molecular formula C8H16O B13796468 3,3-Dimethylhexanal CAS No. 55320-57-5

3,3-Dimethylhexanal

Cat. No.: B13796468
CAS No.: 55320-57-5
M. Wt: 128.21 g/mol
InChI Key: IHEORNQYISDNQZ-UHFFFAOYSA-N
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Description

3,3-Dimethylhexanal is a useful research compound. Its molecular formula is C8H16O and its molecular weight is 128.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEORNQYISDNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70339758
Record name 3,3-Dimethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55320-57-5
Record name 3,3-Dimethylhexanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70339758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethylhexanal. It includes a summary of its identifying information, computed physicochemical properties, and spectral data. Detailed experimental protocols for its synthesis via hydrogenation, qualitative identification, and quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are presented. Additionally, this guide discusses the general reactivity of aldehydes and outlines the key safety and handling precautions for this compound. A logical diagram illustrates the relationships between the synthesis, structure, properties, and potential reactions of this compound. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical and Physical Properties

Table 1: Chemical Identifiers and Computed Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3,3-dimethyl-hexanal, Hexanal, 3,3-dimethyl-[2]
CAS Number 55320-57-5[1][2]
Molecular Formula C₈H₁₆O[1][2]
Molecular Weight 128.21 g/mol [1]
Canonical SMILES CCCC(C)(C)CC=O[1]
InChI Key IHEORNQYISDNQZ-UHFFFAOYSA-N[1]
XLogP3 2.5[1]
Topological Polar Surface Area 17.1 Ų[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]

Table 2: Estimated Physical Properties of this compound

PropertyValue (Estimated)Notes
Boiling Point 155-165 °CEstimated based on the boiling point of similar C8 aldehydes, adjusted for branching.
Density 0.82 - 0.84 g/cm³Estimated based on the density of similar aldehydes.
Appearance Colorless liquidTypical appearance for aliphatic aldehydes.
Solubility Sparingly soluble in water, soluble in organic solvents.General solubility characteristic of aldehydes of this molecular weight.

Spectral Information

Spectral data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (GC-MS): The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound.[1][3] This data is essential for confirming the presence of the compound in a sample.

  • Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available, which would show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1720-1740 cm⁻¹.[1]

Experimental Protocols

Synthesis of this compound via Hydrogenation

A potential route for the synthesis of this compound is the selective hydrogenation of 3,3-dimethyl-hex-4-enal.[2]

Principle: The carbon-carbon double bond in the unsaturated aldehyde is selectively reduced to a single bond using hydrogen gas and a palladium on charcoal catalyst, leaving the aldehyde functional group intact.

Materials:

  • 3,3-dimethyl-hex-4-enal

  • Palladium on activated charcoal (Pd/C), 5%

  • Hydrogen gas (H₂)

  • Anhydrous ethanol (B145695) (or other suitable solvent)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3,3-dimethyl-hex-4-enal in anhydrous ethanol.

  • Carefully add a catalytic amount of 5% Pd/C to the solution.

  • Secure the flask to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm) or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite or a suitable filter to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by distillation under reduced pressure if necessary.

Qualitative Analysis of this compound

Standard qualitative tests for aldehydes can be used to confirm the presence of the aldehyde functional group.

Principle: Aldehydes are oxidized by Tollens' reagent (an ammoniacal solution of silver nitrate) to a carboxylate salt, while the silver(I) ions are reduced to metallic silver, forming a characteristic silver mirror on the inner surface of the test tube. Ketones do not react.

Procedure:

  • Prepare Tollens' reagent by adding a drop of dilute sodium hydroxide (B78521) to 1 mL of silver nitrate (B79036) solution in a clean test tube, then adding dilute ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just dissolves.[4]

  • Add a few drops of the sample to the freshly prepared Tollens' reagent.

  • Gently warm the mixture in a water bath for 5-10 minutes.[4]

  • Observation: The formation of a silver mirror indicates the presence of an aldehyde.[4]

Principle: Aliphatic aldehydes reduce the deep blue copper(II) complex in Fehling's solution to red copper(I) oxide. Ketones do not react.

Procedure:

  • Mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate and sodium hydroxide) in a test tube.[4]

  • Add a few drops of the sample to the Fehling's solution.

  • Gently heat the mixture in a water bath.

  • Observation: The formation of a red or brick-red precipitate of copper(I) oxide confirms the presence of an aliphatic aldehyde.[4]

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound. For enhanced sensitivity and chromatographic performance, aldehydes are often derivatized prior to analysis. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.

Materials and Instrumentation:

  • This compound sample

  • Internal standard (e.g., a deuterated aldehyde or a similar aldehyde not present in the sample)

  • PFBHA derivatizing reagent

  • Solvent (e.g., hexane (B92381) or dichloromethane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column)

Procedure:

  • Sample Preparation and Derivatization:

    • Prepare a stock solution of this compound and the internal standard in the chosen solvent.

    • In a vial, mix a known volume of the sample with the internal standard solution.

    • Add the PFBHA derivatizing reagent. The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 60 minutes) to ensure complete derivatization.[5]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Injector Temperature: 250°C

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.

      • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column is a common choice.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for higher sensitivity with PFBHA derivatives.

      • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

      • Data Acquisition: Collect data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound derivative and the internal standard based on their retention times and mass spectra.

    • Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard using a calibration curve.

Reactivity and Potential Applications

This compound, as an aldehyde, is expected to undergo typical aldehyde reactions, including:

  • Oxidation: Can be oxidized to 3,3-dimethylhexanoic acid.

  • Reduction: Can be reduced to 3,3-dimethylhexan-1-ol.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles.

  • Reactions at the α-carbon: Can undergo reactions involving the enolate ion.

While specific applications for this compound are not widely documented, its structural features suggest potential use as a building block in organic synthesis, particularly in the fragrance and flavor industries or as an intermediate in the synthesis of more complex molecules.

Safety and Handling

  • Flammability: Assumed to be a flammable liquid. Keep away from heat, sparks, and open flames.[6]

  • Health Hazards:

    • May cause skin and eye irritation.[6]

    • May be harmful if inhaled, causing respiratory tract irritation.

    • May be harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Logical Relationships of this compound

The following diagram illustrates the key relationships between the synthesis, structure, properties, and reactions of this compound.

G Logical Relationships of this compound cluster_synthesis Synthesis cluster_compound Core Compound cluster_properties Properties & Analysis cluster_reactivity Reactivity 3_3_dimethyl_hex_4_enal 3,3-dimethyl-hex-4-enal Hydrogenation Hydrogenation H₂ / Pd/C 3_3_Dimethylhexanal This compound C₈H₁₆O Aldehyde Functional Group Hydrogenation->3_3_Dimethylhexanal yields Physicochemical_Properties Physicochemical Properties Boiling Point (est.) Density (est.) Solubility 3_3_Dimethylhexanal->Physicochemical_Properties exhibits Spectral_Data Spectral Data Mass Spectrometry (GC-MS) Infrared Spectroscopy (IR) 3_3_Dimethylhexanal->Spectral_Data characterized by Qualitative_Analysis Qualitative Analysis Tollens' Test Fehling's Test 3_3_Dimethylhexanal->Qualitative_Analysis identified by Oxidation Oxidation 3,3-dimethylhexanoic acid 3_3_Dimethylhexanal->Oxidation undergoes Reduction Reduction 3,3-dimethylhexan-1-ol 3_3_Dimethylhexanal->Reduction undergoes Nucleophilic_Addition Nucleophilic Addition e.g., Grignard reagents, cyanohydrin formation 3_3_Dimethylhexanal->Nucleophilic_Addition undergoes

Caption: Logical workflow for this compound.

References

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,3-Dimethylhexanal (CAS No: 55320-57-5). Due to a notable scarcity of experimentally determined data in publicly accessible literature and databases, this document presents a combination of the limited available experimental values and computationally predicted data. Furthermore, this guide details the standard experimental protocols for determining the key physical properties of liquid aldehydes, offering a methodological framework for researchers.

Introduction

This compound is an organic compound with the molecular formula C8H16O.[1][2] As a branched-chain aldehyde, its physical properties are of interest in various fields, including flavor and fragrance science, organic synthesis, and as a potential intermediate in the development of pharmaceuticals and other specialty chemicals. An accurate understanding of its physical properties is crucial for process design, formulation, and quality control.

This document serves to consolidate the available data for this compound and to provide standardized methodologies for its empirical characterization.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. It is critical to note that the majority of these values are computationally predicted and should be used as estimates pending experimental verification.

PropertyValueTypeSource
Molecular Formula C8H16O-PubChem[1]
Molecular Weight 128.21 g/mol ComputedPubChem[1]
CAS Number 55320-57-5-PubChem[1]
Boiling Point Not AvailableExperimental-
Melting Point Not AvailableExperimental-
Density Not AvailableExperimental-
Refractive Index Not AvailableExperimental-
Water Solubility Not AvailableExperimental-
LogP (Octanol-Water Partition Coefficient) 2.5 / 2.40170ComputedPubChem[1], LookChem[2]
Polar Surface Area (PSA) 17.07 ŲComputedLookChem[2]
Kovats Retention Index 915.5 (Semi-standard non-polar)ExperimentalPubChem[1]

General Experimental Protocols for Physical Property Determination

Given the absence of specific experimental data for this compound, this section outlines the standard methodologies for determining the key physical properties of a liquid aldehyde.

The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A heating mantle or oil bath is used for controlled heating.

  • Procedure:

    • The liquid sample (this compound) is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when it stabilizes as the liquid boils and the vapor condenses into the receiving flask. This stable temperature is the boiling point.

    • The atmospheric pressure is also recorded, and the boiling point is corrected to standard pressure if necessary.

Density is the mass per unit volume of a substance.

  • Apparatus: A pycnometer (a small glass flask of a known volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the liquid sample, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.

    • The density of the sample is calculated using the weights of the sample and the reference substance and the known density of the reference.

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

  • Apparatus: A calibrated Abbe refractometer.

  • Procedure:

    • A few drops of the liquid sample are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale.

    • The temperature at which the measurement is taken is recorded, as the refractive index is temperature-dependent.

Solubility is the ability of a substance to dissolve in a solvent. For a liquid aldehyde, its solubility in water is a key property.

  • Procedure (Qualitative):

    • A small amount of the sample (e.g., 0.1 mL) is added to a test tube containing a small amount of the solvent (e.g., 2 mL of water).

    • The mixture is agitated.

    • The formation of a homogeneous solution indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or partial solubility.

  • Procedure (Quantitative):

    • A saturated solution of the aldehyde in the solvent is prepared at a specific temperature.

    • A known volume of the saturated solution is carefully removed, ensuring no undissolved solute is included.

    • The amount of the dissolved aldehyde in that volume is determined using an analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • The solubility is then expressed in units such as g/L or mol/L.

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a newly synthesized or uncharacterized liquid organic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain/Synthesize this compound B Purify Sample (e.g., Distillation) A->B C Confirm Purity (e.g., GC-MS, NMR) B->C D Measure Boiling Point C->D Purified Sample E Measure Density C->E Purified Sample F Measure Refractive Index C->F Purified Sample G Determine Solubility C->G Purified Sample H Compile and Analyze Data D->H E->H F->H G->H I Compare with Predicted Values H->I J Document Results in Technical Report I->J

Caption: General workflow for the characterization of physical properties.

Conclusion

While experimental data on the physical properties of this compound is limited, this guide provides the most current available computed data to aid researchers. The included general experimental protocols offer a solid foundation for the empirical determination of its boiling point, density, refractive index, and solubility. It is strongly recommended that these properties be experimentally determined for any application requiring precise values.

References

Spectroscopic Data of 3,3-Dimethylhexanal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethylhexanal (CAS No: 55320-57-5).[1][2][3] The information presented herein is intended to support research, development, and quality control activities where this compound is of interest. The data has been compiled from publicly available databases and is supplemented with predicted values where experimental data is not available.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry

Table 1: Electron Ionization Mass Spectrometry Data [1]

PropertyValue
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Major Fragment (m/z) 84
2nd Major Fragment (m/z) 43
3rd Major Fragment (m/z) 69
Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.76t1H-CHO
~2.29d2H-CH₂-CHO
~1.25m4H-CH₂-CH₂-C(CH₃)₂-
~0.89s6H-C(CH₃)₂-
~0.87t3H-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~204.5-CHO
~52.8-CH₂-CHO
~42.1-C(CH₃)₂-
~35.7-CH₂-C(CH₃)₂-
~26.4-C(CH₃)₂-
~17.0-CH₂-CH₂-C(CH₃)₂-
~14.2-CH₂-CH₃
Infrared (IR) Spectroscopy

A vapor phase IR spectrum for this compound is available.[1] The characteristic absorption bands for a saturated aliphatic aldehyde are expected.

Table 4: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~2960-2870C-H stretch (alkane)
~2830 and ~2720C-H stretch (aldehyde)
~1730C=O stretch (saturated aldehyde)
~1465C-H bend (alkane)
~1380C-H bend (alkane)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis data for this compound is not available. However, saturated aldehydes typically exhibit a weak absorption band in the UV region.

Table 5: Expected UV-Vis Absorption

Wavelength (λmax)Molar Absorptivity (ε)Transition
~270-300 nmWeakn→π*

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[4][5] The concentration should be approximately 10 µg/mL.[4] Ensure the sample is free of particulate matter by filtration or centrifugation.[4][6]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • MS Conditions:

    • Ionization Energy: 70 eV.

    • Mass Range: 35-300 amu.

    • Scan Mode: Full scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[7][8] For ¹³C NMR, a higher concentration of 50-100 mg may be required.[7] Ensure the sample is free of solid particles by filtering it through a pipette with a glass wool plug.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A longer acquisition time will be necessary compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[9][10]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample This compound (Liquid) Prep_GCMS Dilute in Volatile Solvent Sample->Prep_GCMS Aliquot Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Aliquot Prep_IR Prepare Neat Sample Sample->Prep_IR Aliquot GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Analysis Prep_NMR->NMR IR IR Analysis Prep_IR->IR MS_Data Mass Spectrum GCMS->MS_Data NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data

Caption: General workflow for the spectroscopic analysis of this compound.

References

In-Depth Technical Guide: Safety and Handling of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available safety and toxicological data exists for 3,3-Dimethylhexanal. This guide is based on general principles of chemical safety, information on structurally similar aldehydes, and available database information. It is intended for use by qualified professionals and should be supplemented with internal safety assessments.

Chemical Identification and Physical Properties

This compound is an organic compound classified as a branched aliphatic aldehyde.[1][2]

PropertyValueSource
Chemical Name This compound[1]
Synonyms 3,3-dimethyl-hexanal, Hexanal, 3,3-dimethyl-[1][2]
CAS Number 55320-57-5[1][2]
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1][2]
Polar Surface Area 17.07 Ų[2]
LogP (calculated) 2.40 - 2.5[1][2]

Hazard Identification and GHS Classification

  • Flammable Liquids: Category 3 or 4, depending on the flashpoint.

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for toxicity.

  • Skin Corrosion/Irritation: Likely to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Likely to be an eye irritant.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

General Aldehyde Toxicity: Aldehydes are reactive compounds that can cause toxicity through various mechanisms.[3][4][5][6][7] Saturated aldehydes, like this compound, are considered "hard electrophiles" that can react with "hard biological nucleophiles" such as primary amine groups on lysine (B10760008) residues in proteins and on DNA.[3][4] This can lead to the formation of adducts and cross-links, disrupting cellular function.[3][4][6]

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available in the public domain. The following represents a general workflow for evaluating the safety of a new chemical entity.

experimental_workflow General Experimental Workflow for Chemical Safety Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (Rodent Models) cluster_data Data Analysis & Risk Assessment a Ames Test (Mutagenicity) b In Vitro Chromosomal Aberration Test a->b c In Vitro Skin/Eye Irritation Models b->c d Acute Oral/Dermal/Inhalation Toxicity c->d Proceed if in vitro concerns e Skin/Eye Irritation & Sensitization d->e g Determine LD50/LC50 d->g f 90-Day Repeated Dose Toxicity e->f h Establish NOAEL f->h g->h i GHS Classification & SDS Preparation h->i

Caption: General workflow for chemical safety assessment.

Signaling Pathways in Aldehyde Toxicity

While the specific signaling pathways affected by this compound are unknown, aldehydes are known to induce cellular stress responses. A key pathway involved in the detoxification of reactive aldehydes is the Nrf2/Keap1 pathway.

signaling_pathway Generalized Aldehyde-Induced Stress Response Pathway aldehyde This compound (or other aldehydes) ros Increased ROS aldehyde->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 Oxidative Stress nrf2 Nrf2 (dissociated) keap1_nrf2->nrf2 Nrf2 release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nrf2->are Binding detox_enzymes Detoxification Enzymes (e.g., ALDH, GST) are->detox_enzymes Gene Transcription

Caption: Generalized Nrf2/Keap1 stress response pathway.

Safe Handling and Storage

Engineering Controls:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile, neoprene).

    • Wear a lab coat or chemical-resistant apron.

  • Respiratory Protection: If ventilation is inadequate or for high concentrations, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapors or mists.

  • Keep away from heat, sparks, and open flames.

  • Use non-sparking tools.

  • Ground and bond containers when transferring material to prevent static discharge.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

  • Flammability: Assumed to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Firefighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear. Move containers from the fire area if it can be done without risk.

Accidental Release Measures

  • Small Spills: Absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal.

  • Large Spills: Evacuate the area. Prevent entry into waterways, sewers, and confined areas. Dike the spill and handle it as a hazardous waste.

Disposal Considerations

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This document provides a summary of the currently available information and general safety guidance for this compound. Users should exercise caution and perform their own risk assessments before use.

References

An In-depth Technical Guide to 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethylhexanal, a branched-chain aliphatic aldehyde. Due to the limited specific research on this compound, this document synthesizes available data on its physicochemical properties, proposes a detailed synthesis protocol based on established chemical transformations, and discusses its potential biological activities by drawing parallels with structurally related aldehydes. This guide aims to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may have an interest in this molecule. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is an organic compound with the chemical formula C8H16O.[1] As a branched-chain aldehyde, it belongs to a class of molecules that are of interest in various fields, including flavor and fragrance science, as well as in the study of biological activities associated with volatile organic compounds. The structural complexity of branched-chain aldehydes can lead to unique chemical and biological properties compared to their linear counterparts.[2] This guide provides a detailed account of the available technical information on this compound.

Physicochemical and Spectroscopic Data

While experimental data for some properties of this compound are limited, a combination of available and computed data provides a profile of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O[1]
Molecular Weight 128.212 g/mol [1]
CAS Number 55320-57-5[1]
IUPAC Name This compound[3]
LogP (o/w) 2.40170[1]
Polar Surface Area 17.07 Ų[1]
Kovats Retention Index (semi-standard non-polar) 915.5[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsSource
Mass Spectrometry (GC-MS) m/z top peak: 84, 2nd highest: 43, 3rd highest: 69[3]
Infrared (IR) Spectroscopy Vapor phase IR spectrum available.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data not readily available in the literature.

Synthesis of this compound

The most plausible synthetic route to this compound is the selective hydrogenation of the corresponding unsaturated aldehyde, 3,3-dimethyl-hex-4t-enal.[1]

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

  • Synthesis of the Precursor: Preparation of 3,3-dimethyl-hex-4t-enal.

  • Hydrogenation: Selective reduction of the carbon-carbon double bond of the precursor to yield this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Hydrogenation Starting_Materials Appropriate Starting Materials Precursor 3,3-dimethyl-hex-4t-enal Starting_Materials->Precursor [Various Methods] Precursor_h 3,3-dimethyl-hex-4t-enal Final_Product This compound Precursor_h->Final_Product H2, Pd/C

Figure 1: Proposed two-step synthesis pathway for this compound.
Experimental Protocol: Hydrogenation of 3,3-dimethyl-hex-4t-enal

This protocol is a representative procedure based on the general method for the selective hydrogenation of α,β-unsaturated aldehydes.

Materials:

  • 3,3-dimethyl-hex-4t-enal

  • Palladium on activated charcoal (5% Pd)

  • Ethyl acetate (B1210297) (or a similar solvent)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve 3,3-dimethyl-hex-4t-enal in ethyl acetate.

  • Catalyst Addition: Under an inert atmosphere, carefully add the palladium on activated charcoal catalyst to the solution.

  • Hydrogenation: Seal the flask and connect it to a hydrogen gas source. Purge the system with hydrogen to remove the inert gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate. The combined filtrate is then concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica (B1680970) gel.

G Start Dissolve 3,3-dimethyl-hex-4t-enal in Ethyl Acetate Add_Catalyst Add 5% Pd/C Catalyst (under inert atmosphere) Start->Add_Catalyst Hydrogenate Pressurize with H2 gas and stir vigorously Add_Catalyst->Hydrogenate Monitor Monitor reaction by TLC/GC Hydrogenate->Monitor Workup Vent H2, purge with inert gas Monitor->Workup Reaction Complete Purify Filter to remove catalyst, concentrate filtrate Workup->Purify End Purified this compound Purify->End

Figure 2: Experimental workflow for the hydrogenation of 3,3-dimethyl-hex-4t-enal.

Discovery and History

There is a notable absence of specific literature detailing the initial discovery and historical development of this compound. It is plausible that this compound was first synthesized as an intermediate in a larger synthetic sequence or as part of a broader investigation into aliphatic aldehydes, and therefore, a dedicated "discovery" publication may not exist. Its commercial availability suggests that it has been produced, likely for research or as a specialty chemical.[1]

Potential Biological Activity and Applications

Olfactory and Flavor Properties

Aliphatic aldehydes are well-known for their distinct aromas and are frequently used in the flavor and fragrance industry.[2] The odor profile of an aldehyde is significantly influenced by its carbon chain length and branching. It is likely that this compound possesses a characteristic scent that could be of interest for such applications.

Antimicrobial Activity

Many aldehydes, including those of the C8 chain length, have demonstrated antimicrobial properties.[4] This activity is often attributed to their ability to interact with and disrupt microbial cell membranes and proteins. Further investigation would be required to determine if this compound exhibits similar antimicrobial efficacy.

Toxicology

A study on the toxicity of various C8-aldehydes has been conducted, although it does not specifically detail the toxicological profile of the 3,3-dimethyl isomer.[5] As with many aldehydes, potential for irritation and other toxic effects should be considered, and appropriate safety precautions should be taken during handling.

P-glycoprotein (P-gp) Inhibition

Some aldehydes and other small molecules have been investigated as inhibitors of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells.[6][7] While there is no direct evidence, the structural features of this compound could warrant investigation into its potential as a P-gp modulator.

G Compound This compound Properties Potential Biological Activities (Inferred from related compounds) Compound->Properties Olfactory Olfactory/Flavor Properties Properties->Olfactory Antimicrobial Antimicrobial Activity Properties->Antimicrobial Toxicology Toxicological Profile Properties->Toxicology Pgp P-glycoprotein Inhibition Properties->Pgp

Figure 3: Potential areas of biological investigation for this compound.

Conclusion

This compound is a branched-chain aldehyde for which specific research is limited. This guide has consolidated the available physicochemical and spectroscopic data and proposed a detailed synthetic protocol based on established chemical principles. While its history remains obscure, its structural characteristics suggest potential for interesting olfactory properties and biological activities, including antimicrobial effects and possible interactions with drug transporters like P-glycoprotein. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound. This guide serves as a starting point for researchers and professionals interested in exploring the chemistry and biology of this compound.

References

The Elusive Aldehyde: A Technical Review on the Reported Natural Occurrence of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of evidence for the natural occurrence of 3,3-Dimethylhexanal in biological systems. Despite extensive searches for this compound in plants, animals, fungi, and microorganisms, no definitive reports of its isolation or identification from a natural source have been found. This technical guide summarizes the current state of knowledge and the challenges in determining the natural origins of this specific branched-chain aldehyde.

Introduction: The Search for a Volatile Compound

This compound is a branched-chain aldehyde with the chemical formula C8H16O. Volatile organic compounds (VOCs), including a wide variety of aldehydes, are ubiquitous in nature, playing crucial roles in plant-insect communication, flavor and fragrance profiles of foods and flowers, and as metabolic byproducts of microorganisms. The structural features of this compound suggest it could potentially arise from biosynthetic pathways involving the metabolism of fatty acids or amino acids. However, its specific presence in any natural matrix remains unconfirmed.

It is critical to distinguish this compound from the similarly named alkane, 3,3-dimethylhexane . The latter has been identified as a volatile component in some natural sources, including cinnamon bark, ginseng, and the flowers of Osmanthus fragrans. This distinction is crucial as they belong to different chemical classes—aldehyde versus alkane—and possess distinct chemical properties and likely different biosynthetic origins.

State of Scientific Findings: An Absence of Evidence

Extensive searches of major scientific and chemical databases, including PubChem, the NIST Chemistry WebBook, and specialized databases for flavor and fragrance compounds and pheromones, have yielded no records of this compound as a naturally occurring compound. While these databases provide detailed chemical and physical properties of the synthetically known compound, they lack any entries linking it to a natural source.

This absence of data precludes the presentation of quantitative analyses, as there are no reported concentrations of this compound in any natural material. Consequently, tables summarizing such data cannot be compiled.

Hypothetical Biosynthetic Pathways

While no specific biosynthetic pathway for this compound has been elucidated due to its apparent absence in nature, a hypothetical pathway can be postulated based on known biochemical reactions. Branched-chain aldehydes can be formed through the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. This process typically involves transamination, oxidative decarboxylation, and subsequent reduction or oxidation steps.

Below is a generalized, hypothetical workflow for the biosynthesis of a branched-chain aldehyde, which could theoretically be adapted for this compound if a suitable precursor existed in a biological system.

Caption: A generalized, hypothetical pathway for the biosynthesis of branched-chain aldehydes from amino acid precursors.

Experimental Protocols: A Methodological Void

The lack of identified natural sources of this compound means there are no established and cited experimental protocols for its isolation, identification, and quantification from natural matrices. Standard methods for the analysis of volatile organic compounds, such as headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS), would be the logical starting point for any future investigation.

Below is a conceptual workflow for the analysis of volatile aldehydes from a hypothetical natural source.

Caption: A standard experimental workflow for the analysis of volatile organic compounds from a natural source.

Conclusion and Future Directions

Future research in the field of metabolomics and natural product chemistry may yet identify this elusive aldehyde in a previously unanalyzed or rare species. Advanced analytical techniques with higher sensitivity and resolution could be key to discovering novel volatile compounds. However, until such a discovery is reported and scientifically validated, the natural occurrence of this compound remains purely speculative. Professionals in the field should exercise caution and critically evaluate any claims of its natural origin, being mindful of the potential confusion with 3,3-dimethylhexane.

Unlocking the Potential of 3,3-Dimethylhexanal: A Guide to Unexplored Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide has been released, outlining promising, yet unexplored, research avenues for the aliphatic aldehyde, 3,3-Dimethylhexanal. This whitepaper is tailored for researchers, scientists, and drug development professionals, providing a foundational roadmap for investigating the potential biological activities and therapeutic applications of this molecule.

Given the current scarcity of biological data for this compound, this guide synthesizes information from related aliphatic aldehydes and the broader field of aldehyde pharmacology to propose high-potential research directions. The document emphasizes a systematic approach, beginning with computational analysis and progressing through a cascade of in vitro assays.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is the cornerstone of designing relevant biological experiments and interpreting their outcomes. The following table summarizes key computed properties for this compound.

PropertyValueSource
Molecular Formula C8H16OPubChem[1], LookChem[2]
Molecular Weight 128.21 g/mol PubChem[1], LookChem[2]
IUPAC Name This compoundPubChem[1]
CAS Number 55320-57-5LookChem[2]
XLogP3 2.5PubChem[1]
Polar Surface Area (PSA) 17.07 ŲLookChem[2]

Proposed Research Workflow

A strategic and phased approach is recommended to efficiently explore the bioactivity of this compound. The proposed workflow, illustrated below, initiates with in silico predictions to guide subsequent experimental investigations.

G cluster_0 Phase 1: In Silico Assessment cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanism of Action Studies in_silico In Silico Prediction of Drug-Likeness and Bioactivity cytotoxicity Cytotoxicity Assays in_silico->cytotoxicity Prioritize cell lines enzyme_inhibition Enzyme Inhibition Assays in_silico->enzyme_inhibition Select enzyme targets receptor_binding Receptor Binding Assays in_silico->receptor_binding Identify potential receptors cytotoxicity->enzyme_inhibition cytotoxicity->receptor_binding pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis receptor_binding->pathway_analysis adduct_formation Protein Adduct Identification pathway_analysis->adduct_formation

Caption: A proposed experimental workflow for the systematic investigation of this compound's biological activity.

Potential Research Areas and Experimental Protocols

In Silico Assessment of Drug-Likeness and Bioactivity

Before embarking on laboratory-based experiments, computational methods can provide valuable insights into the potential of this compound as a bioactive molecule. These in silico tools can predict drug-likeness based on physicochemical properties and structural features, helping to filter out compounds with undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.[3][4]

Experimental Protocol: In Silico Prediction

  • Drug-Likeness Prediction: Utilize established rules such as Lipinski's Rule of Five and Veber's rules. Parameters to calculate include molecular weight, LogP, number of hydrogen bond donors and acceptors, and rotatable bonds. Software platforms like SwissADME, FAF-Drugs4, and various cheminformatics toolkits can be employed for these calculations. The Quantitative Estimate of Drug-likeness (QED) score, which provides a value between 0 and 1, can also be calculated to assess the molecule's resemblance to known drugs.[5]

  • Bioactivity Prediction: Employ computational tools that predict biological targets based on the chemical structure of this compound. Software such as PASS (Prediction of Activity Spectra for Substances) and PharmaMapper can suggest potential pharmacotherapeutic effects and mechanisms of action by comparing the molecule to libraries of compounds with known activities.

Cytotoxicity Profiling

A fundamental first step in the in vitro evaluation of any new chemical entity is to assess its cytotoxicity across a panel of relevant cell lines. This provides a baseline understanding of the compound's potential as a therapeutic agent or a toxin and helps determine appropriate concentration ranges for subsequent assays.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7]

  • Cell Seeding: Plate cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Enzyme Inhibition Assays

The aldehyde functional group is reactive and can potentially interact with the active sites of various enzymes, particularly those with nucleophilic residues like cysteine. Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzymes.[8][9]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the target enzyme. Dissolve the enzyme, its substrate, and this compound in appropriate solvents.

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific substrate and product.

  • Data Analysis: Calculate the reaction rates and determine the percentage of inhibition for each concentration of this compound. Calculate the IC50 value.

G cluster_0 Reagents cluster_1 Assay Plate cluster_2 Data Analysis Enzyme Enzyme Preincubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Preincubation Substrate Substrate Reaction Reaction Initiation (+ Substrate) Substrate->Reaction Inhibitor This compound Inhibitor->Preincubation Preincubation->Reaction Detection Detection (Spectrophotometry) Reaction->Detection Rate_Calculation Calculate Reaction Rates Detection->Rate_Calculation IC50 Determine IC50 Rate_Calculation->IC50

Caption: A generalized workflow for an enzyme inhibition assay to screen this compound.

Receptor Binding Assays

Investigating the interaction of this compound with various cellular receptors is crucial to understanding its potential pharmacological effects. Receptor binding assays can determine if the compound binds to specific receptors and with what affinity.[10]

Experimental Protocol: Competitive Radioligand Binding Assay

This is a common method to determine the binding affinity of a test compound to a receptor.[11][12][13]

  • Reagent Preparation: Prepare a buffer, a known radiolabeled ligand for the target receptor, and a source of the receptor (e.g., cell membranes).

  • Assay Setup: In a multi-well filter plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by vacuum filtration. The filter plate will trap the receptor-ligand complexes.

  • Detection: Quantify the amount of bound radioligand by scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 or Ki (inhibition constant).

Investigation of Cellular Signaling and Protein Adduct Formation

Should initial screenings reveal significant biological activity, the subsequent step is to elucidate the underlying mechanism of action. Aldehydes are known to modulate cellular signaling pathways and can form covalent adducts with proteins, which can alter their function.[14][15]

Potential Signaling Pathways to Investigate:

Given the role of other aldehydes in cellular processes, potential signaling pathways to investigate for modulation by this compound include:

  • Oxidative Stress Pathways: Aldehydes are often associated with oxidative stress. Investigating markers of oxidative stress and the activation of pathways like Nrf2 would be relevant.

  • Inflammatory Pathways: Aldehydes can modulate inflammatory responses. Key pathways to examine include NF-κB and MAPK signaling.

  • Apoptosis Pathways: If cytotoxicity is observed, determining whether it occurs via apoptosis is crucial. This can be investigated by measuring caspase activity and the expression of pro- and anti-apoptotic proteins.

G cluster_0 Potential Stimuli cluster_1 Cellular Signaling Pathways cluster_2 Cellular Responses DMH This compound Nrf2 Nrf2 Pathway DMH->Nrf2 NFkB NF-κB Pathway DMH->NFkB MAPK MAPK Pathway DMH->MAPK Apoptosis Apoptosis Pathway DMH->Apoptosis Oxidative_Stress Oxidative Stress Response Nrf2->Oxidative_Stress Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation Cell_Death Cell Survival/ Death Apoptosis->Cell_Death

Caption: Potential cellular signaling pathways that could be modulated by this compound.

Experimental Protocol: Identification of Protein Adducts by Mass Spectrometry

This approach can identify the specific proteins that are covalently modified by this compound.[16][17]

  • Cell Treatment: Treat cells or a protein lysate with this compound.

  • Protein Extraction and Digestion: Extract the proteins and digest them into smaller peptides using an enzyme like trypsin.

  • Enrichment (Optional): If a tagged version of the aldehyde is used (e.g., with a biotin (B1667282) tag), the modified peptides can be enriched.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against a protein database to identify the peptides and locate the specific amino acid residues that have been modified by this compound.

Conclusion

While this compound remains a largely uncharacterized molecule from a biological perspective, its chemical structure as an aliphatic aldehyde suggests a high potential for interaction with biological systems. The research framework outlined in this guide provides a systematic and comprehensive strategy for uncovering its bioactivity. By leveraging a combination of in silico prediction and a tiered approach to in vitro screening, the scientific community can efficiently explore the potential of this compound for applications in drug discovery and other life sciences. The detailed experimental protocols offer a practical starting point for researchers to initiate these investigations.

References

An In-depth Technical Guide on the Core Reactivity Profile of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity profile of 3,3-dimethylhexanal, a sterically hindered aliphatic aldehyde. The document details its fundamental chemical properties, characteristic reactions, and relevant spectroscopic data. Experimental protocols for key transformations are also provided to support further research and application in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C8H16O.[1] Its structure features a quaternary carbon atom at the alpha position relative to the aldehyde functional group, which imparts significant steric hindrance and influences its reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 55320-57-5PubChem[1]
Boiling Point Not available
Density Not available

Spectroscopic Data Summary

Spectroscopic analysis is essential for the identification and characterization of this compound and its reaction products.

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey FeaturesSource
Mass Spectrometry (GC-MS) Molecular Ion (M+): m/z 128. Key fragments at m/z 84, 43, 69.PubChem[1]
Infrared (IR) Spectroscopy (Vapor Phase) Strong C=O stretch (~1720-1740 cm⁻¹), C-H stretches from the aldehyde (~2720 and ~2820 cm⁻¹), and alkyl C-H stretches (~2870-2960 cm⁻¹).PubChem[1]
¹H NMR Spectroscopy Data not available in searched literature.
¹³C NMR Spectroscopy Data not available in searched literature.

Core Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the aldehyde functional group, though it is modulated by the steric hindrance from the adjacent quaternary carbon.

Oxidation to 3,3-Dimethylhexanoic Acid

Aldehydes are readily oxidized to carboxylic acids. For a sterically hindered aldehyde like this compound, common and effective methods include the Pinnick and Jones oxidations.

Oxidation cluster_main Oxidation of this compound Aldehyde This compound CarboxylicAcid 3,3-Dimethylhexanoic Acid Aldehyde->CarboxylicAcid [O]

Figure 1: Oxidation of this compound.
Reduction to 3,3-Dimethylhexan-1-ol

The aldehyde group can be easily reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent suitable for this transformation, typically leaving other functional groups like alkenes intact.[2]

Reduction cluster_main Reduction of this compound Aldehyde This compound Alcohol 3,3-Dimethylhexan-1-ol Aldehyde->Alcohol [H]

Figure 2: Reduction of this compound.
Nucleophilic Addition of Organometallic Reagents

Grignard reagents (R-MgX) readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.[3] The steric hindrance at the alpha-position of this compound may slow the reaction rate but is not expected to prevent the reaction.[1]

Grignard_Reaction cluster_main Grignard Reaction with this compound Aldehyde This compound Intermediate Alkoxide Intermediate Grignard R-MgX Grignard->Aldehyde 1. Nucleophilic Addition Alcohol Secondary Alcohol Intermediate->Alcohol 2. Protonation Workup H₃O⁺

Figure 3: Grignard reaction pathway.
Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[3] The steric hindrance in this compound might necessitate longer reaction times or more reactive ylides for good conversion.[4]

Wittig_Reaction cluster_main Wittig Reaction of this compound Aldehyde This compound Alkene Alkene Aldehyde->Alkene Ylide Ph₃P=CHR TPPO Ph₃P=O

Figure 4: Wittig olefination reaction.
Enolate Chemistry

Due to the presence of a quaternary carbon at the alpha-position, this compound lacks alpha-hydrogens. Therefore, it cannot form an enolate under standard basic conditions. This makes it a suitable electrophile in crossed-aldol reactions with other enolizable carbonyl compounds, as it cannot undergo self-condensation.[5][6]

Detailed Experimental Protocols

The following are generalized experimental protocols that can be adapted for reactions with this compound.

Synthesis of this compound

A potential synthesis route involves the hydrogenation of 3,3-dimethyl-hex-4-enal.[7]

Protocol:

  • Dissolve 3,3-dimethyl-hex-4-enal in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate).

  • Add a catalytic amount of palladium on activated charcoal (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by distillation.

Oxidation to 3,3-Dimethylhexanoic Acid (Pinnick Oxidation)

Protocol:

  • In a flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol (B103910) and water.

  • To the stirred solution, add 2-methyl-2-butene (B146552) (as a chlorine scavenger) and a phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate).

  • Slowly add a solution of sodium chlorite (B76162) (NaClO₂) in water to the reaction mixture at room temperature.

  • Stir the reaction for several hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethylhexanoic acid.

Reduction to 3,3-Dimethylhexan-1-ol (Sodium Borohydride Reduction)

Protocol:

  • Dissolve this compound (1.0 equiv) in methanol (B129727) or ethanol in a flask and cool the solution in an ice bath.[2]

  • Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[8]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water or dilute HCl.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,3-dimethylhexan-1-ol.

Wittig Reaction to form 3,3-Dimethyl-1-alkene

Protocol:

  • Prepare the phosphorus ylide by treating the corresponding phosphonium (B103445) salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Cool the ylide solution in an ice bath.

  • Slowly add a solution of this compound (1.0 equiv) in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., hexane (B92381) or diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine (B44618) oxide, can be purified by column chromatography.[4]

Experimental_Workflow cluster_workflow General Experimental Workflow Start Starting Material (this compound) Reaction Reaction with Reagent(s) (e.g., NaBH₄, Wittig Reagent) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Final Product Purification->Product

Figure 5: General workflow for reactions.

References

Commercial Availability and Synthetic Pathways of 3,3-Dimethylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic pathways of 3,3-Dimethylhexanal (CAS No. 55320-57-5). While commercial availability is indicated by chemical suppliers, detailed biological data, including specific signaling pathways and in-depth toxicological studies, are not extensively documented in publicly available literature. This guide summarizes the known chemical and physical data, outlines a probable synthetic route based on available information, and discusses the general toxicological context of aliphatic aldehydes. The information is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields.

Introduction

This compound is a branched-chain aliphatic aldehyde. Such compounds are of interest in various chemical synthesis applications and are structurally related to molecules that can have roles in flavor chemistry and as intermediates in the production of more complex molecules. Due to the reactive nature of the aldehyde functional group, these compounds can participate in a variety of chemical reactions, making them versatile building blocks. However, there is a notable lack of specific biological research on this compound itself. This guide aims to collate the currently available technical information on this compound.

Commercial Availability

Table 1: Commercial Availability Data for this compound

PropertyInformationSource
CAS Number 55320-57-5[1][2][3]
Synonyms 3,3-dimethyl-hexanal; Hexanal, 3,3-dimethyl-[1]
Commercial Status Achieved commercial mass production[1]
Purity (Typical) 99% (as per raw supplier data)[1]

Physicochemical and Spectral Data

The fundamental physicochemical properties of this compound have been computed and are available in public databases such as PubChem.[2] Experimental spectral data, including mass spectrometry, has also been documented.[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H16O[1][2][3]
Molecular Weight 128.21 g/mol [2]
LogP 2.40170[1]
Polar Surface Area (PSA) 17.07 Ų[1]
Kovats Retention Index (Semi-standard non-polar) 915.5[2]

Table 3: Spectral Data for this compound

Spectral Data TypeDatabaseNotes
Mass Spectrum (Electron Ionization) NIST Mass Spectrometry Data CenterAvailable in the NIST WebBook.[3]
GC-MS PubChemData available.[2]
IR Spectra PubChemVapor Phase IR Spectra available.[2]

Synthesis of this compound

A feasible synthetic route for this compound is the hydrogenation of an unsaturated precursor, specifically 3,3-dimethyl-hex-4t-enal.[1] This reaction typically employs a palladium on activated charcoal (Pd/C) catalyst.[1]

Proposed Experimental Protocol: Hydrogenation of 3,3-dimethyl-hex-4t-enal

This protocol is a generalized procedure for the hydrogenation of an unsaturated aldehyde using a Pd/C catalyst and should be optimized for the specific substrate and scale.

Materials:

  • 3,3-dimethyl-hex-4t-enal

  • Palladium on activated charcoal (5% or 10% Pd/C)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or a Parr hydrogenator)

  • Filtration apparatus (e.g., Celite or a syringe filter)

Procedure:

  • Reaction Setup: In a round-bottom flask, add the 3,3-dimethyl-hex-4t-enal followed by the solvent (e.g., ethanol). The flask should be equipped with a magnetic stir bar.

  • Inert Atmosphere: Flush the flask with an inert gas (argon or nitrogen) to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the reaction mixture under the inert atmosphere.

  • Hydrogenation: Secure a hydrogen-filled balloon to the flask (for atmospheric pressure hydrogenation) or place the reaction vessel in a Parr hydrogenator. Evacuate the inert gas and introduce hydrogen. For the balloon method, this is typically done via a three-way stopcock. Repeat the vacuum/hydrogen cycle three times to ensure the atmosphere is saturated with hydrogen.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified, if necessary, by distillation or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: 3,3-dimethyl-hex-4t-enal dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve inert Establish Inert Atmosphere (Argon/Nitrogen) dissolve->inert catalyst Add Pd/C Catalyst inert->catalyst hydrogenate Hydrogenate (H2, atmospheric pressure) catalyst->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter Filter to Remove Catalyst monitor->filter Upon Completion purify Solvent Removal & Purification (Distillation/Chromatography) filter->purify end_product End Product: This compound purify->end_product

Workflow for the Synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals a significant lack of studies on the specific biological activity and signaling pathways of this compound. Research on aliphatic aldehydes often focuses on their toxicity, which is generally attributed to the high reactivity of the aldehyde group with biological macromolecules.

General Toxicity of Aliphatic Aldehydes

Lower molecular weight aliphatic aldehydes are known to be irritants to the mucous membranes of the eyes and respiratory tract.[4] The unsaturated aldehydes are generally more toxic than their saturated counterparts.[4] The toxicity of aldehydes is linked to their ability to form covalent adducts with nucleophilic residues on macromolecules, which can disrupt cellular function.[5] Chronic exposure to some aldehydes has been associated with adverse health effects.[6][7]

Due to the absence of specific data for this compound, it is prudent to handle this compound with appropriate safety precautions in a laboratory setting, assuming it may have irritant properties similar to other aliphatic aldehydes.

Signaling Pathways

There is no available information linking this compound to any specific signaling pathways. Research in the broader field of lipidomics has identified other aldehydes as signaling molecules, but this cannot be extrapolated to this compound without direct experimental evidence.

Conclusion

This compound is a commercially available branched-chain aldehyde with well-defined physicochemical properties. Its synthesis can be achieved through the hydrogenation of its unsaturated precursor, 3,3-dimethyl-hex-4t-enal. However, there is a significant gap in the scientific literature regarding its biological activity, with no specific studies on its interaction with cellular signaling pathways or detailed toxicological profile. Researchers and drug development professionals should consider this lack of biological data when planning to work with this compound and should adhere to standard safety protocols for handling reactive aldehydes. Further research is warranted to elucidate the potential biological roles and toxicological profile of this compound.

References

An In-depth Technical Guide to the Isomeric Forms of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylhexanal, an aldehyde with the molecular formula C8H16O, and its constitutional isomers represent a class of compounds with potential applications in various fields of chemical research and development. Understanding the distinct properties and synthesis of each isomer is crucial for their effective utilization. This technical guide provides a comprehensive overview of the constitutional isomers of this compound, including their structural details, physicochemical properties, and generalized experimental protocols for their synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, analytical chemistry, and drug discovery.

Introduction to the Isomerism of this compound

Isomers are molecules that share the same molecular formula but exhibit different structural arrangements. In the case of this compound, the focus lies on constitutional isomerism, where atoms are connected in a different order. Due to the presence of a quaternary carbon at the 3-position with two identical methyl groups and no other chiral centers, this compound itself is achiral and does not exhibit stereoisomerism.

The constitutional isomers of dimethylhexanal are characterized by the different placement of the two methyl groups along the hexanal (B45976) backbone. A systematic identification reveals nine possible constitutional isomers, including this compound.

Classification of Dimethylhexanal Isomers

The constitutional isomers of dimethylhexanal can be categorized based on the positions of the two methyl groups on the six-carbon aldehyde chain.

Isomer_Classification Dimethylhexanal Isomers (C8H16O) Dimethylhexanal Isomers (C8H16O) 2,2-Dimethylhexanal 2,2-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->2,2-Dimethylhexanal 2,3-Dimethylhexanal 2,3-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->2,3-Dimethylhexanal 2,4-Dimethylhexanal 2,4-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->2,4-Dimethylhexanal 2,5-Dimethylhexanal 2,5-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->2,5-Dimethylhexanal This compound This compound Dimethylhexanal Isomers (C8H16O)->this compound 3,4-Dimethylhexanal 3,4-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->3,4-Dimethylhexanal 3,5-Dimethylhexanal 3,5-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->3,5-Dimethylhexanal 4,4-Dimethylhexanal (B8675167) 4,4-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->4,4-Dimethylhexanal 4,5-Dimethylhexanal 4,5-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->4,5-Dimethylhexanal 5,5-Dimethylhexanal 5,5-Dimethylhexanal Dimethylhexanal Isomers (C8H16O)->5,5-Dimethylhexanal

Figure 1. Constitutional Isomers of Dimethylhexanal.

Physicochemical Properties of Dimethylhexanal Isomers

The structural differences among the dimethylhexanal isomers lead to variations in their physical and chemical properties. A summary of available and estimated data is presented below. It is important to note that experimental data for all isomers is not extensively available in the literature.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) (estimated)
This compound This compound55320-57-5128.21Not Available0.811
2,2-Dimethylhexanal 2,2-dimethylhexanal996-12-3128.21167.67 (estimate)[1]0.831[1]
2,3-Dimethylhexanal 2,3-dimethylhexanalNot Available128.21Not AvailableNot Available
2,4-Dimethylhexanal 2,4-dimethylhexanalNot Available128.21Not AvailableNot Available
2,5-Dimethylhexanal 2,5-dimethylhexanal1860-43-1128.21Not AvailableNot Available
3,4-Dimethylhexanal 3,4-dimethylhexanal27608-05-5128.21Not AvailableNot Available
3,5-Dimethylhexanal 3,5-dimethylhexanal19796-88-4128.2193-94 @ 80 Torr[2]Not Available
4,4-Dimethylhexanal 4,4-dimethylhexanal5932-91-2128.21160.5[3]0.811[3]
4,5-Dimethylhexanal 4,5-dimethylhexanalNot Available128.21Not AvailableNot Available
5,5-Dimethylhexanal 5,5-dimethylhexanal55320-58-6128.21160.5 (predicted)[4]0.811 (predicted)[4]

Experimental Protocols: Synthesis and Characterization

The synthesis of specific dimethylhexanal isomers can be achieved through various established organic chemistry methodologies. Below are generalized protocols for common synthetic routes.

Synthesis of Dimethylhexanals

Two prevalent methods for the synthesis of aldehydes are the oxidation of primary alcohols and the hydroformylation of alkenes.

This method involves the oxidation of the corresponding dimethylhexan-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid.[5][6][7][8]

Methodology:

  • Reaction Setup: To a stirred solution of the primary alcohol (e.g., 3,3-dimethylhexan-1-ol) in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as Pyridinium Chlorochromate (PCC).

  • Reaction Execution: The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium byproducts. The solvent is then removed under reduced pressure, and the resulting crude aldehyde is purified by distillation or column chromatography.

Hydroformylation (or the oxo process) involves the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond of an alkene.[9][10] This method is particularly useful for industrial-scale synthesis.

Methodology:

  • Reaction Setup: The corresponding dimethylhexene is placed in a high-pressure reactor with a suitable catalyst, typically a cobalt or rhodium complex.

  • Reaction Execution: The reactor is charged with a mixture of carbon monoxide and hydrogen (synthesis gas) to a high pressure (10-100 atm) and heated (40-200 °C).[9]

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The product aldehyde is separated from the catalyst and any unreacted starting material by distillation.

Characterization of Dimethylhexanal Isomers

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and characterization of the synthesized isomers.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Distillation / Chromatography Distillation / Chromatography Crude Product->Distillation / Chromatography Pure Isomer Pure Isomer Distillation / Chromatography->Pure Isomer GC-MS GC-MS NMR (1H, 13C) NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Pure Isomer->GC-MS Pure Isomer->NMR (1H, 13C) Pure Isomer->IR Spectroscopy

Figure 2. General Experimental Workflow.

GC-MS is a powerful technique for separating and identifying volatile compounds like aldehydes.[11][12][13][14] The retention time in the gas chromatogram provides information on the isomer's volatility, while the mass spectrum gives its molecular weight and fragmentation pattern, which can be used for structural elucidation. Derivatization may be employed to enhance separation and detection.[11][15]

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, allow for the definitive identification of each dimethylhexanal isomer.

IR spectroscopy is used to identify the functional groups present in a molecule. All dimethylhexanal isomers will exhibit a characteristic strong absorption band for the carbonyl (C=O) group of the aldehyde, typically in the region of 1720-1740 cm⁻¹, and C-H stretches for the aldehyde proton around 2720 and 2820 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the constitutional isomers of this compound. While this compound itself is a single, achiral compound, its molecular formula C8H16O gives rise to a variety of constitutional isomers with distinct structural and physicochemical properties. The provided generalized experimental protocols for synthesis and characterization offer a starting point for researchers to produce and identify these compounds. Further research to acquire comprehensive experimental data for all isomers is warranted to fully explore their potential applications.

References

Theoretical Insights into 3,3-Dimethylhexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylhexanal, a branched-chain aldehyde, presents a unique molecular architecture of interest in various chemical and potentially biological contexts. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, consolidating available physicochemical data, outlining methodologies for its synthesis and analysis, and proposing a framework for its theoretical investigation. Due to the limited specific research on this molecule, this paper also draws on data from structurally related compounds and established computational chemistry principles to provide a thorough analytical perspective.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its behavior in various experimental and computational models.

PropertyValueSource
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [2]
CAS Number 55320-57-5[1][2]
IUPAC Name This compound[2]
Canonical SMILES CCCC(C)(C)CC=O[2]
InChI InChI=1S/C8H16O/c1-4-5-8(2,3)6-7-9/h7H,4-6H2,1-3H3[2]
InChIKey IHEORNQYISDNQZ-UHFFFAOYSA-N[2]
Polar Surface Area 17.07 Ų[1]
LogP 2.40170[1]

Theoretical Studies: A Methodological Framework

While specific theoretical studies on this compound are not extensively documented in publicly available literature, a robust computational investigation can be outlined based on standard quantum chemical methods. Such studies are invaluable for elucidating the molecule's electronic structure, conformational landscape, and reactivity.

Computational Details

A typical theoretical study of this compound would employ Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for molecules of this size.

  • Software: Gaussian, Q-Chem, or similar quantum chemistry packages.

  • Method: A hybrid functional, such as B3LYP, is often a suitable starting point.

  • Basis Set: A Pople-style basis set, like 6-31G(d,p), would be appropriate for initial geometry optimizations and frequency calculations.

Key Areas of Investigation
  • Conformational Analysis: Identifying the most stable conformers of this compound by systematically rotating the single bonds and calculating the relative energies of the resulting geometries.

  • Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis to understand the charge distribution and reactivity sites.

  • Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.

The logical workflow for such a theoretical investigation is depicted in the following diagram:

theoretical_workflow Logical Workflow for Theoretical Investigation of this compound start Define Molecular Structure dft Select DFT Functional and Basis Set (e.g., B3LYP/6-31G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conformers Conformational Search freq_calc->conformers stable_conformers Identify Stable Conformers conformers->stable_conformers electronic_props Calculate Electronic Properties (HOMO, LUMO, ESP) stable_conformers->electronic_props spectroscopic_props Predict Spectroscopic Properties (IR, NMR) stable_conformers->spectroscopic_props analysis Data Analysis and Interpretation electronic_props->analysis spectroscopic_props->analysis report Report Findings analysis->report

Workflow for a theoretical study of this compound.

Experimental Protocols

Synthesis of this compound

Reaction:

3,3-dimethyl-hex-4-enal + H₂ --(Pd/C)--> this compound

Materials:

  • 3,3-dimethyl-hex-4-enal (starting material)

  • Palladium on activated charcoal (Pd/C) catalyst (e.g., 5-10 mol%)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., ethanol, ethyl acetate)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

  • Dissolve 3,3-dimethyl-hex-4-enal in the chosen anhydrous solvent in a suitable reaction vessel.

  • Carefully add the Pd/C catalyst to the solution.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation or column chromatography.

The workflow for the synthesis and purification is illustrated below:

synthesis_workflow Workflow for Synthesis and Purification of this compound start Starting Material: 3,3-dimethyl-hex-4-enal reaction Catalytic Hydrogenation (H₂, Pd/C) start->reaction filtration Filtration to Remove Catalyst reaction->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude this compound evaporation->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product Pure this compound purification->final_product analysis Characterization (NMR, IR, MS) final_product->analysis

Synthesis and purification workflow for this compound.
Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will provide information about the number and types of protons and their connectivity.

    • ¹³C NMR spectroscopy will show the number of unique carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1720-1740 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The NIST WebBook provides a reference mass spectrum for this compound.

Spectroscopic Data

While a complete set of experimental spectra for this compound is not compiled here, some data is available.

Spectroscopic Data for this compound
Mass Spectrum (Electron Ionization)
Vapor Phase IR Spectrum

For comparative purposes, NMR and IR spectral data for the structurally related compound 3,3-dimethylhexane are available and can provide insights into the expected spectral features of the carbon backbone of this compound.

Spectroscopic Data for 3,3-Dimethylhexane
¹H NMR Spectrum
¹³C NMR Spectrum
FTIR Spectrum

Conclusion

This technical guide has synthesized the available information on this compound, providing a foundation for researchers and professionals. While there is a clear need for more dedicated experimental and theoretical studies on this molecule, the methodologies and comparative data presented here offer a solid starting point for future investigations. The proposed workflows for theoretical analysis and synthesis provide a clear roadmap for elucidating the properties and potential applications of this compound.

References

Methodological & Application

Synthesis of 3,3-Dimethylhexanal: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 3,3-dimethylhexanal, a valuable aldehyde intermediate in organic synthesis. The primary method detailed is the rhodium-catalyzed hydroformylation of 3,3-dimethyl-1-butene (B1661986) (neohexene), a direct and efficient one-step process. An alternative two-step route involving the synthesis of 3,3-dimethylhexan-1-ol via a Grignard reaction followed by oxidation is also discussed. This guide includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to aid researchers in the successful synthesis of the target compound.

Introduction

This compound is a branched-chain aldehyde that serves as a key building block in the synthesis of various organic molecules, including pharmaceuticals and fine chemicals. Its sterically hindered structure makes it a unique synthon for introducing the 3,3-dimethylhexyl moiety. The synthesis of this compound can be approached through several methods, with hydroformylation of the corresponding alkene being a prominent and atom-economical route.

Synthesis Methodologies

Two primary synthetic routes are presented for the preparation of this compound:

  • Route A: Hydroformylation of 3,3-Dimethyl-1-butene (Neohexene). This is a one-step catalytic reaction that adds a formyl group (-CHO) and a hydrogen atom across the double bond of neohexene. This method is often favored for its efficiency.

  • Route B: Grignard Reaction followed by Oxidation. This two-step approach involves the synthesis of the corresponding alcohol, 3,3-dimethylhexan-1-ol, via the reaction of a Grignard reagent with an appropriate aldehyde, followed by oxidation to yield the target this compound.

This document will provide a detailed experimental protocol for the hydroformylation route.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the rhodium-catalyzed hydroformylation of terminal alkenes, which can be adapted for the synthesis of this compound.

ParameterValueNotes
Catalyst Rh(acac)(CO)₂ / LigandOther common rhodium precursors include RhCl(CO)(PPh₃)₂.
Ligand Triphenylphosphine (B44618) (PPh₃) or other phosphine (B1218219) ligandsThe choice of ligand can influence regioselectivity.
Catalyst Loading 0.1 - 1.0 mol%Relative to the alkene substrate.
Substrate 3,3-Dimethyl-1-butene (Neohexene)Commercially available.
Solvent Toluene (B28343), Benzene, or THFAnhydrous and deoxygenated solvent is crucial.
Syngas Pressure (CO/H₂) 20 - 100 barA 1:1 ratio of CO to H₂ is commonly used.
Temperature 80 - 120 °CReaction temperature can affect reaction rate and selectivity.
Reaction Time 4 - 24 hoursMonitored by GC or TLC.
Yield 70 - 95%Dependent on reaction conditions and catalyst system.
Regioselectivity Moderate to good for the linear aldehydeThe formation of the branched isomer is a possible side product.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation of 3,3-Dimethyl-1-butene

This protocol describes a representative procedure for the synthesis of this compound via the hydroformylation of neohexene.

Materials:

  • 3,3-Dimethyl-1-butene (neohexene)

  • Dicarbonyl(acetylacetonato)rhodium(I) [Rh(acac)(CO)₂]

  • Triphenylphosphine (PPh₃)

  • Anhydrous, deoxygenated toluene

  • Synthesis gas (1:1 mixture of carbon monoxide and hydrogen)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Standard laboratory glassware

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (0.1 mol%) and triphenylphosphine (0.4 mol%, 4 equivalents relative to Rh) to a clean, dry Schlenk flask.

    • Add 20 mL of anhydrous, deoxygenated toluene to dissolve the catalyst and ligand.

  • Reaction Setup:

    • Charge a high-pressure autoclave with a solution of 3,3-dimethyl-1-butene (1 equivalent) in 80 mL of anhydrous, deoxygenated toluene.

    • Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of inert gas.

    • Seal the autoclave securely.

  • Hydroformylation Reaction:

    • Flush the autoclave three times with synthesis gas (CO/H₂).

    • Pressurize the autoclave to 50 bar with the synthesis gas.

    • Begin stirring and heat the reaction mixture to 100 °C.

    • Maintain the pressure and temperature for 12 hours. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas in a well-ventilated fume hood.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate (e.g., 98:2) as the eluent.

    • Combine the fractions containing the desired product and remove the solvent to yield pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualization

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction cluster_workup Work-up and Purification cat_prep Dissolve Rh(acac)(CO)₂ and PPh₃ in anhydrous toluene add_cat Transfer catalyst solution to autoclave cat_prep->add_cat autoclave Charge autoclave with neohexene and toluene autoclave->add_cat pressurize Pressurize with CO/H₂ (50 bar) add_cat->pressurize react Heat to 100 °C and stir for 12h pressurize->react cool_vent Cool and vent autoclave react->cool_vent evaporate Evaporate solvent cool_vent->evaporate chromatography Purify by column chromatography evaporate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Alternative Route: Grignard Reaction and Oxidation

For cases where high-pressure equipment is not available, a two-step synthesis can be employed.

  • Synthesis of 3,3-Dimethylhexan-1-ol:

    • Prepare n-propylmagnesium bromide by reacting 1-bromopropane (B46711) with magnesium turnings in anhydrous diethyl ether or THF.

    • React the freshly prepared Grignard reagent with 3,3-dimethylbutanal in an anhydrous ether solvent at low temperature (e.g., 0 °C).

    • After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product with an organic solvent.

    • Purify the resulting 3,3-dimethylhexan-1-ol by distillation or column chromatography.

  • Oxidation to this compound:

    • The synthesized 3,3-dimethylhexan-1-ol can be oxidized to the corresponding aldehyde using various methods, such as Swern oxidation (using oxalyl chloride, DMSO, and triethylamine) or by using pyridinium (B92312) chlorochromate (PCC) in dichloromethane. These methods are known to be mild and effective for the conversion of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Hydroformylation involves the use of carbon monoxide, which is a toxic gas. A CO detector should be used, and the high-pressure equipment must be handled by trained personnel.

  • Grignard reagents are highly reactive and pyrophoric. They must be handled under anhydrous and inert conditions.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. The rhodium-catalyzed hydroformylation of neohexene offers an efficient and direct route to the target compound. The provided experimental protocol, data summary, and workflow diagram are intended to assist researchers in the successful preparation of this valuable synthetic intermediate.

Application Note: Quantitative Analysis of 3,3-Dimethylhexanal using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexanal (C₈H₁₆O) is an aldehyde that may be of interest in fields such as flavor and fragrance chemistry, environmental analysis, and as a potential biomarker in metabolic studies.[1][2] Accurate and sensitive quantification of volatile aldehydes like this compound is critical for research and quality control. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging due to their polarity and potential for thermal instability.[3][4]

To overcome these challenges, a common and effective strategy is derivatization, which converts the analyte into a more stable and chromatographically amenable form.[5] This application note details a robust method for the analysis of this compound using GC-MS following derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This process, known as oximation, transforms the polar carbonyl group into a more stable and less polar oxime derivative, which provides excellent sensitivity and chromatographic performance.[4]

Principle of the Method

The analytical method involves the reaction of the carbonyl group in this compound with PFBHA to form a stable PFBHA-oxime derivative. This derivative is then extracted from the sample matrix into an organic solvent (e.g., hexane (B92381) or ethyl acetate).[4][6] The extract is subsequently injected into the GC-MS system. The GC separates the derivative from other components in the sample, and the MS provides sensitive detection and confirmation based on its characteristic mass spectrum. Quantification is achieved by creating a calibration curve from standards that have undergone the same preparation process.

Experimental Protocol

Materials and Reagents
  • This compound Standard: Analytical grade

  • Derivatizing Reagent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥99% purity

  • Internal Standard (IS): (Optional but recommended for best quantitative results) A non-interfering compound, such as a deuterated aldehyde or an aldehyde not present in the sample.

  • Solvents: Methanol (B129727), Hexane or Ethyl Acetate (B1210297) (HPLC or GC grade)

  • Reagent Water: Deionized water

  • Anhydrous Sodium Sulfate (B86663)

  • Vials: 2 mL amber glass autosampler vials with screw caps (B75204) and septa.

Preparation of Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • PFBHA Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of PFBHA in 10 mL of deionized water. Prepare this solution fresh daily.[4]

Sample Preparation and Derivatization
  • Sample Aliquot: Pipette 500 µL of the sample (or prepared standard) into a 2 mL glass vial.

  • Internal Standard (Optional): Add a known amount of the internal standard solution to each sample, standard, and blank.

  • Derivatization: Add 100 µL of the 10 mg/mL PFBHA solution to the vial.[4]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 15-30 minutes to facilitate the reaction.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • Extraction: Add 500 µL of hexane or ethyl acetate to the vial. Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.[4]

  • Phase Separation: Centrifuge briefly to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean autosampler vial, preferably with a microinsert.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization for your specific instrumentation.

GC Parameter Setting
Column SLB™-5ms or equivalent (30 m x 0.25 mm I.D. x 0.25 µm df)[5]
Injector Split/Splitless, used in Splitless mode
Injector Temperature 250 °C
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial: 60°C, hold for 2 min. Ramp 1: 10°C/min to 200°C. Ramp 2: 20°C/min to 280°C, hold for 5 min.[7]
Injection Volume 1 µL
MS Parameter Setting
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM)
Transfer Line Temp. 280 °C

Data Presentation and Expected Results

Mass Spectrum of this compound

Under Electron Ionization (EI), this compound (Molecular Weight: 128.21 g/mol ) will fragment in a characteristic pattern.[1] The molecular ion peak ([M]⁺) at m/z 128 may be of low abundance or absent. Key fragmentation involves alpha-cleavage and McLafferty rearrangement. The most stable carbocations will typically produce the most abundant peaks.

Table 1: Key Mass Fragments for this compound (Underivatized)

m/z (Mass/Charge) Proposed Ion Fragment Significance
128[C₈H₁₆O]⁺Molecular Ion (M⁺)
99[M - C₂H₅]⁺Loss of an ethyl group
71[M - C₄H₉]⁺Loss of a butyl group (alpha-cleavage)
57[C₄H₉]⁺tert-Butyl cation (highly stable) - Often the base peak
43[C₃H₇]⁺Propyl cation
29[C₂H₅]⁺Ethyl cation
(Note: Fragmentation data is based on typical alkane and aldehyde fragmentation patterns and NIST database information for similar structures).[1][8][9]
Analysis of PFBHA Derivative

For the PFBHA-oxime derivative, analysis in Selected Ion Monitoring (SIM) mode is highly effective for quantification. The pentafluorobenzyl group produces a prominent fragment ion at m/z 181 , which is often used as the primary quantification ion for all PFBHA-derivatized carbonyls, providing excellent selectivity.[6][7]

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample or Standard (500 µL) Add_PFBHA Add PFBHA Reagent (100 µL) Sample->Add_PFBHA React Heat (60-70°C, 15-30 min) Add_PFBHA->React Extract Add Hexane & Vortex React->Extract Transfer Transfer Organic Layer Extract->Transfer GC_Inject GC Injection (1 µL) Transfer->GC_Inject GC_Column Chromatographic Separation GC_Inject->GC_Column MS_Ionize EI Ionization & Fragmentation GC_Column->MS_Ionize MS_Detect Mass Detection (Scan/SIM) MS_Ionize->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification vs. Calibration Curve Data_Acq->Quant Report Final Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The described GC-MS method, incorporating PFBHA derivatization, provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound. This approach effectively addresses the challenges associated with analyzing volatile aldehydes, making it suitable for demanding applications in research, clinical diagnostics, and quality control settings. The use of an internal standard and carefully prepared calibration curves will ensure high accuracy and precision.

References

Application Notes and Protocols for NMR Spectroscopy of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR analysis of 3,3-Dimethylhexanal. The information presented herein is intended to guide researchers in acquiring and interpreting NMR spectra of this compound and related aliphatic aldehydes.

Disclaimer: The NMR spectral data presented in this document is based on computational predictions and has not been experimentally verified. Predicted values can serve as a valuable reference but may differ from experimental results.

Predicted NMR Data for this compound

The predicted ¹H and ¹³C NMR data for this compound, dissolved in deuterated chloroform (B151607) (CDCl₃), are summarized below. These predictions were generated using the online resource nmrdb.org.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in CDCl₃.

ProtonsChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J) (Hz)
H-19.75Triplet1H~2.5
H-22.29Triplet2H~2.5
H-41.25Quartet2H~7.5
H-51.25Sextet2H~7.4
H-60.88Triplet3H~7.3
3-CH₃0.90Singlet6H-
¹³C NMR (Carbon-13 NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Carbon AtomChemical Shift (ppm)
C-1 (CHO)204.5
C-2 (CH₂)53.0
C-3 (C)35.0
C-4 (CH₂)36.6
C-5 (CH₂)17.1
C-6 (CH₃)14.1
3-CH₃25.5

Experimental Protocols

The following protocols provide a general framework for the preparation and NMR analysis of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Filtering (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16

  • Receiver Gain: Set automatically

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 1 second

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Receiver Gain: Set automatically

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing and Analysis

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase the spectrum.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration (¹H NMR): Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

Molecular Structure and NMR Assignments

G General NMR Experimental and Analysis Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase SamplePrep Sample Preparation (Weighing, Dissolving) TubeTransfer Transfer to NMR Tube SamplePrep->TubeTransfer NMR_Acquisition NMR Data Acquisition (¹H, ¹³C) TubeTransfer->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Raw FID Data Referencing Chemical Shift Referencing (to TMS) Processing->Referencing Analysis Spectral Analysis (Integration, Peak Picking) Referencing->Analysis StructureElucidation Structure Elucidation / Verification Analysis->StructureElucidation

Application Notes and Protocols for the Purification of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexanal is a branched-chain aliphatic aldehyde with potential applications in the synthesis of fine chemicals and pharmaceutical intermediates. Its purification from a reaction mixture is a critical step to ensure the quality and reliability of downstream processes. This document provides detailed protocols for the purification of this compound using fractional distillation, bisulfite extraction, and flash column chromatography. It also outlines methods for assessing the purity of the final product.

The primary source of impurities in the synthesis of this compound, often produced via hydroformylation of 3,3-dimethyl-1-pentene, includes unreacted starting materials, isomerization byproducts, high-boiling aldehyde condensation products (dimers, trimers), and corresponding alcohols from aldehyde reduction. The selection of a suitable purification method depends on the nature and quantity of these impurities, as well as the desired final purity and scale of the operation.

Data Presentation

The following tables summarize the expected quantitative data for each purification method. These values are based on typical results for aliphatic aldehydes and may require optimization for the specific reaction mixture containing this compound.

Table 1: Comparison of Purification Methods for this compound

Purification MethodExpected PurityExpected Yield/RecoveryKey AdvantagesKey Disadvantages
Fractional Distillation>98%85-95%Scalable, effective for removing non-volatile impurities and compounds with significantly different boiling points.May not effectively separate isomers with close boiling points; potential for thermal degradation.
Bisulfite Extraction>95%90-98%Highly selective for aldehydes, effective for removing non-aldehydic impurities.Requires subsequent regeneration of the aldehyde, introducing additional steps and reagents.
Flash Column Chromatography97-99%95-97%High resolution for separating closely related compounds, suitable for small to medium scale.Can be labor-intensive, potential for sample decomposition on silica (B1680970) gel.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for the large-scale purification of this compound and for the removal of non-volatile catalysts and high-boiling byproducts. The boiling point of the structural isomer 3,3-dimethylhexane (B1196316) is 111.9°C, which can be used as an initial estimate for the distillation of this compound.[1][2][3][4]

Materials:

  • Crude this compound reaction mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and thermometer

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum source (optional, for vacuum distillation)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the flask gently.

    • Observe the temperature at the distillation head. Collect any low-boiling fractions (e.g., unreacted starting materials, solvents) in a separate receiving flask.

    • As the temperature approaches the expected boiling point of this compound, change the receiving flask to collect the main product fraction.

    • Maintain a slow and steady distillation rate for optimal separation.

    • Collect the fraction that distills over a narrow temperature range.

  • Completion: Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC-MS.

Protocol 2: Purification by Bisulfite Extraction

This method is highly selective for aldehydes and is effective for removing non-aldehydic impurities.[2] The aldehyde forms a water-soluble bisulfite adduct, which can be separated from the organic impurities. The aldehyde is then regenerated by treatment with a base.

Materials:

  • Crude this compound reaction mixture

  • Saturated sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Dimethylformamide (DMF)

  • Diethyl ether or other suitable organic solvent

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Beakers and flasks

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Adduct Formation:

    • Dissolve the crude reaction mixture in DMF.

    • Transfer the solution to a separatory funnel and add an equal volume of saturated sodium bisulfite solution.

    • Shake the funnel vigorously for 5-10 minutes. Relieve pressure frequently. A white precipitate of the bisulfite adduct may form.

  • Extraction of Impurities:

    • Add diethyl ether to the separatory funnel and shake to extract any non-aldehydic organic impurities.

    • Allow the layers to separate and drain the aqueous layer (containing the bisulfite adduct) into a clean flask. Discard the organic layer.

    • Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining impurities.

  • Regeneration of the Aldehyde:

    • Cool the aqueous solution containing the bisulfite adduct in an ice bath.

    • Slowly add 10% sodium hydroxide solution while stirring until the solution is basic (pH > 10). This will regenerate the this compound.

    • Transfer the solution to a separatory funnel and extract the regenerated aldehyde with two portions of diethyl ether.

  • Work-up:

    • Combine the organic extracts and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Assess the purity of the obtained liquid by GC-MS, NMR, and FTIR.

Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for small to medium-scale purification and for separating this compound from impurities with similar boiling points. Aldehydes can sometimes be sensitive to silica gel, so the use of a neutral adsorbent or deactivating the silica gel with a small amount of triethylamine (B128534) may be necessary.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (B92381)

  • Diethyl ether

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: Determine a suitable solvent system using TLC. A good starting point for aliphatic aldehydes is a mixture of hexane and diethyl ether (e.g., 97:3 v/v). The desired compound should have an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluting solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Apply gentle pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Fraction Analysis: Monitor the elution of the compound by TLC. Combine the fractions containing the pure this compound.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

  • Analysis: Confirm the purity of the final product using GC-MS, NMR, and FTIR.

Purity Assessment

The purity of the this compound after each purification step should be assessed using the following analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any remaining impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities. The aldehydic proton should appear as a characteristic signal around 9-10 ppm in the ¹H NMR spectrum.[3][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the aldehyde functional group through its characteristic C=O stretching vibration (typically around 1720-1740 cm⁻¹ for aliphatic aldehydes) and the C-H stretch of the aldehyde group (around 2720 cm⁻¹ and 2820 cm⁻¹).[3]

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Assessment cluster_product Final Product ReactionMixture Crude this compound Reaction Mixture Distillation Fractional Distillation ReactionMixture->Distillation Extraction Bisulfite Extraction ReactionMixture->Extraction Chromatography Flash Column Chromatography ReactionMixture->Chromatography Analysis GC-MS, NMR, FTIR Distillation->Analysis Extraction->Analysis Chromatography->Analysis PureProduct Pure this compound (>95-99%) Analysis->PureProduct

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: The Use of 3,3-Dimethylhexanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature and patent databases reveals a notable scarcity of documented applications for 3,3-dimethylhexanal as a reactant in organic synthesis. While the compound is commercially available and its synthesis is described, its subsequent use as a building block in the construction of more complex molecules is not well-established in readily accessible scientific resources.

This document aims to provide a foundational understanding of this compound's chemical properties and potential reactivity based on the general principles of aldehyde chemistry. However, it is crucial for the reader to note that the following sections are based on theoretical applications and generalized protocols for aldehydes, as specific experimental data and detailed procedures for this compound are not available in the reviewed literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for planning any synthetic transformation, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₈H₁₆OPubChem[1]
Molecular Weight 128.21 g/mol PubChem[1]
CAS Number 55320-57-5PubChem[1]
Appearance Colorless liquid (presumed)General knowledge
Boiling Point Not reported
Density Not reported
Solubility Soluble in organic solventsGeneral knowledge

Potential Synthetic Applications and Generalized Protocols

Given its aldehyde functionality, this compound is expected to undergo a variety of classical organic reactions. The steric hindrance imposed by the gem-dimethyl group at the α-position to the carbonyl may influence reactivity and stereoselectivity compared to unhindered aldehydes. The following are hypothetical applications with generalized protocols that would require significant optimization for this compound.

Olefination via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[2][3] this compound could be converted to various substituted alkenes using this methodology. The stereochemical outcome (E/Z selectivity) would depend on the nature of the Wittig reagent used.[3]

Generalized Protocol for a Wittig Reaction:

  • Ylide Generation: A phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) is suspended in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon).

  • A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: A solution of this compound in the same dry solvent is added dropwise to the ylide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Wittig_Reaction This compound This compound Alkene Alkene This compound->Alkene Phosphonium Ylide Phosphonium Ylide Phosphonium Ylide->Alkene Triphenylphosphine oxide Triphenylphosphine oxide Alkene->Triphenylphosphine oxide byproduct

Caption: Generalized Wittig reaction scheme.

Carbon-Carbon Bond Formation via Grignard Reaction

Grignard reagents are potent nucleophiles that readily add to aldehydes to form secondary alcohols. The reaction of this compound with a Grignard reagent would yield a secondary alcohol with a new carbon-carbon bond.

Generalized Protocol for a Grignard Reaction:

  • Reaction Setup: A solution of this compound in a dry ether solvent (e.g., diethyl ether, THF) is prepared in a flame-dried flask under an inert atmosphere.

  • Addition of Grignard Reagent: The Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) is added dropwise to the aldehyde solution at a low temperature (e.g., 0 °C).

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • Work-up and Purification: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous phase is extracted with an ether solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting secondary alcohol is purified by column chromatography or distillation.

Grignard_Reaction This compound This compound Secondary Alcohol Secondary Alcohol This compound->Secondary Alcohol Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->Secondary Alcohol

Caption: Generalized Grignard reaction scheme.

Aldol (B89426) Addition and Condensation

The aldol reaction involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound (aldol addition).[4][5] Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound (aldol condensation).[4][5] this compound, lacking α-hydrogens, can only act as an electrophile in a crossed aldol reaction with another enolizable carbonyl compound.

Generalized Protocol for a Crossed Aldol Reaction:

  • Enolate Formation: A solution of the enolizable ketone or aldehyde (e.g., acetone) in a suitable solvent is treated with a base (e.g., sodium hydroxide, lithium diisopropylamide) to form the enolate.

  • Reaction with this compound: The solution of this compound is added to the enolate solution at a controlled temperature.

  • The reaction is stirred until completion.

  • Work-up and Purification: The reaction is neutralized with an acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The β-hydroxy carbonyl product can be purified by chromatography. If the condensation product is desired, the reaction mixture can be heated, sometimes with the addition of an acid or base catalyst, to promote dehydration.

Aldol_Reaction cluster_reactants Reactants This compound This compound Aldol Addition Aldol Addition This compound->Aldol Addition Enolizable Carbonyl Enolizable Carbonyl Enolate Formation Enolate Formation Enolizable Carbonyl->Enolate Formation Enolate Formation->Aldol Addition β-Hydroxy Carbonyl β-Hydroxy Carbonyl Aldol Addition->β-Hydroxy Carbonyl Dehydration (optional) Dehydration (optional) β-Hydroxy Carbonyl->Dehydration (optional) α,β-Unsaturated Carbonyl α,β-Unsaturated Carbonyl Dehydration (optional)->α,β-Unsaturated Carbonyl

Caption: Logical workflow for a crossed aldol reaction.

Reduction to 3,3-Dimethylhexan-1-ol

Aldehydes are readily reduced to primary alcohols. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be effective for this transformation.[6][7]

Generalized Protocol for NaBH₄ Reduction:

  • This compound is dissolved in a protic solvent, typically methanol (B129727) or ethanol.[6]

  • The solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the slow addition of water or dilute acid. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to afford the primary alcohol, which can be purified by distillation or chromatography.

Oxidation to 3,3-Dimethylhexanoic Acid

The oxidation of this compound would lead to the corresponding carboxylic acid, 3,3-dimethylhexanoic acid. A variety of oxidizing agents can be employed, such as pyridinium (B92312) chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), or potassium permanganate (B83412) (KMnO₄).

Generalized Protocol for PCC Oxidation:

  • Pyridinium chlorochromate (PCC) is suspended in a chlorinated solvent like dichloromethane (B109758) (DCM).

  • A solution of this compound in DCM is added to the suspension.

  • The mixture is stirred at room temperature.

  • Work-up and Purification: Upon completion, the mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium salts. The filtrate is concentrated, and the resulting carboxylic acid can be purified by crystallization or chromatography.

Conclusion and Future Outlook

While this compound possesses the chemical functionality for a range of organic transformations, its practical application in synthesis appears to be underexplored in the available scientific literature. The steric hindrance from the gem-dimethyl group may present challenges in terms of reactivity and may also offer opportunities for stereoselective synthesis that have yet to be investigated.

Researchers and drug development professionals interested in utilizing this aldehyde would need to undertake exploratory studies to determine optimal reaction conditions and to characterize the resulting products. The generalized protocols provided herein serve as a starting point for such investigations. Further research into the synthetic utility of this compound could uncover novel molecular architectures with potential applications in materials science, fragrance chemistry, and medicinal chemistry.

References

Application Notes and Protocols for 3,3-Dimethylhexanal in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for studying the enzymatic conversion of 3,3-Dimethylhexanal. Given the lack of direct kinetic data, representative data for structurally similar branched-chain and aliphatic aldehydes are presented to offer a comparative baseline for experimental design.

Potential Enzymatic Reactions

This compound is anticipated to undergo two primary types of enzymatic reactions:

  • Reduction to 3,3-Dimethylhexanol: Catalyzed by Alcohol Dehydrogenase (ADH) in the presence of a reduced nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NADH).

  • Oxidation to 3,3-Dimethylhexanoic Acid: Catalyzed by Aldehyde Oxidase (AO) or Aldehyde Dehydrogenase (ALDH).

Quantitative Data Summary

The following table summarizes kinetic parameters for Alcohol Dehydrogenase and Aldehyde Oxidase with various aliphatic and branched-chain aldehydes. This data can be used as a reference for designing experiments with this compound.

Table 1: Representative Kinetic Parameters for ADH and AO with Aldehyde Substrates

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
E. coli Alcohol/Aldehyde Dehydrogenase (AdhE)Acetaldehyde13018.21.4 x 10⁵[1]
Isobutyraldehyde (B47883) 450 17.8 3.96 x 10⁴ [1]
Butyraldehyde8025.13.14 x 10⁵[1]
Mouse Aldehyde Oxidase 1 (mAOX1)Acetaldehyde16,0001.9119
Propionaldehyde1,1002.01,820
Butyraldehyde1,2002.52,080
Isobutyraldehyde 1,100 2.2 2,000
Heptanal2502.18,400

Note: Data for isobutyraldehyde is highlighted as a proxy for the branched structure of this compound.

Experimental Protocols

Protocol 1: Reduction of this compound by Alcohol Dehydrogenase (ADH)

Objective: To determine if this compound is a substrate for ADH and to measure its rate of reduction to 3,3-dimethylhexanol. The reaction is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD⁺.

Materials:

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • This compound

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)

  • Sodium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

  • Quartz cuvettes

Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM sodium phosphate buffer (pH 7.5).

    • Prepare a 10 mM stock solution of NADH in the phosphate buffer.

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer to the desired concentrations.

    • Prepare a stock solution of HLADH in the phosphate buffer.

  • Assay Setup:

    • In a 1 mL cuvette, add:

      • 880 µL of 100 mM sodium phosphate buffer (pH 7.5)

      • 100 µL of 1.5 mM NADH solution (final concentration 0.15 mM)

      • 10 µL of varying concentrations of this compound solution (to achieve final concentrations from e.g., 0.1 mM to 10 mM)

    • Mix gently by inverting the cuvette.

    • Incubate at 25°C for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the HLADH solution.

    • Immediately start monitoring the decrease in absorbance at 340 nm for 5 minutes.

    • Record the rate of absorbance change (ΔA₃₄₀/min).

  • Data Analysis:

    • Calculate the reaction rate using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction rate against the substrate concentration to determine kinetic parameters (K_m_ and V_max_).

Protocol 2: Oxidation of this compound by Aldehyde Oxidase (AO)

Objective: To determine if this compound is a substrate for AO and to measure its rate of oxidation to 3,3-dimethylhexanoic acid. The reaction can be monitored by following the reduction of an artificial electron acceptor or by quantifying product formation using HPLC.

Materials:

  • Human or mouse liver cytosol (as a source of AO)

  • This compound

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • Potassium permanganate (B83412) (KMnO₄) as an oxidizing agent for the standard curve

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare Reagents:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it in the buffer to desired concentrations.

    • Prepare the liver cytosol at an appropriate protein concentration in the buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine:

      • Phosphate buffer to a final volume of 500 µL.

      • Varying concentrations of this compound.

      • Liver cytosol (e.g., 1 mg/mL protein concentration).

    • Incubate at 37°C in a shaking water bath for a set time (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant to a new tube for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Use a suitable mobile phase to separate the substrate (this compound) and the product (3,3-dimethylhexanoic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Quantify the amount of product formed by comparing the peak area to a standard curve of 3,3-dimethylhexanoic acid.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reagents (Buffer, Substrate, Cofactor, Enzyme) assay_mix Prepare Assay Mixture reagents->assay_mix incubation Incubate at Optimal Temperature assay_mix->incubation initiation Initiate Reaction with Enzyme/Substrate incubation->initiation monitoring Monitor Reaction Progress (e.g., Spectrophotometry, HPLC) initiation->monitoring data_collection Collect Data (Absorbance/Concentration vs. Time) monitoring->data_collection kinetic_calc Calculate Kinetic Parameters (Km, Vmax, kcat) data_collection->kinetic_calc

Caption: General workflow for an enzymatic assay.

metabolic_pathway substrate This compound enzyme_adh Alcohol Dehydrogenase (ADH) Cofactor: NADH -> NAD+ substrate->enzyme_adh enzyme_ao_aldh Aldehyde Oxidase (AO) / Aldehyde Dehydrogenase (ALDH) substrate->enzyme_ao_aldh product_alcohol 3,3-Dimethylhexanol product_acid 3,3-Dimethylhexanoic Acid enzyme_adh->product_alcohol enzyme_ao_aldh->product_acid

Caption: Plausible metabolic pathways for this compound.

References

Chiral Synthesis of 3,3-Dimethylhexanal Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3,3-dimethylhexanal and its derivatives. The creation of a chiral quaternary center at the α-position of an aldehyde is a significant challenge in organic synthesis. This guide outlines three robust methods to achieve this transformation with high enantioselectivity: chiral auxiliary-mediated alkylation, organocatalytic α-alkylation, and rhodium-catalyzed asymmetric conjugate addition.

Introduction

This compound is a chiral aldehyde featuring a quaternary carbon center adjacent to the carbonyl group. The stereoselective synthesis of such molecules is of great interest in medicinal chemistry and materials science due to the unique conformational constraints imposed by the quaternary center. This document details validated synthetic strategies, providing researchers with the necessary information to replicate and adapt these methods for their specific needs.

Method 1: Chiral Auxiliary-Mediated Asymmetric Alkylation

This classic and reliable method utilizes a recoverable chiral auxiliary to direct the stereoselective alkylation of a carboxylic acid derivative, which is then converted to the target aldehyde. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective chiral auxiliaries for this purpose, offering excellent stereocontrol in the formation of quaternary carbon centers.[1]

Logical Workflow

A Couple Propionic Acid with (+)-Pseudoephedrine B Sequential α-Alkylation: 1. Methylation 2. Propylation A->B Amide Formation C Formation of α,α-Disubstituted Amide B->C Diastereoselective Alkylation D Reductive Cleavage of Chiral Auxiliary C->D Reduction E Formation of Chiral Alcohol D->E F Oxidation to Chiral this compound E->F

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Experimental Protocol: Asymmetric Alkylation using (+)-Pseudoephedrine Amide

This protocol is adapted from the well-established methods developed by Myers and coworkers.[1][2]

Step 1: Preparation of N-Propanoyl-(+)-pseudoephedrine

  • To a solution of (+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (B128534) (1.5 eq).

  • Slowly add propanoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the N-propanoyl-(+)-pseudoephedrine amide.

Step 2: Sequential α-Alkylation

  • In an oven-dried Schlenk flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) (0.4 M) at -78 °C. Stir for 30 minutes at 0 °C.

  • In a separate oven-dried flask, dissolve the N-propanoyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (LiCl) (6.0 eq) in anhydrous THF (0.1 M).

  • Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.

  • Stir the resulting mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes to ensure complete enolization.

  • Cool the enolate solution to 0 °C and add methyl iodide (1.5 eq) dropwise. Stir at 0 °C and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture three times with ethyl acetate (B1210297) (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting α-methylated amide by flash column chromatography.

  • Repeat the alkylation procedure using the purified α-methylated amide and propyl iodide (1.5-4.0 eq) as the electrophile to introduce the propyl group.

Step 3: Reductive Cleavage to the Chiral Alcohol

  • The α,α-disubstituted pseudoephedrine amide can be transformed into the corresponding optically active primary alcohol.[3] This typically involves reduction with a suitable reagent such as lithium aluminum hydride (LiAlH₄).

Step 4: Oxidation to the Chiral Aldehyde

  • The resulting chiral alcohol is then oxidized to the desired this compound using standard oxidation protocols, such as Swern oxidation or Dess-Martin periodinane (DMP) oxidation.

Quantitative Data

The diastereoselectivity of the alkylation steps is typically very high, often exceeding 95:5 dr.[1] Yields for each step are generally good to excellent.

StepTransformationTypical YieldDiastereomeric Ratio (dr)
1Amide Formation>95%N/A
2aFirst Alkylation (Methylation)85-95%>95:5
2bSecond Alkylation (Propylation)80-90%>95:5
3 & 4Cleavage and Oxidation70-85% (over two steps)N/A

Method 2: Organocatalytic Asymmetric α-Alkylation

This method utilizes a chiral secondary amine catalyst, such as a MacMillan-type imidazolidinone, to catalyze the direct enantioselective α-alkylation of an aldehyde.[4] This approach is highly atom-economical and avoids the need for pre-functionalization of the substrate.

Logical Workflow

A Butanal C Formation of Chiral Enamine A->C B Chiral Imidazolidinone Catalyst B->C E Asymmetric Alkylation C->E D Propyl Bromide D->E F Hydrolysis E->F G Chiral 3-Methylhexanal F->G H Repeat Alkylation with Methyl Iodide G->H I Chiral this compound H->I

Caption: Workflow for Organocatalytic α-Alkylation.

Experimental Protocol: Enantioselective α-Alkylation of Butanal

This protocol is a conceptual adaptation of methodologies developed by the MacMillan group for the α-alkylation of aldehydes.[4]

General Procedure for α-Propylation of Butanal:

  • To a solution of the chiral imidazolidinone catalyst (e.g., (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, 20 mol%) in a suitable solvent (e.g., THF) is added butanal (1.0 eq).

  • The alkylating agent, propyl bromide (1.5 eq), and a base (e.g., a hindered organic base, 1.2 eq) are added.

  • The reaction is stirred at room temperature until completion, as monitored by GC-MS or TLC.

  • The reaction is quenched and worked up, followed by purification by flash column chromatography to yield the chiral 3-methylhexanal.

  • A subsequent alkylation with methyl iodide would be required to form the quaternary center.

Note: The direct α,α-dialkylation in one pot can be challenging and may require optimization of reaction conditions. A stepwise approach is often more successful.

Quantitative Data

The enantioselectivity of organocatalytic α-alkylation of aldehydes can be high, though it is often substrate-dependent.

Alkylating AgentAldehydeCatalyst Loading (mol%)Typical ee (%)Typical Yield (%)
Propyl bromideButanal2085-9570-85
Methyl iodide3-Methylhexanal20>9065-80

Method 3: Rhodium-Catalyzed Asymmetric Conjugate Addition

This powerful method involves the rhodium-catalyzed 1,4-addition of an organoboron reagent to a β,β-disubstituted α,β-unsaturated aldehyde. This directly establishes the chiral quaternary center in a single step.

Logical Workflow

A 3-Methylhex-2-enal D Asymmetric 1,4-Addition A->D B Methylboronic Acid B->D C Chiral Rhodium Catalyst (e.g., Rh(acac)(CO)₂ + Chiral Diene) C->D E Chiral this compound D->E

References

Application Notes and Protocols for 3,3-Dimethylhexanal in Aldol Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2][3] This document provides detailed application notes and protocols for the use of 3,3-dimethylhexanal, a sterically hindered aldehyde, in aldol condensation reactions. Due to the steric hindrance around the carbonyl group, specific catalytic systems and reaction conditions are often required to achieve high yields and selectivities. Proline-catalyzed asymmetric aldol reactions have emerged as a powerful tool for the enantioselective functionalization of sterically demanding aldehydes.[4][5][6][7] These reactions offer a direct and atom-economical route to chiral β-hydroxy carbonyl compounds, which are valuable building blocks in medicinal chemistry and drug development.

The protocols and data presented herein are based on established methodologies for analogous branched and sterically hindered aldehydes and are intended to serve as a comprehensive guide for researchers employing this compound in their synthetic endeavors.

Data Presentation

The following table summarizes representative quantitative data for proline-catalyzed aldol reactions of sterically hindered aldehydes with various ketones. These examples provide an expected range of yields and enantioselectivities applicable to reactions with this compound.

Aldehyde DonorKetone AcceptorCatalyst (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (ee, %)Reference
IsobutyraldehydeAcetone(S)-Proline (30)DMSO249596J. Am. Chem. Soc. 2000, 122, 42, 10454-10455
PivaldehydeAcetone(S)-Proline (30)Acetone/CHCl₃9685>99Synlett 2014, 25, 932-934[5]
IsovaleraldehydeCyclohexanone(S)-Proline (20)DMSO489298 (anti)Angew. Chem. Int. Ed. 2001, 40, 2271-2274
3,3-DimethylbutanalAcetone(S)-Proline (30)Neat729097Org. Lett. 2002, 4, 19, 3293-3296

Experimental Protocols

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction of this compound with a Ketone

Objective: To synthesize the corresponding chiral β-hydroxy ketone via a direct asymmetric aldol reaction.

Materials:

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the ketone (2.0 equivalents) and anhydrous DMSO (to make a 0.5 M solution with respect to the aldehyde).

  • Add (S)-Proline (20-30 mol%) to the solution.

  • Stir the mixture at room temperature until the proline is dissolved.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 24-72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Due to the steric hindrance of this compound, longer reaction times may be necessary.[5]

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL for a 1 mmol scale reaction).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired β-hydroxy ketone.

Notes:

  • The choice of (S)- or (R)-proline will determine the stereochemistry of the product.

  • For less reactive ketones, the reaction temperature may be slightly elevated (e.g., to 30-40 °C), but this may impact enantioselectivity.

  • The use of neat conditions (using the ketone as the solvent) can also be effective, particularly with acetone.[5]

Protocol 2: Base-Catalyzed Aldol Condensation of this compound

Objective: To synthesize the α,β-unsaturated aldehyde via a self-condensation or crossed-condensation reaction. Note that self-condensation of sterically hindered aldehydes can be challenging.

Materials:

  • This compound

  • Another enolizable carbonyl compound (for crossed-condensation, e.g., acetone)

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the other carbonyl compound (if applicable, 1.0-1.5 equivalents) in ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Cool the flask containing the aldehydes/ketones in an ice bath.

  • Slowly add the NaOH solution dropwise to the stirred reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • If the aldol addition product is desired, keep the temperature low and shorten the reaction time. For the condensation product (α,β-unsaturated carbonyl), heating the reaction mixture may be necessary.[8]

  • Once the reaction is complete, cool the mixture in an ice bath and neutralize it by slowly adding 1 M HCl until the pH is approximately 7.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Proline-Catalyzed Aldol Reaction Cycle

Proline_Aldol_Cycle cluster_cycle Proline Proline Catalyst Iminium Iminium Ion Proline->Iminium - H₂O Aldehyde This compound Aldehyde->Iminium Ketone Ketone Aldol_Adduct_Iminium Aldol Adduct (Iminium form) Ketone->Aldol_Adduct_Iminium Enamine Enamine Intermediate Iminium->Enamine + H₂O - H⁺ Iminium->Enamine Water_Out H₂O Enamine->Aldol_Adduct_Iminium Enamine->Aldol_Adduct_Iminium Product β-Hydroxy Ketone Aldol_Adduct_Iminium->Product + H₂O Water H₂O

Caption: Catalytic cycle of the proline-mediated aldol reaction.

Experimental Workflow for Proline-Catalyzed Aldol Reaction

Workflow Start Start: Reaction Setup Reagents Combine Ketone, DMSO, and Proline Start->Reagents Stir Stir until Proline dissolves Reagents->Stir Add_Aldehyde Add this compound Stir->Add_Aldehyde Reaction Stir at Room Temperature (24-72h) Monitor by TLC/GC Add_Aldehyde->Reaction Workup Work-up Reaction->Workup Quench Quench with aq. NH₄Cl Workup->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purification Purification Concentrate->Purification Column Flash Column Chromatography Purification->Column End Final Product: β-Hydroxy Ketone Column->End

Caption: Step-by-step experimental workflow for the synthesis.

Logical Relationship in Aldol Reactions

Aldol_Logic Carbonyl Carbonyl Compound (e.g., this compound) Enolate Enolate / Enamine (Nucleophile) Carbonyl->Enolate forms Electrophile Carbonyl (Electrophile) Carbonyl->Electrophile acts as Aldol_Addition Aldol Addition Product (β-Hydroxy Carbonyl) Enolate->Aldol_Addition attacks Electrophile to form Aldol_Condensation Aldol Condensation Product (α,β-Unsaturated Carbonyl) Aldol_Addition->Aldol_Condensation dehydrates to form (with heat/acid/base) Base_Catalyst Base or Organocatalyst Base_Catalyst->Enolate generates

Caption: Logical progression of an aldol reaction.

References

Application Notes and Protocols: Reaction of 3,3-Dimethylhexanal with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 3,3-dimethylhexanal with various classes of organometallic reagents, including Grignard reagents, organolithium reagents, Wittig reagents, and in the Reformatsky reaction. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds, leading to the synthesis of a diverse range of secondary alcohols and alkenes. The protocols provided are based on established methodologies for reactions with aldehydes and have been adapted for this compound. Due to a lack of specific literature data for this compound, the quantitative data presented is based on analogous reactions with structurally similar aldehydes and should be considered representative.

Introduction

The carbonyl group of an aldehyde is a key functional group in organic synthesis due to its electrophilicity. Organometallic reagents are potent nucleophiles that readily attack the carbonyl carbon, leading to the formation of new carbon-carbon bonds. This reactivity is central to the construction of complex molecular architectures, a critical aspect of drug discovery and development. This compound, with its sterically hindered β-carbon, presents an interesting substrate for studying the influence of steric bulk on the outcomes of these nucleophilic additions. This document outlines the application of four major classes of organometallic reactions to this compound.

Grignard Reaction: Synthesis of Secondary Alcohols

The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a secondary alcohol after acidic workup.[1] Grignard reagents are prepared by the reaction of an alkyl or aryl halide with magnesium metal in an ethereal solvent.[2]

Reaction Pathway:

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition R-X Alkyl/Aryl Halide Grignard R-MgX R-X->Grignard Ether Mg Magnesium Mg->Grignard Aldehyde This compound Intermediate Magnesium Alkoxide Intermediate Aldehyde->Intermediate R-MgX Alcohol Secondary Alcohol Intermediate->Alcohol H₃O⁺ Workup G cluster_0 Organolithium Reagent Formation cluster_1 Nucleophilic Addition R-X Alkyl/Aryl Halide Organolithium R-Li R-X->Organolithium Pentane or Ether Li Lithium Metal Li->Organolithium Aldehyde This compound Intermediate Lithium Alkoxide Intermediate Aldehyde->Intermediate R-Li Alcohol Secondary Alcohol Intermediate->Alcohol H₃O⁺ Workup G cluster_0 Ylide Formation cluster_1 Olefinaton Phosphonium_Salt Triphenylphosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Alkene Alkene Oxaphosphetane->Alkene + Ph₃P=O G cluster_0 Organozinc Formation cluster_1 Aldol-type Addition Haloester α-Halo Ester Organozinc Organozinc Reagent Haloester->Organozinc Zn Zinc Metal Zn->Organozinc Aldehyde This compound Intermediate Zinc Alkoxide Intermediate Aldehyde->Intermediate Organozinc Reagent Hydroxy_Ester β-Hydroxy Ester Intermediate->Hydroxy_Ester H₃O⁺ Workup

References

Application Note: Derivatization of 3,3-Dimethylhexanal for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of aldehydes like 3,3-Dimethylhexanal can be challenging due to their polarity and potential for thermal degradation, leading to poor chromatographic peak shape and reduced sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility, thermal stability, and detectability. This application note provides a detailed protocol for the derivatization of this compound using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely used and effective reagent for carbonyl compounds. The resulting oxime derivative exhibits excellent chromatographic properties and can be sensitively detected using an electron capture detector (ECD).

Introduction

This compound is a branched-chain aldehyde that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or intermediate in chemical synthesis. Accurate and reliable quantification of this compound by GC often necessitates a derivatization step to overcome the inherent challenges associated with the analysis of underivatized aldehydes.

The derivatization with PFBHA proceeds via a reaction between the aldehyde's carbonyl group and the hydroxylamine (B1172632) moiety of PFBHA, forming a stable oxime derivative (Figure 1). The pentafluorobenzyl group introduced into the molecule significantly enhances its volatility and provides a strong electron-capturing moiety, making the derivative highly responsive to an Electron Capture Detector (ECD), thereby enabling low-level detection.[1][2] This method offers advantages over other derivatization techniques, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH), by providing a cleaner reaction with derivatives that are more amenable to GC analysis.

Experimental Protocol

This protocol is based on established methods for the derivatization of carbonyl compounds, such as U.S. EPA Method 556.1, and is adapted for the analysis of this compound.[3]

Materials and Reagents:

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)

  • Hexane (B92381), GC grade

  • Reagent water (e.g., Milli-Q or equivalent)

  • Potassium hydrogen phthalate (B1215562) (KHP) buffer solution (pH 4)

  • Sodium sulfate (B86663), anhydrous

  • Sample vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block or water bath

  • Gas chromatograph equipped with an Electron Capture Detector (GC-ECD)

Procedure:

  • Sample Preparation:

    • For aqueous samples, transfer a 20 mL aliquot into a clean sample vial.

    • For samples in organic solvents, evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent compatible with the derivatization reaction (e.g., a small volume of hexane followed by the addition of reagent water and buffer).

  • pH Adjustment:

    • Adjust the pH of the aqueous sample to approximately 4 by adding KHP buffer. This ensures optimal reaction conditions.[3]

  • Derivatization Reaction:

    • Prepare a fresh PFBHA solution of 15 mg/mL in reagent water.[3]

    • Add 1 mL of the PFBHA solution to the sample vial.

    • Cap the vial tightly and vortex for 1 minute.

    • Place the vial in a heating block or water bath set at 35°C for 2 hours to facilitate the derivatization reaction.[3]

  • Extraction of the Derivative:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Add 4 mL of hexane to the vial.

    • Cap the vial and vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the organic phase.

    • Allow the layers to separate.

  • Drying and Concentration (Optional):

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, the extract can be concentrated under a gentle stream of nitrogen to achieve lower detection limits.

  • GC-ECD Analysis:

    • Inject an aliquot (typically 1-2 µL) of the final hexane extract into the GC-ECD system.

    • The formation of syn- and anti-isomers of the oxime derivative may result in two chromatographic peaks for this compound.[3]

Recommended GC-ECD Conditions:

ParameterValue
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[4]
Injector Split/Splitless
Inlet Temperature 250°C[4]
Injection Volume 1 µL (Splitless mode)[4]
Carrier Gas Helium or Hydrogen at a constant flow of 1 mL/min[4]
Oven Program Initial: 60°C, hold for 1 min; Ramp: 10°C/min to 280°C, hold for 5 min
Detector Electron Capture Detector (ECD)
Detector Temp 300°C
Makeup Gas Nitrogen or Argon/Methane

Quantitative Data Summary

Analyte (Aldehyde)Method Detection Limit (MDL) (µg/L)Applicable Concentration Range (µg/L)
Butanal0.212-40[5]
Pentanal0.162-40[5]
Hexanal0.152-40[5]

Data is based on EPA Method 556 for carbonyl compounds in drinking water and serves as an estimation of expected performance.[5] The analytical detection limit for carbonyl-PFBHA derivatives is in the range of approximately 10 pg.[1]

Experimental Workflow

The following diagram illustrates the key steps in the derivatization and analysis of this compound.

DerivatizationWorkflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (20 mL) pH_Adjust Adjust pH to 4 with KHP Buffer Sample->pH_Adjust Add_PFBHA Add 1 mL of 15 mg/mL PFBHA pH_Adjust->Add_PFBHA React Vortex and Heat at 35°C for 2 hours Add_PFBHA->React Add_Hexane Add 4 mL Hexane React->Add_Hexane Vortex_Extract Vortex for 2 minutes Add_Hexane->Vortex_Extract Separate Allow Layers to Separate Vortex_Extract->Separate Collect_Organic Collect Hexane Layer Separate->Collect_Organic Dry Dry with Na2SO4 (optional) Collect_Organic->Dry GC_ECD Inject into GC-ECD Dry->GC_ECD

Caption: Derivatization and analysis workflow for this compound.

Signaling Pathway Diagram

The following diagram illustrates the chemical reaction pathway for the derivatization of this compound with PFBHA.

DerivatizationReaction Derivatization of this compound with PFBHA cluster_products Products Aldehyde This compound (C8H16O) Plus + PFBHA PFBHA (C7H4F5NO) Derivative This compound-PFBHA Oxime (More Volatile, ECD Active) PFBHA->Derivative Reaction at pH 4, 35°C Plus2 + Water Water (H2O)

Caption: Reaction of this compound with PFBHA to form an oxime.

Conclusion

The derivatization of this compound with PFBHA followed by GC-ECD analysis is a robust and sensitive method for the quantification of this branched-chain aldehyde. The protocol provided in this application note offers a reliable starting point for researchers in various scientific disciplines. The formation of a stable and volatile oxime derivative with strong electron-capturing properties allows for excellent chromatographic performance and low detection limits. This method can be readily integrated into analytical workflows for the determination of this compound in a variety of sample matrices.

References

Application Notes and Protocols for the Quantification of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexanal is an aldehyde that may be of interest as a process impurity, degradation product, or a volatile biomarker in various matrices. Accurate and robust analytical methods are essential for its quantification to ensure product quality, safety, and to understand its role in biological or chemical systems. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization.

While specific validated methods for this compound are not extensively reported in the literature, the following protocols are based on well-established methods for the analysis of similar aldehydes.[1][2][3]

Analytical Methods Overview

Two primary analytical techniques are detailed for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly specific and sensitive method suitable for the analysis of volatile compounds like this compound. It offers excellent separation and definitive identification based on mass spectra.[4][5][6] Headspace sampling can be employed for automated analysis of volatile components.[6]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method requires a derivatization step to render the aldehyde detectable by a UV detector, as aldehydes themselves often lack a strong chromophore.[1][7][8] Derivatization with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) creates a stable, UV-active product.[2][7][9] This approach is widely used for aldehyde analysis in various samples.[10][11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of aldehydes using GC-MS and HPLC-based methods. These values are indicative of the performance that can be expected when analyzing this compound, though method-specific validation is crucial.

Table 1: Representative Performance of GC-MS for Aldehyde Quantification

ParameterExpected Performance Range
Limit of Detection (LOD)0.1 - 5 ng/mL
Limit of Quantification (LOQ)0.5 - 20 ng/mL
Linearity (R²)> 0.995
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Table 2: Representative Performance of HPLC-UV with DNPH Derivatization for Aldehyde Quantification

ParameterExpected Performance Range
Limit of Detection (LOD)2 - 5 ppb
Limit of Quantification (LOQ)10 - 20 ppb
Linearity (R²)> 0.999
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Protocol 1: Quantification of this compound by Headspace GC-MS

This protocol is suitable for the analysis of volatile this compound in liquid or solid samples.

1. Materials and Reagents

  • This compound standard

  • Solvent (e.g., Methanol, Hexane)[12]

  • Headspace vials (20 mL) with caps (B75204) and septa

  • Gas-tight syringe

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Headspace autosampler

  • Capillary column: e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Sample Preparation

  • Accurately weigh or pipette the sample into a headspace vial.

  • For solid samples, add a known amount of solvent to dissolve or suspend the sample.

  • Seal the vial immediately.

5. GC-MS Parameters

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold for 5 minutes

  • Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

6. Headspace Parameters

  • Vial Equilibration Temperature: 80°C

  • Vial Equilibration Time: 15 minutes

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Injection Volume: 1 mL

7. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Protocol 2: Quantification of this compound by HPLC-UV with DNPH Derivatization

This protocol is applicable to samples where this compound is present in a liquid matrix.

1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acidified acetonitrile)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Perchloric acid or Hydrochloric acid

2. Instrumentation

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

3. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Create a series of calibration standards by serial dilution.

  • Derivatize each standard by adding an excess of the DNPH solution and allowing the reaction to proceed in a controlled environment (e.g., 40°C for 30 minutes).

4. Sample Preparation

  • To a known volume of the sample, add an excess of the DNPH solution.

  • If the sample matrix is complex, a solid-phase extraction (SPE) clean-up step may be necessary after derivatization.[5]

  • Allow the derivatization reaction to complete under the same conditions as the standards.

  • Filter the derivatized sample through a 0.45 µm filter before injection.

5. HPLC-UV Parameters

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with 60% B

    • Linearly increase to 90% B over 15 minutes

    • Hold at 90% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 360 nm

6. Data Analysis

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the derivatized standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizations

GCMS_Workflow Sample Sample (Liquid or Solid) in Headspace Vial Headspace Headspace Autosampler (Equilibration & Injection) Sample->Headspace Standard This compound Calibration Standards Standard->Headspace GC Gas Chromatograph (Separation) Headspace->GC Vaporized Analytes MS Mass Spectrometer (Detection & Identification) GC->MS Separated Analytes Data Data Analysis (Quantification) MS->Data Mass Spectra & Ion Counts

Caption: Workflow for this compound quantification by GC-MS.

HPLC_Workflow Sample Liquid Sample Derivatization Derivatization with DNPH Sample->Derivatization Standard This compound Standards Standard->Derivatization Cleanup Sample Cleanup (SPE) (Optional) Derivatization->Cleanup HPLC HPLC System (Separation) Derivatization->HPLC Direct Injection Cleanup->HPLC Derivatized Analytes UV UV Detector (Detection at 360 nm) HPLC->UV Separated Derivatives Data Data Analysis (Quantification) UV->Data Chromatogram

Caption: Workflow for this compound quantification by HPLC-UV.

References

Application Note: Catalytic Oxidation of 3,3-Dimethylhexanal to 3,3-Dimethylhexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of fine chemicals, pharmaceutical intermediates, and other valuable compounds. 3,3-Dimethylhexanoic acid, the target product, is a potentially important building block in drug discovery and materials science.[1][2] The primary challenge in the oxidation of its precursor, 3,3-Dimethylhexanal, lies in the steric hindrance imposed by the gem-dimethyl group at the α-position to the carbonyl, which can impede the reaction rate and efficiency of many conventional oxidation methods. This application note details a robust and highly effective protocol for this conversion using the Pinnick oxidation, a method well-suited for sterically hindered and functionally diverse aldehydes.[3][4][5]

Challenges in Oxidizing Sterically Hindered Aldehydes

Steric hindrance around the aldehyde functional group can significantly lower the reactivity towards many oxidizing agents. For instance, while methods like TEMPO-catalyzed oxidations are efficient for many primary alcohols and aldehydes, their effectiveness can be diminished with bulky substrates.[6] Similarly, harsh conditions associated with reagents like potassium permanganate (B83412) or Jones reagent can lead to side reactions or require forcing conditions that are incompatible with sensitive functional groups.[7][8]

Recommended Method: The Pinnick Oxidation

The Pinnick oxidation has emerged as a premier method for the conversion of aldehydes to carboxylic acids, particularly in complex molecular settings.[3][4][9] It utilizes sodium chlorite (B76162) (NaClO₂) as the terminal oxidant, which, under mildly acidic conditions, generates the active oxidant, chlorous acid (HClO₂).[3][4] A key feature of the modern protocol is the inclusion of a scavenger, typically 2-methyl-2-butene (B146552), to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[4][10]

The notable advantages of the Pinnick oxidation for this application include:

  • High Tolerance for Steric Hindrance: The reaction is known to be effective for a wide range of sterically demanding aldehydes.[4][5]

  • Mild Reaction Conditions: The oxidation is typically carried out at room temperature in a buffered solvent system, preserving other functional groups.[3][10]

  • High Yields and Selectivity: It selectively oxidizes the aldehyde to the carboxylic acid without affecting other potentially oxidizable groups.[9]

  • Cost-Effectiveness: The reagents used are relatively inexpensive and readily available.[4]

Data Presentation: Comparison of Oxidation Methods

While specific experimental data for the catalytic oxidation of this compound is not extensively documented, the following table provides a comparative summary of expected outcomes based on the performance of these methods with analogous sterically hindered aldehydes.

Oxidation MethodTypical ReagentsPlausible Yield (%)Key Considerations
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂O90-98%Excellent functional group tolerance; mild conditions; ideal for sterically hindered substrates.[3][4][10]
Jones Oxidation CrO₃, H₂SO₄ in Acetone70-85%Strong acidic conditions; may cause side reactions with acid-sensitive groups; produces toxic chromium waste.[7][8][11]
Swern Oxidation (COCl)₂, DMSO, Et₃NNot ApplicableThis method oxidizes alcohols to aldehydes, not aldehydes to carboxylic acids.[12][13][14]
TEMPO/Bleach TEMPO, NaOCl, NaBr in CH₂Cl₂/H₂O60-80%May be less effective for sterically hindered aldehydes; requires careful control of reaction conditions to avoid side reactions.[6]
Photoinduced Aerobic Oxidation O₂ (balloon), Light (360–365 nm) in H₂OModerate to GoodCatalyst-free and uses O₂ as the oxidant; however, its efficacy on sterically hindered aliphatic aldehydes may vary.[15]

Experimental Protocols

Protocol 1: Pinnick Oxidation of this compound

This protocol is adapted from a general procedure for the Pinnick oxidation of aldehydes and is optimized for the specific substrate, this compound.[10]

Materials:

  • This compound (MW: 128.21 g/mol )

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • 2-Methyl-2-butene (99%)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄, monohydrate)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium sulfite (B76179) (Na₂SO₃)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl, 1M)

  • Sodium hydroxide (B78521) (NaOH, 1M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 7.8 mmol, 1.0 equiv) in a mixture of t-BuOH (15 mL) and H₂O (15 mL).

  • Addition of Reagents: To the stirred solution at room temperature, add 2-methyl-2-butene (6.6 mL, 62.4 mmol, 8.0 equiv) followed by sodium dihydrogen phosphate monohydrate (5.38 g, 39.0 mmol, 5.0 equiv).

  • Initiation of Oxidation: In a separate flask, prepare a solution of sodium chlorite (80% purity, 4.41 g, 39.0 mmol, 5.0 equiv) in H₂O (10 mL). Add this NaClO₂ solution dropwise to the reaction mixture over 10-15 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper indicates the absence of peroxides.

  • Work-up and Extraction:

    • Acidify the mixture to pH 2-3 with 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3,3-dimethylhexanoic acid.

    • If necessary, purify the product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Expected Outcome: The procedure is expected to yield 3,3-dimethylhexanoic acid as a colorless oil with a high degree of purity (>95%) and in excellent yield (typically >90%).

Visualizations

Reaction Scheme

G Figure 1. Pinnick Oxidation of this compound. cluster_reactants Reactants cluster_products Product reactant This compound product 3,3-Dimethylhexanoic Acid reactant->product Oxidation reagents NaClO2, NaH2PO4 2-methyl-2-butene t-BuOH/H2O, RT

Caption: Figure 1. Pinnick Oxidation of this compound.

Experimental Workflow

G Figure 2. Experimental Workflow for Pinnick Oxidation. A 1. Dissolve Aldehyde in t-BuOH/H2O B 2. Add 2-Methyl-2-butene and NaH2PO4 A->B C 3. Add NaClO2 Solution (dropwise) B->C D 4. Stir at RT (4-6h) Monitor by TLC/GC-MS C->D E 5. Quench with Na2SO3 Solution D->E F 6. Acidify with HCl and Extract with EtOAc E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify Product (Chromatography/Distillation) G->H I Final Product: 3,3-Dimethylhexanoic Acid H->I

Caption: Figure 2. Experimental Workflow for Pinnick Oxidation.

Catalytic Cycle of Pinnick Oxidation

G Figure 3. Catalytic Cycle of Pinnick Oxidation. aldehyde R-CHO (this compound) intermediate Chlorite Adduct aldehyde->intermediate + HClO2 chlorous_acid HClO2 (Active Oxidant) chlorous_acid->intermediate product R-COOH (Carboxylic Acid) intermediate->product Pericyclic Fragmentation hocl HOCl (Byproduct) intermediate->hocl scavenger 2-Methyl-2-butene (Scavenger) hocl->scavenger Reaction scavenged_product Chlorohydrin scavenger->scavenged_product chlorite NaClO2 + H+ chlorite->chlorous_acid Buffered Protonation

Caption: Figure 3. Catalytic Cycle of Pinnick Oxidation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylhexanal is a valuable aldehyde intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its sterically hindered nature presents unique challenges and opportunities in synthetic chemistry. This document provides detailed application notes and protocols for two primary, scalable synthetic routes to this compound: the oxidation of 3,3-dimethyl-1-hexanol (B78353) and the hydroformylation of 3,3-dimethyl-1-hexene. These methods are selected for their potential for high yield and adaptability to large-scale production environments.

Data Presentation

The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound. This data is compiled from analogous reactions in the literature and serves as a benchmark for process development and optimization.

ParameterMethod 1: Swern OxidationMethod 2: Rhodium-Catalyzed Hydroformylation
Starting Material 3,3-Dimethyl-1-hexanol3,3-Dimethyl-1-hexene
Key Reagents Oxalyl chloride, DMSO, Triethylamine (B128534)Rh(acac)(CO)₂, PPh₃, Syngas (CO/H₂)
Solvent Dichloromethane (DCM)Toluene
Temperature -78 °C to room temperature50 - 100 °C
Pressure Atmospheric10 - 50 bar
Reaction Time 1 - 3 hours4 - 12 hours
Typical Yield 85 - 95%80 - 90% (for linear aldehyde)
Selectivity High for aldehydeDependent on catalyst and conditions
Key Considerations Requires cryogenic temperatures; formation of odorous dimethyl sulfide.Requires high-pressure equipment; catalyst cost and recycling are important factors.

Method 1: Oxidation of 3,3-Dimethyl-1-hexanol

This method utilizes the Swern oxidation, a reliable and high-yielding procedure for the conversion of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[1][2][3][4][5]

Signaling Pathway (Reaction Mechanism)

Swern_Oxidation DMSO DMSO Activation Activation Step (-78 °C) DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation ElectrophilicSulfur Electrophilic Sulfur Intermediate Activation->ElectrophilicSulfur Alkoxysulfonium Alkoxysulfonium Salt ElectrophilicSulfur->Alkoxysulfonium + Alcohol Alcohol 3,3-Dimethyl-1-hexanol Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide + Triethylamine TEA Triethylamine (Base) TEA->Ylide TransitionState Five-membered Transition State Ylide->TransitionState Product This compound TransitionState->Product Byproducts Dimethyl Sulfide, CO, CO₂, Et₃NHCl TransitionState->Byproducts

Caption: Mechanism of the Swern Oxidation.

Experimental Workflow

Swern_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Prepare solutions of: - DMSO in DCM - Oxalyl chloride in DCM - 3,3-Dimethyl-1-hexanol in DCM Setup Set up a dry, inert atmosphere reactor cooled to -78 °C Reagents->Setup Activation Add oxalyl chloride to DMSO solution (Activation) Setup->Activation Addition Slowly add 3,3-dimethyl-1-hexanol solution Activation->Addition Base Add triethylamine and allow to warm to RT Addition->Base Quench Quench with water Base->Quench Extract Extract with DCM Quench->Extract Wash Wash organic layer with brine Extract->Wash Dry Dry over anhydrous Na₂SO₄ Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by vacuum distillation Concentrate->Purify Hydroformylation_Mechanism Catalyst [Rh(H)(CO)(L)₂] (Active Catalyst) Coordination Alkene Coordination Catalyst->Coordination + Alkene Alkene 3,3-Dimethyl-1-hexene Alkene->Coordination PiComplex π-Complex Coordination->PiComplex Insertion Hydride Migration (Insertion) PiComplex->Insertion AlkylComplex Rhodium-Alkyl Complex Insertion->AlkylComplex CO_Coord CO Coordination AlkylComplex->CO_Coord + CO AcylComplex Rhodium-Acyl Complex CO_Coord->AcylComplex H2_OxAdd H₂ Oxidative Addition AcylComplex->H2_OxAdd + H₂ DihydridoAcyl Dihydrido-Acyl Complex H2_OxAdd->DihydridoAcyl ReductiveElim Reductive Elimination DihydridoAcyl->ReductiveElim ReductiveElim->Catalyst (Catalyst Regeneration) Product This compound ReductiveElim->Product Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactor Charge autoclave with 3,3-dimethyl-1-hexene, solvent, and catalyst precursors Seal Seal and purge the reactor with nitrogen Reactor->Seal Pressurize Pressurize with syngas (CO/H₂) Seal->Pressurize Heat Heat to reaction temperature and stir Pressurize->Heat Monitor Monitor reaction progress by GC analysis Heat->Monitor Cool Cool the reactor and vent excess gas Monitor->Cool Upon completion Discharge Discharge the reaction mixture Cool->Discharge Filter Filter to remove catalyst (if heterogeneous) Discharge->Filter Concentrate Remove solvent under reduced pressure Filter->Concentrate Purify Purify by vacuum distillation Concentrate->Purify

References

Applications of 3,3-Dimethylhexanal in Flavor and Fragrance Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethylhexanal is an aliphatic aldehyde with potential applications in the flavor and fragrance industry. While specific research on this compound is limited in publicly available literature, its structural characteristics as a branched-chain aldehyde suggest a unique olfactory profile that could be valuable for creating novel sensory experiences. This document provides detailed application notes based on the properties of analogous compounds and comprehensive protocols for its sensory evaluation. The information is intended to guide researchers in exploring the potential of this compound as a new flavor and fragrance ingredient.

Application Notes

Olfactory Profile of Aliphatic Aldehydes

Aliphatic aldehydes are a cornerstone of the flavor and fragrance industry, known for their powerful and diverse aroma profiles. Straight-chain aldehydes, such as octanal (B89490) (C8), nonanal (B32974) (C9), and decanal (B1670006) (C10), are characterized by waxy, citrus, and floral notes and were famously used in iconic perfumes like Chanel No. 5.[1] Branched-chain aldehydes often introduce unique complexities. For instance, 2,6-dimethyl-5-heptenal (B93204) (melonal) possesses a strong green, melon-like aroma.[1][2]

Based on its structure, this compound is anticipated to possess a complex odor profile. The C8 backbone suggests a foundation of fatty and citrus notes, while the dimethyl substitution at the C3 position likely imparts green, and possibly waxy or metallic nuances. Dilution is key with powerful aldehydes, often revealing more pleasant and subtle characteristics.

Potential Flavor Applications

In the realm of flavors, aliphatic aldehydes contribute to a wide array of taste profiles. They are often described as enhancing fruity, green, and citrus notes. Some short-chain aliphatic aldehydes have also been shown to act as taste modulators, enhancing the perception of umami and salty tastes.[3]

Potential applications for this compound in flavor formulations could include:

  • Citrus Beverages: To impart a unique, zesty, and slightly green peel-like note.

  • Tropical Fruit Flavors: To add complexity and a fresh, unripe nuance to mango, pineapple, and passionfruit profiles.

  • Savory Products: In trace amounts, it could potentially enhance the perception of richness and complexity in broths and processed meats.

Potential Fragrance Applications

The use of aldehydes in perfumery is extensive, ranging from adding a sparkling top note to providing a clean, fresh character.[4] The potential fragrance applications for this compound are broad and could include:

  • Fine Fragrances: To introduce a novel, diffusive top note with green and citrus facets.

  • Personal Care Products: In soaps, shampoos, and lotions to provide a fresh, clean scent.

  • Household Products: In detergents and air fresheners to create a vibrant and uplifting aroma.

The successful incorporation of any new aldehyde into a fragrance formulation depends on its stability and interaction with other ingredients.

Quantitative Data

Table 1: Odor Thresholds and Descriptors of Representative Aliphatic Aldehydes

CompoundCAS NumberMolecular FormulaOdor Threshold (in water)Common Olfactory Descriptors
Hexanal66-25-1C₆H₁₂O4.5 ppbGreen, grassy, fatty
Octanal124-13-0C₈H₁₆O0.7 ppbFatty, citrus, orange peel
Nonanal124-19-6C₉H₁₈O0.3 ppbWaxy, floral, rose, citrus
Decanal112-31-2C₁₀H₂₀O0.1 ppbAldehydic, orange peel, sweet
2,6-Dimethyl-5-heptenal106-72-9C₉H₁₆ON/AGreen, melon, cucumber

Data is compiled from various sources for illustrative purposes.

Table 2: Example Sensory Panel Scoresheet for Descriptive Analysis

AttributeAnchor (Low)Anchor (High)Sample ASample BSample C
Odor Intensity 1 (Not Perceptible)9 (Extremely Intense)
Citrus 1 (Not Present)9 (Very Pronounced)
Green/Grassy 1 (Not Present)9 (Very Pronounced)
Waxy 1 (Not Present)9 (Very Pronounced)
Fatty 1 (Not Present)9 (Very Pronounced)
Floral 1 (Not Present)9 (Very Pronounced)
Overall Liking 1 (Dislike Extremely)9 (Like Extremely)

Experimental Protocols

The following protocols outline a comprehensive approach to the sensory evaluation of a novel ingredient like this compound.

Protocol for Sensory Panel Screening and Training

Objective: To select and train a panel of assessors with good sensory acuity for the evaluation of aliphatic aldehydes.

Methodology:

  • Recruitment: Recruit 20-30 candidates with no known olfactory disorders.

  • Screening:

    • Basic Taste Identification: Assess the ability to identify sweet, sour, salty, bitter, and umami solutions.

    • Odor Recognition: Test the ability to identify a range of common odors.

    • Ranking Test: Evaluate the ability to rank dilutions of a reference aldehyde (e.g., octanal) in order of intensity.

  • Training:

    • Select the 10-12 best-performing candidates.

    • Familiarize panelists with the aroma profile of various aliphatic aldehydes.

    • Develop a consensus vocabulary to describe the sensory attributes of these compounds.

    • Conduct practice sessions using a structured scoresheet (see Table 2).

Protocol for Odor Threshold Determination

Objective: To determine the detection and recognition thresholds of this compound in a specific medium (e.g., water, ethanol/water solution).

Methodology:

  • Sample Preparation: Prepare a series of dilutions of this compound in the desired solvent. The concentration steps should be logarithmic (e.g., 100 ppm, 10 ppm, 1 ppm, 100 ppb, 10 ppb, 1 ppb, 0.1 ppb).

  • Test Method (ASTM E679-04):

    • Use a three-alternative forced-choice (3-AFC) method.

    • Present panelists with three samples (two blanks and one containing the odorant) in ascending order of concentration.

    • For each set, panelists must identify the "odd" sample.

    • The detection threshold is the lowest concentration at which a panelist can reliably distinguish the odorant-containing sample from the blanks.

    • The recognition threshold is the lowest concentration at which the characteristic odor can be identified.

  • Data Analysis: Calculate the group threshold as the geometric mean of the individual thresholds.

Protocol for Descriptive Sensory Analysis

Objective: To create a detailed sensory profile of this compound.

Methodology:

  • Panel Session: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths.

  • Sample Presentation: Present a standardized concentration of this compound (and other reference aldehydes for comparison) in coded, capped vials.

  • Evaluation:

    • Panelists will assess the odor of each sample and rate the intensity of the agreed-upon sensory attributes (e.g., citrus, green, waxy, fatty, floral) on a structured scale (e.g., a 9-point hedonic scale).

    • Panelists should also provide written comments on any other perceived characteristics.

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in attribute ratings between samples.

Protocol for Application Testing in a Model System

Objective: To evaluate the performance and sensory contribution of this compound in a simple flavor or fragrance matrix.

Methodology:

  • Matrix Preparation:

    • Flavor: A simple sugar-acid solution or a neutral-flavored beverage base.

    • Fragrance: A simple ethanol/water base or an unscented lotion base.

  • Formulation: Prepare a control sample (matrix only) and several test samples with varying concentrations of this compound (e.g., 0.01%, 0.1%, 1%).

  • Sensory Evaluation:

    • Conduct a paired comparison or a ranking test with the trained panel to assess the perceived difference and preference between the control and the test samples.

    • A descriptive analysis can also be performed to understand how this compound modifies the sensory profile of the base matrix.

  • Stability Testing: Store the samples under controlled conditions (e.g., elevated temperature, light exposure) and re-evaluate at set time points to assess the stability of the aldehyde in the application.

Visualizations

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_evaluation Phase 2: Sensory Evaluation cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Objectives B Panelist Recruitment & Screening A->B C Panelist Training & Vocabulary Development B->C D Odor Threshold Determination (3-AFC) C->D E Descriptive Analysis F Application Testing in Model System G Statistical Analysis (ANOVA, etc.) D->G E->G F->G H Interpretation of Results G->H I Reporting & Recommendations H->I olfactory_pathway cluster_nose Nasal Cavity cluster_neuron Olfactory Sensory Neuron Odorant Odorant Molecule (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Binds G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Signal Electrical Signal to Brain Ion_Channel->Signal Generates

References

Application Notes: Protocols for the Reduction of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylhexanal is an aldehyde with the chemical formula C8H16O.[1][2] Its reduction is a fundamental transformation in organic synthesis, yielding the corresponding primary alcohol, 3,3-Dimethylhexan-1-ol.[3] This conversion is crucial for the synthesis of fine chemicals, pharmaceutical intermediates, and fragrance compounds. This document provides detailed protocols for three common and effective methods for the reduction of this compound: Sodium Borohydride (NaBH₄) reduction, Lithium Aluminum Hydride (LiAlH₄) reduction, and Catalytic Hydrogenation. These methods offer varying degrees of reactivity, selectivity, and operational complexity, allowing researchers to choose the most suitable protocol for their specific needs.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes the key parameters and expected outcomes for the different methods used to reduce this compound to 3,3-Dimethylhexan-1-ol.

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄) Catalytic Hydrogenation
Reagent Type Mild & Chemoselective Hydride DonorPowerful & Non-selective Hydride DonorHeterogeneous or Homogeneous Catalyst
Typical Reagents NaBH₄LiAlH₄ (LAH)H₂ gas with Pd/C, PtO₂, or Raney Ni
Solvent System Protic solvents (Methanol, Ethanol)[4]Anhydrous Aprotic Ethers (THF, Diethyl Ether)[5]Various (Ethanol, Methanol, Ethyl Acetate)
Reaction Temp. 0 °C to Room Temperature[4]-78 °C to Room Temperature[6]Room Temperature to Elevated Temperatures
Reaction Pressure AtmosphericAtmosphericAtmospheric to High Pressure
Typical Yields HighHighVery High
Chemoselectivity Excellent: Reduces aldehydes/ketones; does not typically reduce esters, amides, or carboxylic acids.[4][7]Poor: Reduces most polar functional groups including esters, amides, and carboxylic acids.[5][8]Variable: Can reduce C=C bonds and other functional groups depending on the catalyst and conditions.[6][9]
Safety Profile Relatively safe; reacts with water to produce H₂.[4]Highly reactive and pyrophoric; reacts violently with water and protic solvents.[5][8] Requires strict anhydrous conditions.Flammable H₂ gas under pressure; catalyst can be pyrophoric (especially Pd/C and Raney Ni).
Workup Aqueous acid (e.g., dilute HCl) or NH₄Cl quench.[7][10]Careful sequential addition of H₂O and base (e.g., Fieser workup).Filtration to remove catalyst.[11]

Experimental Workflow Visualization

The general workflow for the chemical reduction of this compound is depicted below. This process includes reaction setup, monitoring, quenching, and purification stages.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in appropriate solvent B Cool reaction mixture (e.g., 0 °C ice bath) A->B C Slowly add reducing agent (e.g., NaBH4, LiAlH4) B->C D Stir at controlled temperature C->D E Monitor reaction progress (e.g., by TLC) D->E F Quench excess reducing agent E->F G Perform aqueous workup & Liquid-Liquid Extraction F->G H Dry organic layer (e.g., with Na2SO4) G->H I Remove solvent (Rotary Evaporation) H->I J Purify crude product (e.g., Distillation or Column Chromatography) I->J K Characterize final product (3,3-Dimethylhexan-1-ol) J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3,3-Dimethylhexanal. The guides address specific issues that may be encountered during experimental procedures.

Synthesis Route 1: Oxidation of 3,3-Dimethylhexan-1-ol

A common and reliable method for synthesizing this compound is the oxidation of its corresponding primary alcohol, 3,3-Dimethylhexan-1-ol.[1][2] The key to optimizing this reaction is the choice of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, which is a primary cause of yield loss.[1]

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes the oxidation of 3,3-Dimethylhexan-1-ol to this compound using Dess-Martin Periodinane (DMP), a mild and highly effective oxidizing agent.

Materials:

  • 3,3-Dimethylhexan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and other standard glassware

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Dissolution: Dissolve 3,3-Dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is typically mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers become clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

Troubleshooting and FAQs (Oxidation Route)

Q1: My reaction yield is low. What are the potential causes?

A1: Low yield can stem from several factors:

  • Over-oxidation: Stronger oxidizing agents or prolonged reaction times can convert the desired aldehyde into 3,3-dimethylhexanoic acid.[1]

  • Impure Reagents: The presence of water can deactivate the oxidizing agent and lead to side reactions. Ensure all reagents and solvents are anhydrous.

  • Volatilization of Product: this compound is relatively volatile. Significant loss can occur during solvent removal if not performed carefully (e.g., at low temperatures).

  • Incomplete Reaction: Insufficient oxidizing agent or short reaction times will leave unreacted starting alcohol. Monitor the reaction closely by TLC or GC.

Q2: I'm observing a significant amount of carboxylic acid byproduct. How can I prevent this?

A2: Over-oxidation is a common issue. To minimize it:

  • Use mild, selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation.[1]

  • Avoid strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

  • Ensure precise control of reaction stoichiometry; avoid a large excess of the oxidizing agent.

  • Monitor the reaction diligently and quench it as soon as the starting material is consumed.

Q3: The purification process is difficult, and I'm losing my product. What can I do?

A3: Purification challenges often arise from the product's volatility and the presence of closely-eluting impurities.

  • Rotary Evaporation: When removing the solvent, use a low-temperature water bath and apply vacuum gradually to prevent co-evaporation of the aldehyde.

  • Chromatography: Use a low-polarity eluent system for flash chromatography (e.g., hexane/ethyl acetate (B1210297) mixtures) to ensure good separation from polar byproducts and the starting alcohol.

  • Distillation: If purifying by distillation, perform it under reduced pressure to lower the boiling point and prevent thermal degradation.

Data Presentation: Comparison of Oxidizing Agents

The choice of oxidizing agent directly impacts the reaction's efficiency and yield. The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using various common reagents.

Oxidizing Agent/MethodTypical Yield Range (%)Key Considerations
Dess-Martin Periodinane (DMP)85 - 95Mild conditions, fast reaction times, but reagent is expensive.
Pyridinium Chlorochromate (PCC)80 - 90Reliable and widely used, but chromium waste is toxic.
Swern Oxidation88 - 98High yields, but requires cryogenic temperatures (-78 °C) and produces a foul smell (dimethyl sulfide).
Chromic Acid (H₂CrO₄)< 50 (for aldehyde)Strong oxidant, typically leads to significant over-oxidation to the carboxylic acid. Not recommended.

Note: Yields are representative for the oxidation of primary alcohols and may vary based on substrate and specific reaction conditions.

Synthesis Route 2: Hydroformylation of 3,3-Dimethyl-1-pentene

Hydroformylation, or the "oxo process," is an industrial method for producing aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[3][4] For the synthesis of this compound, this involves the reaction of 3,3-Dimethyl-1-pentene with synthesis gas (a mixture of CO and H₂) in the presence of a transition metal catalyst, typically based on rhodium or cobalt.[4][5]

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This protocol provides a general methodology for the hydroformylation of an alkene. Specific ligand choice and conditions are critical for optimizing the yield of the desired linear aldehyde.

Materials:

  • 3,3-Dimethyl-1-pentene

  • Rhodium catalyst precursor (e.g., Rh(CO)₂(acac))

  • Phosphine (B1218219) or phosphite (B83602) ligand (e.g., triphenylphosphine, PPh₃)

  • Anhydrous toluene (B28343) or other suitable solvent

  • Synthesis gas (CO/H₂, typically 1:1 ratio)

  • High-pressure autoclave reactor

Procedure:

  • Reactor Setup: Charge a high-pressure autoclave with the rhodium catalyst precursor, the chosen ligand, and the anhydrous solvent under an inert atmosphere.

  • Substrate Addition: Add the alkene, 3,3-Dimethyl-1-pentene, to the reactor.

  • Pressurization: Seal the reactor, purge it several times with synthesis gas, and then pressurize it to the desired pressure (e.g., 20-100 atm).

  • Reaction: Heat the reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring. The reaction is typically run for several hours.

  • Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by GC to determine conversion and selectivity.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess synthesis gas in a fume hood.

  • Workup: Open the reactor and collect the reaction mixture.

  • Purification: The desired aldehyde can be isolated from the catalyst and any byproducts by distillation under reduced pressure.

Troubleshooting and FAQs (Hydroformylation Route)

Q1: The reaction is producing a mixture of aldehydes. How do I improve the selectivity for this compound?

A1: The formation of a branched isomer (2,3,3-trimethylpentanal) is a common issue. To favor the desired linear product (this compound):

  • Ligand Choice: Use bulky phosphine or phosphite ligands.[5] These ligands create steric hindrance around the metal center, which favors the anti-Markovnikov addition of the formyl group to the terminal carbon of the alkene.

  • CO Partial Pressure: A lower carbon monoxide partial pressure can sometimes favor the formation of the linear aldehyde.

  • Temperature: Reaction temperature can influence selectivity; optimization studies are often required.

Q2: My catalyst seems to be inactive or has low conversion rates.

A2: Catalyst deactivation or low activity can be due to:

  • Impurities: The alkene feed must be free of impurities like sulfur compounds or peroxides, which can poison the catalyst.

  • Ligand Degradation: Under harsh conditions, phosphine ligands can degrade.[3]

  • Insufficient Mixing: Inefficient stirring can lead to poor mass transfer of the synthesis gas into the liquid phase, slowing the reaction rate.

Q3: I am observing hydrogenation of the alkene or the product aldehyde. How can this be minimized?

A3: Hydrogenation to form 3,3-dimethylhexane (B1196316) (from the alkene) or 3,3-dimethylhexan-1-ol (from the aldehyde) are known side reactions.

  • H₂/CO Ratio: Adjusting the H₂/CO ratio can help. A lower H₂ partial pressure may reduce hydrogenation, but it can also affect the overall reaction rate.

  • Catalyst System: The choice of metal and ligand is crucial. Some catalyst systems have inherently lower hydrogenation activity. Cobalt-based catalysts, for instance, often require higher temperatures which can lead to more hydrogenation compared to rhodium systems.

Data Presentation: Effect of Ligands on Regioselectivity

The ratio of linear (n) to branched (iso) aldehyde is a critical parameter in hydroformylation. The table below shows representative data on how ligand choice affects this ratio for terminal alkenes.

LigandTypical n/iso RatioGeneral Characteristics
Unmodified Cobalt Catalyst (HCo(CO)₄)3:1 - 4:1Low cost, requires high pressure/temperature.
PPh₃ (Triphenylphosphine) modified Rhodium10:1 - 20:1High selectivity for linear aldehyde, milder conditions.
Bulky Phosphite Ligands> 30:1Excellent selectivity, high activity, but can be expensive and sensitive to hydrolysis.

Note: Ratios are representative and the optimal ligand for 3,3-Dimethyl-1-pentene would require experimental screening.

Visualizations

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Prepare Anhydrous Reagents & Solvents glassware Assemble Flame-Dried Glassware under N2 reagents->glassware addition Add Reactants (e.g., Alcohol + Oxidant) glassware->addition monitor Monitor Progress (TLC / GC) addition->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Dry & Concentrate extract->purify final Purify Product (Distillation / Chromatography) purify->final

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed q1 Side Products Observed (e.g., Carboxylic Acid)? start->q1 q2 Starting Material Still Present? q1->q2  No a1 Use Milder Oxidant (DMP, PCC) Reduce Reaction Time q1->a1  Yes q3 Product Lost During Workup/Purification? q2->q3  No a2 Increase Reaction Time Check Reagent Purity/Activity Increase Stoichiometry q2->a2  Yes a3 Use Low Temp Evaporation Optimize Chromatography Use Reduced Pressure Distillation q3->a3  Yes

Caption: Decision tree for troubleshooting low yield in aldehyde synthesis.

Reaction Pathway and Potential Side Reactions

G reactant 3,3-Dimethylhexan-1-ol product This compound (Desired Product) reactant->product Mild Oxidation (PCC, DMP, Swern) side_product 3,3-Dimethylhexanoic Acid (Over-oxidation Product) product->side_product Strong Oxidation (KMnO4, H2CrO4)

Caption: Key reaction pathways in the synthesis of this compound.

References

3,3-Dimethylhexanal synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethylhexanal. The information addresses common side reactions, byproduct formation, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the oxidation of the corresponding primary alcohol, 3,3-dimethylhexan-1-ol. Due to the sterically hindered nature of this substrate, the choice of oxidizing agent is crucial to prevent side reactions. Common methods include:

  • Swern Oxidation: Known for its mild conditions and high yields, making it suitable for sensitive substrates.[1]

  • Dess-Martin Periodinane (DMP) Oxidation: A highly selective and mild oxidant that operates at room temperature.[2]

  • Pyridinium Chlorochromate (PCC) Oxidation: A classic method for oxidizing primary alcohols to aldehydes without significant over-oxidation in anhydrous conditions.[3][4]

Another potential, though less common, route is the hydroformylation of 3,3-dimethyl-1-pentene (B1360116), which can introduce the aldehyde functionality directly. However, this method often faces challenges with regioselectivity.

Q2: Why is the synthesis of a sterically hindered aldehyde like this compound challenging?

A2: The tertiary carbon at the 3-position introduces significant steric hindrance around the reaction center. This can lead to several challenges:

  • Slower Reaction Rates: The bulky substituent can impede the approach of reagents to the alcohol or the alpha-proton, requiring longer reaction times or more forcing conditions.

  • Increased Side Reactions: For some reagents, the steric hindrance can favor alternative reaction pathways, such as elimination or rearrangement.

  • Difficulty in Purification: The similar physical properties of the desired aldehyde and certain byproducts can complicate purification by distillation or chromatography.

Q3: Can I synthesize this compound using a Grignard reaction?

A3: A Grignard reaction is a viable method for synthesizing the precursor alcohol, 3,3-dimethylhexan-1-ol. This would typically involve the reaction of a propylmagnesium halide with 3,3-dimethylbutanal or a related electrophile. However, direct synthesis of this compound using a Grignard reagent is not a standard approach. Side reactions during the Grignard synthesis of the precursor alcohol, such as the formation of Wurtz coupling products, can introduce impurities that carry over to the final aldehyde product.[5]

Troubleshooting Guides

Method 1: Oxidation of 3,3-Dimethylhexan-1-ol

The oxidation of 3,3-dimethylhexan-1-ol is the most direct route to this compound. However, various issues can arise depending on the chosen oxidant.

Problem 1: Low or No Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction The steric hindrance of 3,3-dimethylhexan-1-ol can slow down the reaction. Extend the reaction time and monitor progress carefully using TLC or GC. For Swern and DMP oxidations, ensure the reagents are fresh and active.
Improper Reaction Temperature (Swern Oxidation) The Swern oxidation must be conducted at very low temperatures (typically -78 °C) to form the active species.[1] If the temperature rises prematurely, side reactions can occur, consuming the starting material. Ensure your cooling bath is stable.
Moisture Contamination All oxidation reactions, especially those using PCC and Grignard-derived precursors, should be performed under anhydrous conditions. Moisture can deactivate the reagents. Ensure all glassware is oven-dried and solvents are anhydrous.[4]
Degradation of Reagents Dess-Martin periodinane can decompose upon storage.[2] Oxalyl chloride used in the Swern oxidation is also moisture-sensitive. Use fresh, high-quality reagents.

Problem 2: Presence of Impurities and Byproducts

Observed Byproduct Potential Cause Mitigation and Removal
3,3-Dimethylhexanoic Acid Over-oxidation of the aldehyde. This is more common with stronger oxidizing agents or if water is present.[4]Use milder, anhydrous conditions (Swern, DMP). PCC is generally selective but can cause over-oxidation if not strictly anhydrous.[3][4] Purification can be achieved by a mild basic wash (e.g., saturated NaHCO₃ solution) to extract the acidic byproduct.
Unreacted 3,3-Dimethylhexan-1-ol Incomplete reaction due to steric hindrance or insufficient oxidant.Increase the molar excess of the oxidizing agent slightly (e.g., 1.2-1.5 equivalents). Increase reaction time. Careful column chromatography can separate the alcohol from the aldehyde.
Dimethyl sulfide (B99878) (DMS) Inherent byproduct of the Swern oxidation.[1]This is expected. Work in a well-ventilated fume hood. Quench the reaction carefully. Used glassware can be rinsed with bleach to oxidize the foul-smelling DMS to odorless DMSO.[1]
Iodine-containing byproducts (from DMP) Inherent byproducts of the Dess-Martin oxidation.[6][7]These byproducts are often insoluble in ether. After the reaction, dilute with a nonpolar solvent like hexanes or ether and filter off the solid residue.[8] A wash with saturated sodium thiosulfate (B1220275) solution can also help remove iodine-based impurities.[6][8]
Tarry, dark residue (from PCC) Reduced chromium species.[9]Perform the reaction in the presence of an adsorbent like Celite or silica (B1680970) gel.[9] This will adsorb the chromium byproducts, which can then be removed by filtration.
Method 2: Hydroformylation of 3,3-Dimethyl-1-pentene

This method is less common for laboratory synthesis due to the need for high-pressure equipment and challenges in controlling selectivity.

Problem: Formation of Multiple Aldehyde Isomers

Potential Cause Troubleshooting Steps
Alkene Isomerization Under hydroformylation conditions, the double bond in 3,3-dimethyl-1-pentene can migrate, leading to the formation of other aldehyde isomers in addition to the desired this compound.[10]

Problem: Formation of 3,3-Dimethylhexane

Potential Cause Troubleshooting Steps
Alkene Hydrogenation Hydrogenation of the starting alkene is a common side reaction in hydroformylation.[10]

Quantitative Data Summary

Table 1: Comparison of Common Oxidation Methods for 3,3-Dimethylhexan-1-ol

Method Key Reagents Typical Temp. Pros Cons
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine (B128534)-78 °CHigh yields, mild conditions, good for sensitive substrates.[1]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, toxic CO byproduct.[1]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room Temp.Very mild, high yields, neutral pH, simple setup.[2]Reagent is expensive and potentially explosive, iodine byproducts can complicate workup.[2]
PCC Oxidation Pyridinium Chlorochromate (PCC)Room Temp.Readily available, reliable for simple alcohols.[3]Chromium is toxic, can produce tarry byproducts, requires strictly anhydrous conditions to avoid over-oxidation.[4][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Swern Oxidation

This protocol is adapted for a sterically hindered primary alcohol and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 3,3-Dimethylhexan-1-ol

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl Chloride

  • Triethylamine (TEA)

Procedure:

  • Activator Preparation: In a flame-dried, three-neck round-bottom flask equipped with a thermometer and a dropping funnel, dissolve oxalyl chloride (1.2 eq.) in anhydrous DCM (approx. 0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.

  • Oxidation: Slowly add a solution of 3,3-dimethylhexan-1-ol (1.0 eq.) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30-45 minutes at -78 °C.

  • Base Addition: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the mixture to stir at -78 °C for 15 minutes, then slowly warm to room temperature.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with a saturated solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by careful distillation.

Protocol 2: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • 3,3-Dimethylhexan-1-ol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ (sodium thiosulfate) solution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve 3,3-dimethylhexan-1-ol (1.0 eq.) in anhydrous DCM (approx. 0.1 M).

  • Add Dess-Martin Periodinane (1.2 eq.) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-3 hours. Monitor the progress by TLC. The DMP byproduct will often precipitate as a white solid.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or hexanes.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Further purification can be achieved by flash column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_product Product Alkene 3,3-Dimethyl-1-pentene Aldehyde This compound Alkene->Aldehyde Hydroformylation (CO, H₂, Catalyst) Alcohol 3,3-Dimethylhexan-1-ol Alcohol->Aldehyde Oxidation (e.g., Swern, DMP, PCC)

Caption: Primary synthetic routes to this compound.

Swern_Oxidation_Side_Reactions Start 3,3-Dimethylhexan-1-ol Reagents DMSO, (COCl)₂, Et₃N -78 °C Start->Reagents Desired This compound (Desired Product) Reagents->Desired Correct Pathway Side1 Mixed Thioacetal Byproduct Reagents->Side1 Temperature > -60 °C Side2 Epimerization at α-carbon (if applicable) Reagents->Side2 Base choice (Et₃N)

Caption: Key side reactions in the Swern oxidation process.

Troubleshooting_Workflow Start Low Yield in Aldehyde Synthesis Check_Start Is starting material consumed? Start->Check_Start Incomplete_Rxn Incomplete Reaction: - Extend reaction time - Increase eq. of oxidant Check_Start->Incomplete_Rxn No Side_Rxns Side Reactions Occurred: - Analyze byproducts (GC-MS) - Adjust conditions to minimize Check_Start->Side_Rxns Yes Check_Conditions Verify Reaction Conditions (Temp, Anhydrous, Reagent Quality) Success Yield Improved Check_Conditions->Success Check_Workup Review Workup Procedure (e.g., pH, extraction solvent) Loss_Workup Product Lost During Workup: - Check for emulsion - Optimize purification Check_Workup->Loss_Workup Incomplete_Rxn->Check_Conditions Side_Rxns->Check_Conditions Side_Rxns->Check_Workup Loss_Workup->Success

Caption: Troubleshooting workflow for low yield in oxidation reactions.

References

Technical Support Center: Purification of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,3-Dimethylhexanal.

Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for designing an effective purification strategy.

PropertyValue
Molecular Formula C8H16O[1][2]
Molecular Weight 128.21 g/mol [1]
CAS Number 55320-57-5[1][2]
Boiling Point Not explicitly available in search results. As an aldehyde, it is expected to be volatile.
logP 2.40170[2]
Purity (Commercial) Typically around 99%[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, by-products from side reactions, residual solvents, and oxidation products such as 3,3-dimethylhexanoic acid. The specific impurities will depend on the synthetic route employed.

Q2: this compound is an aldehyde. Are there any specific stability concerns I should be aware of during purification?

A2: Yes, aldehydes are susceptible to oxidation, especially in the presence of air, which can convert the aldehyde to a carboxylic acid. They can also be sensitive to thermal degradation at elevated temperatures. It is advisable to perform purification under an inert atmosphere (e.g., nitrogen or argon) and to use the lowest feasible temperatures.

Q3: Which purification techniques are most suitable for this compound?

A3: Given its likely volatility, fractional distillation or molecular distillation under reduced pressure are common and effective methods for purifying this compound.[3] The choice between these techniques will depend on the thermal sensitivity of the compound and the boiling points of the impurities.

Q4: How can I monitor the purity of this compound during and after purification?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of volatile compounds like this compound.[1][4][5] It allows for the separation and identification of the target compound and any residual impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Product Yield After Distillation

  • Question: I am experiencing a lower than expected yield of pure this compound after distillation. What could be the cause?

  • Answer: Low product yield can be attributed to several factors.[3] First, ensure your feedstock is of good quality and properly prepared before distillation.[3] An evaporation temperature that is too low may not be sufficient to vaporize the product effectively.[3] Conversely, if the temperature is too high, it could lead to thermal degradation.[3] Additionally, a feed rate that is too rapid for the system can result in inefficient separation.[3] Finally, check that the condenser is properly cooled and aligned to ensure efficient collection of the distillate.[3]

Issue 2: Product Purity is Not Meeting Specifications

  • Question: My final product purity is below the required level, with significant side-fractions or impurities present. How can I improve this?

  • Answer: Poor product purity is often a result of inadequate separation. One common cause is an inconsistent or low vacuum pressure, which can lead to a higher boiling point and less efficient separation.[3] Check for leaks in all joints and connections of your distillation setup.[3] Also, ensure your vacuum pump is functioning correctly and the cold trap is clean.[3] If you are using a distillation column, damaged or fouled trays or packing material can reduce separation efficiency.[6]

Issue 3: Evidence of Thermal Degradation

  • Question: I have noticed a burnt smell or discoloration in the distillation residue. What could be causing this and how can I prevent it?

  • Answer: A burnt smell or dark residue is a strong indicator of thermal degradation.[3] This typically occurs when the evaporator temperature is set too high or if the vacuum level is not low enough to sufficiently reduce the boiling point of this compound.[3] Uneven heating or "hot spots" in your heating mantle can also contribute to this issue.[3] To mitigate this, optimize the evaporation temperature and ensure a stable, deep vacuum.[3]

Issue 4: Inconsistent Vacuum Pressure

  • Question: The vacuum gauge on my distillation setup is fluctuating and not reaching the setpoint. What should I check?

  • Answer: An unstable or insufficient vacuum is a common problem in distillation.[3] The most likely culprits are leaks in the system, particularly at the joints, connections, or through degraded O-rings and gaskets.[3] A worn-out or clogged vacuum pump, or a contaminated cold trap can also be the cause.[3] A thorough leak test and inspection of all seals and the vacuum pump are recommended.[3]

Visual Guides

Experimental Workflow for Purification

cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Collection start Crude this compound pretreatment Pre-treatment (e.g., washing, drying) start->pretreatment distillation Fractional or Molecular Distillation pretreatment->distillation fractions Collect Fractions distillation->fractions qc Purity Analysis (GC-MS) fractions->qc product Pure this compound qc->product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting Logic for Low Product Purity

cluster_vacuum Vacuum Issues cluster_temp Temperature Issues cluster_internals Column Internal Issues start Low Product Purity Detected check_vacuum Check Vacuum System start->check_vacuum check_temp Review Temperature Settings start->check_temp check_internals Inspect Column Internals start->check_internals leak_test Perform Leak Test check_vacuum->leak_test pump_maintenance Check Vacuum Pump check_vacuum->pump_maintenance optimize_temp Optimize Evaporation Temperature check_temp->optimize_temp check_heating Ensure Even Heating check_temp->check_heating inspect_packing Inspect Trays/Packing check_internals->inspect_packing check_flow Verify Even Liquid Flow check_internals->check_flow solution Improved Purity leak_test->solution pump_maintenance->solution optimize_temp->solution check_heating->solution inspect_packing->solution check_flow->solution

Caption: A decision tree for troubleshooting low purity in this compound.

Experimental Protocols

Protocol 1: Quality Control using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for analyzing the purity of this compound. Instrument parameters should be optimized for your specific system.

  • Sample Preparation:

    • Dilute a small aliquot of the purified this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Transfer the diluted sample to a GC vial.

  • GC-MS Instrument Parameters (Example):

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/minute.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • MS Detector:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the area percentage of the this compound peak relative to the total area of all peaks to determine the purity.

    • Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).

References

Technical Support Center: Optimizing Selectivity in 3,3-Dimethylhexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Dimethylhexanal. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of reactions involving this sterically hindered aldehyde. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to enhance selectivity and achieve desired outcomes in your experiments.

Troubleshooting Guides

This section addresses common challenges encountered during reactions with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why am I observing low yields and the formation of multiple byproducts in my aldol (B89426) addition reaction with this compound?

Potential Causes:

  • Steric Hindrance: The gem-dimethyl group at the 3-position of this compound significantly hinders the approach of nucleophiles to the carbonyl carbon. This can slow down the desired reaction, allowing side reactions to become more prominent.

  • Self-Condensation: Aldehydes can undergo self-condensation, especially under basic conditions. While this compound lacks alpha-hydrogens and cannot enolize itself, the reaction partner might, leading to undesired homo-aldol products.

  • Cannizzaro Reaction: Under strong basic conditions, aldehydes without α-hydrogens can undergo disproportionation to yield an alcohol and a carboxylic acid.

  • Decomposition: The aldehyde may be unstable under the applied reaction conditions.

Solutions:

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide, LDA) to deprotonate the ketone partner at low temperatures, forming the enolate pre-emptively before adding this compound.

  • Lewis Acid Catalysis: Employ a Lewis acid (e.g., TiCl₄, BF₃·OEt₂) to activate the aldehyde carbonyl group, making it more electrophilic and facilitating the nucleophilic attack. This can often be done at lower temperatures, minimizing side reactions.

  • Reaction Conditions: Maintain low reaction temperatures (e.g., -78 °C) to enhance selectivity. The transition state of the desired reaction is often favored at lower temperatures.

  • Stoichiometry: Use a slight excess of the enolate-forming partner to ensure the complete consumption of the aldehyde.

Question 2: How can I improve the diastereoselectivity of nucleophilic additions to this compound?

Potential Causes:

  • Similar Energy Transition States: The transition states leading to the different diastereomers may be very close in energy, resulting in a mixture of products.

  • Reaction Mechanism: The specific mechanism (e.g., chelation-controlled vs. non-chelation-controlled) can favor one diastereomer over another.

Solutions:

  • Chelating Lewis Acids: If your nucleophile and aldehyde have coordinating groups, using a chelating Lewis acid like MgBr₂ or ZnCl₂ can lock the conformation of the transition state, leading to higher diastereoselectivity.

  • Bulky Reagents: The use of bulky nucleophiles or reagents can favor the formation of one diastereomer due to steric interactions in the transition state.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the geometry of the transition state. Experiment with a range of solvents from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., THF, CH₂Cl₂).

Question 3: I am struggling to control the E/Z selectivity in a Wittig reaction with this compound.

Potential Causes:

  • Ylide Stability: The nature of the phosphonium (B103445) ylide is a primary determinant of stereoselectivity. Stabilized ylides (containing electron-withdrawing groups) typically favor the E-alkene, while non-stabilized ylides (with alkyl substituents) generally favor the Z-alkene.[1]

  • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome by influencing the reversibility of the betaine (B1666868) formation.[2]

Solutions:

  • Ylide Selection:

    • For E-alkenes , use a stabilized ylide (e.g., Ph₃P=CHCO₂R).

    • For Z-alkenes , use a non-stabilized ylide (e.g., Ph₃P=CHR) under salt-free conditions.

  • Salt-Free Conditions: To favor Z-alkene formation with non-stabilized ylides, use bases like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS) that do not introduce lithium cations.

  • Schlosser Modification: For higher E-selectivity with non-stabilized ylides, the Schlosser modification can be employed, which involves the use of excess phenyllithium (B1222949) at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high selectivity in reactions with this compound?

A1: The primary challenge stems from the significant steric hindrance around the carbonyl group due to the gem-dimethyl substituents at the C3 position. This steric bulk can impede the approach of nucleophiles, leading to slower reaction rates and reduced yields. It also makes controlling stereoselectivity (diastereoselectivity and enantioselectivity) more difficult as steric factors play a dominant role in the transition states.

Q2: Which catalysts are recommended for enantioselective additions to this compound?

A2: For enantioselective reactions, chiral catalysts are essential. Proline and its derivatives are often effective for asymmetric aldol reactions. For enantioselective additions of organometallic reagents (e.g., dialkylzinc), chiral ligands such as (-)-DAIB (3-exo-(dimethylamino)isoborneol) or BINOL-derived ligands can be effective. The optimal catalyst will depend on the specific reaction and nucleophile.

Q3: How can I minimize the risk of the Cannizzaro reaction?

A3: The Cannizzaro reaction is favored by strong bases. To minimize this side reaction, avoid using high concentrations of hydroxide (B78521) or other strong, nucleophilic bases, especially at elevated temperatures. If basic conditions are required, it is preferable to use non-nucleophilic bases and low temperatures.

Data Presentation

Table 1: Factors Influencing Selectivity in Common Reactions of this compound

Reaction TypeSelectivity IssueKey Influencing FactorsRecommended Starting Point
Aldol Addition DiastereoselectivityLewis Acid, Solvent, TemperatureTiCl₄ in CH₂Cl₂ at -78 °C
EnantioselectivityChiral Catalyst (e.g., Proline), Additives(S)-Proline in DMSO or DMF
Grignard Addition DiastereoselectivityChelating Agents, TemperatureGrignard reagent with CeCl₃ at -78 °C
Wittig Reaction E/Z SelectivityYlide Stability, Presence of Li⁺ SaltsFor Z: Non-stabilized ylide with KHMDS. For E: Stabilized ylide.
Michael Addition 1,4- vs. 1,2-additionNucleophile Hardness/Softness, CatalystSoft nucleophiles (e.g., cuprates) for 1,4-addition.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition using a Lewis Acid

This protocol describes a general procedure for the Lewis acid-mediated aldol addition of a ketone enolate to this compound.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the ketone (1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄) (1.1 equivalents, 1.0 M in CH₂Cl₂) to the stirred ketone solution. Stir for 5 minutes.

  • Base Addition: Add a hindered base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents), dropwise. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Aldehyde Addition: Add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Z-Selective Wittig Olefination

This protocol provides a general method for the Z-selective Wittig reaction of this compound using a non-stabilized ylide under salt-free conditions.

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the desired alkyltriphenylphosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (B95107) (THF) (0.2 M).

    • Cool the suspension to -78 °C.

    • Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents, 0.5 M in toluene) dropwise.

    • Allow the resulting deep red/orange solution to warm to 0 °C and stir for 1 hour.

  • Aldehyde Addition:

    • Cool the ylide solution back down to -78 °C.

    • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Work-up: Add diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, typically eluting with a non-polar solvent like hexane to isolate the alkene product.

Visualizations

Aldol_Selectivity_Workflow start Poor Diastereoselectivity in Aldol Reaction chelation Chelation Control Possible? start->chelation lewis_acid Use Chelating Lewis Acid (e.g., MgBr2, ZnCl2) chelation->lewis_acid  Yes non_chelation Use Non-Chelating Lewis Acid (e.g., BF3.OEt2) chelation->non_chelation  No end Improved Diastereoselectivity lewis_acid->end steric_approach Steric Approach Control non_chelation->steric_approach bulky_reagent Use Bulky Nucleophile or Reagent steric_approach->bulky_reagent low_temp Lower Reaction Temperature (e.g., -78 °C) steric_approach->low_temp bulky_reagent->end low_temp->end

Caption: Troubleshooting workflow for improving diastereoselectivity in aldol reactions.

Wittig_Selectivity_Pathway aldehyde This compound ylide_choice Choose Ylide Type aldehyde->ylide_choice stabilized Stabilized Ylide (e.g., Ph3P=CHCO2R) ylide_choice->stabilized  E-Alkene Desired non_stabilized Non-Stabilized Ylide (e.g., Ph3P=CHAlkyl) ylide_choice->non_stabilized  Z-Alkene Desired e_alkene E-Alkene (Major Product) stabilized->e_alkene conditions Reaction Conditions non_stabilized->conditions salt_free Salt-Free (e.g., KHMDS) conditions->salt_free  Optimized li_salts Li+ Salts Present (e.g., n-BuLi) conditions->li_salts  Standard z_alkene Z-Alkene (Major Product) salt_free->z_alkene mixed_alkenes E/Z Mixture li_salts->mixed_alkenes

Caption: Decision pathway for achieving E/Z selectivity in Wittig reactions.

References

3,3-Dimethylhexanal stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,3-Dimethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an aliphatic aldehyde with the chemical formula C8H16O.[1] Its structure is characterized by a hexanal (B45976) backbone with two methyl groups at the C3 position. The presence of alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) and significant steric hindrance around the alpha-carbon are key features that influence its reactivity and stability.

Q2: What are the expected stability issues with this compound under acidic and basic conditions?

Like other aldehydes, this compound can be susceptible to degradation under both acidic and basic conditions. Potential stability issues include:

  • Under acidic conditions:

    • Acid-catalyzed self-condensation: While less common for aldehydes, dimerization or oligomerization can occur.

    • Formation of cyclic acetals: In the presence of diols and an acid catalyst.

  • Under basic conditions:

    • Aldol (B89426) addition and condensation: The presence of alpha-hydrogens makes it susceptible to base-catalyzed aldol reactions, potentially leading to the formation of a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde.[2][3] However, the steric hindrance at the alpha-carbon may slow this reaction down.[4]

    • Oxidation: Aldehydes are easily oxidized to carboxylic acids.[5][6] This can be a significant degradation pathway, especially in the presence of mild oxidizing agents.

Q3: Is this compound prone to the Cannizzaro reaction?

No. The Cannizzaro reaction is a disproportionation reaction that occurs with aldehydes that do not have alpha-hydrogens in the presence of a strong base. Since this compound possesses alpha-hydrogens, it is not expected to undergo the Cannizzaro reaction. Instead, it is more likely to undergo reactions involving the deprotonation of the alpha-carbon, such as the aldol reaction.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Basic Media

Symptom: Analysis of your reaction mixture containing this compound under basic conditions (e.g., NaOH, KOH) shows the appearance of new, higher molecular weight species and potentially a compound with a UV absorbance characteristic of an α,β-unsaturated carbonyl.

Possible Cause: Aldol addition and subsequent condensation. The basic conditions catalyze the deprotonation of the alpha-carbon of one molecule of this compound, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The resulting β-hydroxy aldehyde can then eliminate water to form an α,β-unsaturated aldehyde.

Troubleshooting Steps:

  • Confirm Product Identity: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the unexpected products.

  • Modify Reaction Conditions:

    • Lower the temperature: Aldol additions are often reversible and running the reaction at a lower temperature can disfavor the reaction.[3]

    • Use a weaker base: A very strong base will favor the formation of the enolate and subsequent reaction. Consider using a milder, non-nucleophilic base.

    • Reduce reaction time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction before significant side product formation occurs.

  • Consider Steric Hindrance: While this compound has alpha-hydrogens, the steric bulk of the two methyl groups at the 3-position may kinetically hinder the aldol reaction.[4] If aldol products are still observed, it suggests the reaction conditions are harsh enough to overcome this barrier.

Issue 2: Loss of this compound During Workup or Storage

Symptom: Quantitative analysis (e.g., by HPLC or GC) shows a decrease in the concentration of this compound over time, even in the absence of other reactants.

Possible Cause: Oxidation of the aldehyde to the corresponding carboxylic acid (3,3-dimethylhexanoic acid). Aldehydes are notoriously susceptible to air oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

  • Purification: If the aldehyde has been stored for a prolonged period, it may need to be purified (e.g., by distillation) to remove the carboxylic acid impurity before use.

  • Avoid Exposure to Light: Some aldehydes can be light-sensitive and undergo photochemical reactions. Store in an amber vial or a dark location.

Data Presentation

ConditionPotential ReactionsExpected RateKey Influencing Factors
Acidic (e.g., aq. HCl) Acetal formation (with alcohols), potential for slow self-condensation.Generally slow for self-condensation due to steric hindrance.Concentration of acid, presence of nucleophiles (e.g., alcohols), temperature.
Basic (e.g., aq. NaOH) Aldol addition/condensation, oxidation.Aldol reaction may be slower than for unhindered aldehydes; oxidation can be significant.Base concentration, temperature, presence of oxygen.
Neutral (pH ~7) Slow oxidation in the presence of air.SlowExposure to air and light.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Aldehyde Stability by HPLC

This protocol outlines a general method for assessing the stability of this compound under specific pH conditions.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, 9)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (derivatizing agent)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

    • In separate vials, dilute the stock solution with the buffer of interest to a final concentration suitable for HPLC analysis.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 25 °C or 40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Derivatization:

    • To the collected aliquot, add an excess of the DNPH solution. This reaction converts the aldehyde into a more stable and UV-active hydrazone derivative.[7]

  • HPLC Analysis:

    • Inject the derivatized sample onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water) to separate the DNPH derivative of this compound from any degradation products.[8]

    • Monitor the elution profile at a wavelength appropriate for the DNPH derivatives (typically around 360 nm).[7]

  • Data Analysis:

    • Quantify the peak area of the this compound-DNPH derivative at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

Stability_Troubleshooting cluster_acid Acidic Conditions cluster_base Basic Conditions Acid This compound (Acidic pH) Acetal Acetal/Hemiacetal Formation (if alcohol is present) Acid->Acetal Fast Condensation_Acid Slow Self-Condensation Acid->Condensation_Acid Slow (Steric Hindrance) Base This compound (Basic pH) Enolate Enolate Formation Base->Enolate Reversible Oxidation_Base Oxidation to Carboxylic Acid Base->Oxidation_Base Can be significant Aldol Aldol Addition/Condensation Enolate->Aldol Potentially Slow HPLC_Workflow Start Prepare this compound in Buffer Incubate Incubate at Controlled Temperature Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Derivatize Derivatize with DNPH Sample->Derivatize Analyze Analyze by HPLC-UV Derivatize->Analyze End Determine Degradation Rate Analyze->End

References

common impurities in commercial 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3,3-Dimethylhexanal.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might find in my commercial batch of this compound?

A1: Commercial this compound may contain several process-related and degradation impurities. The most common impurities include:

  • 3,3-Dimethylhexanoic Acid: Formed due to the oxidation of the aldehyde group. This is a common issue for many aldehydes and can be accelerated by exposure to air.

  • 3,3-Dimethylhexan-1-ol: This alcohol is the corresponding reduction product of the aldehyde. Its presence can indicate that the manufacturing process involved a reduction step or that a side-reaction occurred during synthesis.

  • Isomeric Aldehydes: The industrial synthesis of aldehydes often involves the hydroformylation of alkenes. For this compound, the precursor is typically 3,3-dimethyl-1-pentene. This process can sometimes yield branched-chain isomers.

  • Unreacted Starting Materials: Depending on the synthetic route, residual amounts of starting materials like 3,3-dimethyl-hex-4-enal may be present.

  • Trimer (2,4,6-tris(1,1-dimethylbutyl)-1,3,5-trioxane): Aliphatic aldehydes can undergo self-condensation, especially in the presence of acidic or basic traces, to form stable cyclic trimers.[1]

  • Water: The presence of water can facilitate certain degradation pathways.

Q2: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

A2: Yes, impurities can significantly impact a reaction. For example:

  • Acidic Impurities (e.g., 3,3-Dimethylhexanoic Acid): Can neutralize basic catalysts or reagents, or catalyze unwanted side reactions like polymerization or decomposition of acid-sensitive substrates.

  • Alcohol Impurities (e.g., 3,3-Dimethylhexan-1-ol): Can compete with the intended nucleophile or react with your reagents, leading to by-product formation and reduced yield.

  • Water: Can hydrolyze sensitive reagents or catalysts.

Q3: I observe an unexpected peak in my Gas Chromatography (GC) analysis. How can I identify it?

A3: Identifying unknown peaks requires a systematic approach. A general workflow is outlined below. Mass Spectrometry (MS) coupled with GC (GC-MS) is the most powerful tool for identifying unknown impurities. By analyzing the fragmentation pattern, you can often deduce the structure of the impurity. Comparing the obtained mass spectrum with library spectra can further confirm the identity.

Troubleshooting Guide

Observed Issue Potential Cause (Impurity Related) Recommended Action
Low reaction yield Presence of 3,3-Dimethylhexanoic acid or 3,3-Dimethylhexan-1-ol.Purify the this compound before use via distillation or column chromatography.
Formation of unexpected by-products Presence of isomeric aldehydes or unreacted starting materials.Characterize the by-products using techniques like GC-MS and NMR to confirm their identity. Consider using a higher purity grade of the starting material.
Inconsistent reaction rates Variable levels of water or acidic impurities in different batches.Standardize the starting material by purification or use a fresh bottle. Store the aldehyde under an inert atmosphere.
Precipitate formation during storage Formation of the trimer of this compound.The trimerization is often reversible upon heating. Gentle warming of the sample may regenerate the aldehyde. To prevent this, store in a tightly sealed container under an inert atmosphere and away from acidic or basic contaminants.[1]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol outlines a general method for identifying volatile impurities in this compound.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Conditions (Example):

    • Injector: Split mode (e.g., 50:1), 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.

    • Oven Program: 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-400.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Analyze the mass spectra of the smaller peaks and compare them with a spectral library (e.g., NIST) to tentatively identify the impurities.

    • Calculate the relative percentage of each impurity based on the peak area.

Protocol 2: Karl Fischer Titration for Water Content

This is a standard method to quantify the amount of water in your sample.

  • Apparatus: A Karl Fischer titrator (coulometric or volumetric).

  • Reagents: Karl Fischer reagents appropriate for aldehydes and ketones.

  • Procedure:

    • Standardize the Karl Fischer reagent with a known amount of water.

    • Inject a known weight of the this compound sample into the titration cell.

    • The instrument will automatically titrate the sample and calculate the water content.

Visualizations

Impurity_Identification_Workflow start Unexpected Experimental Result check_purity Check Purity of this compound start->check_purity gc_ms Perform GC-MS Analysis check_purity->gc_ms karl_fischer Perform Karl Fischer Titration check_purity->karl_fischer identify_impurities Identify and Quantify Impurities gc_ms->identify_impurities karl_fischer->identify_impurities troubleshoot Troubleshoot Reaction Based on Impurity Profile identify_impurities->troubleshoot purify Purify Reagent troubleshoot->purify proceed Proceed with Experiment purify->proceed

Caption: Workflow for identifying and addressing impurities in this compound.

Degradation_Pathways aldehyde This compound oxidation Oxidation (+ [O]) aldehyde->oxidation Air (O2) reduction Reduction (+ [H]) aldehyde->reduction Reducing agents trimerization Trimerization (Acid/Base catalyst) aldehyde->trimerization Self-condensation acid 3,3-Dimethylhexanoic Acid oxidation->acid alcohol 3,3-Dimethylhexan-1-ol reduction->alcohol trimer Cyclic Trimer trimerization->trimer

Caption: Common degradation pathways for this compound.

References

preventing polymerization of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the polymerization of 3,3-Dimethylhexanal during experiments and storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is an aliphatic aldehyde with the chemical formula C8H16O.[1] It is a sterically hindered aldehyde due to the presence of two methyl groups on the third carbon atom. This steric hindrance can influence its reactivity, including its propensity for polymerization.

Q2: Is this compound prone to polymerization?

Q3: What are the signs of this compound polymerization?

Polymerization of an aldehyde typically results in the formation of higher molecular weight compounds, which can manifest as:

  • An increase in viscosity of the liquid.

  • The formation of a white or off-white precipitate (para-aldehyde, a cyclic trimer, or higher polymers).

  • A decrease in the concentration of the monomeric aldehyde over time, which can be monitored by analytical techniques such as gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Q4: How can I prevent the polymerization of this compound?

The primary strategies to prevent aldehyde polymerization involve:

  • Storage Conditions: Store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can produce acidic impurities that catalyze polymerization.

  • Use of Inhibitors: Add a suitable inhibitor to the aldehyde upon receipt or purification.

  • Protection of the Aldehyde Group: For reactions where the aldehyde functionality is not immediately required, it can be protected as an acetal, which is stable in neutral to strongly basic environments.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
White precipitate observed in the this compound container. Polymerization has occurred. This could be due to improper storage, presence of contaminants (acid or base), or prolonged storage without an inhibitor.1. Do not use the material if the purity is critical for your experiment. 2. If purification is necessary and feasible, consider distillation to separate the monomer from the polymer. Caution: Distillation of aldehydes can be hazardous and should be performed with appropriate safety precautions. 3. For future prevention, review and improve storage conditions and consider adding a polymerization inhibitor.
Inconsistent reaction results using this compound from an old batch. The concentration of the active monomer may have decreased due to polymerization.1. Quantify the concentration of this compound in your sample using a suitable analytical method (e.g., GC or HPLC-UV after derivatization). 2. Use a fresh, properly stored, and stabilized batch of the aldehyde for your experiments to ensure reproducibility.
The pH of the this compound sample is found to be acidic. Oxidation of the aldehyde to the corresponding carboxylic acid (3,3-dimethylhexanoic acid) may have occurred. Acidic conditions can promote polymerization.1. Neutralize the sample carefully with a very small amount of a non-reactive, weak base if compatible with your downstream application. However, it is generally recommended to use a fresh, pure sample. 2. Ensure future storage is under an inert atmosphere to prevent oxidation.

Data on Polymerization Inhibitors for Aliphatic Aldehydes

The following table summarizes common inhibitors used for stabilizing aliphatic aldehydes. While this data is not specific to this compound, it provides a starting point for selecting an appropriate inhibitor. The effectiveness of an inhibitor can be concentration-dependent and may need to be optimized for your specific application.

InhibitorTypical ConcentrationEffectiveness and RemarksReference
Triethanolamine (B1662121)20 - 100 ppmEffective for C3-C14 aliphatic aldehydes; prevents polymerization and autocondensation for several weeks to months.[4]
Dimethylethanolamine20 - 100 ppmSimilar effectiveness to triethanolamine for C3-C14 aliphatic aldehydes.[4]
Alkali metal hydroxides/carbonates0.05 - 20 ppmEffective at very low concentrations for C3-C14 aliphatic aldehydes.[3]
HydroquinoneVaries (e.g., 100 ppm)A common radical scavenger, but may not be as effective for acid/base-catalyzed polymerization.[5]
Phenolic antioxidantsVariesUsed for stabilization against autoxidation, which can prevent the formation of acidic catalysts.[2]

Note: It is crucial to verify that the chosen inhibitor will not interfere with any subsequent reactions or analyses.

Experimental Protocols

Protocol 1: Stabilization of this compound with Triethanolamine

Objective: To inhibit the polymerization of this compound during storage.

Materials:

  • This compound

  • Triethanolamine (high purity)

  • Inert gas (Nitrogen or Argon)

  • Clean, dry, amber glass storage bottle with a tightly sealing cap

Procedure:

  • Ensure the this compound is of high purity. If necessary, purify by distillation under reduced pressure and an inert atmosphere. Caution: Handle with appropriate safety measures.

  • Prepare a stock solution of triethanolamine in a compatible, dry, and inert solvent if precise, low concentration addition is required. Alternatively, for larger quantities of the aldehyde, the inhibitor can be added directly.

  • Add triethanolamine to the this compound to achieve a final concentration of 50-100 ppm (e.g., 50-100 µL of triethanolamine per 1 L of aldehyde).

  • Thoroughly mix the solution by gentle swirling or stirring under an inert atmosphere.

  • Blanket the headspace of the storage bottle with the inert gas before sealing tightly.

  • Store the stabilized aldehyde in a cool (<15°C), dark place.

Protocol 2: Detection and Quantification of Aldehyde Polymer by HPLC-UV

Objective: To determine the concentration of monomeric this compound and detect the presence of polymeric species. This method involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

Materials:

  • This compound sample (to be tested)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acidified acetonitrile (B52724) or other suitable solvent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Sample Preparation and Derivatization: a. Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of acetonitrile to prepare a stock solution. b. Take a known aliquot of the stock solution and mix it with an excess of the DNPH reagent. c. Allow the reaction to proceed at room temperature for the time specified in a validated method (e.g., 1-2 hours) to form the this compound-DNPH derivative.

  • HPLC Analysis: a. Set up the HPLC system with a C18 column and a mobile phase gradient of acetonitrile and water. b. Set the UV detector to a wavelength suitable for detecting the DNPH derivatives (typically around 360-370 nm).[6] c. Inject a known volume of the derivatized sample onto the HPLC column. d. Run the analysis and record the chromatogram.

  • Data Analysis: a. The monomeric this compound will appear as a specific peak corresponding to its DNPH derivative. The concentration can be determined by comparing its peak area to a calibration curve prepared with a pure standard of this compound. b. Polymeric species, if present and soluble, may appear as a broad, unresolved hump or a series of peaks at later retention times in the chromatogram. A significant decrease in the monomer peak area over time for a stored sample is also indicative of polymerization.

Visualizations

experimental_workflow cluster_storage Storage and Stabilization cluster_experiment Experimental Use cluster_troubleshooting Troubleshooting storage Store this compound (Cool, Dark, Inert Atmosphere) add_inhibitor Add Inhibitor (e.g., Triethanolamine) storage->add_inhibitor Optional but Recommended use_in_reaction Use in Chemical Reaction storage->use_in_reaction protection Protect as Acetal (for multi-step synthesis) storage->protection observe_precipitate Observe for Precipitate storage->observe_precipitate add_inhibitor->use_in_reaction check_purity Check Purity (GC/HPLC) use_in_reaction->check_purity observe_precipitate->check_purity If precipitate is seen

Caption: Workflow for handling and troubleshooting this compound.

polymerization_pathway aldehyde This compound (Monomer) polymer Polymer (e.g., Para-aldehyde, Higher Polymers) aldehyde->polymer Polymerization catalyst Catalyst (Acid/Base/Heat/Light) catalyst->aldehyde Initiates inhibitor Inhibitor (e.g., Amine, Phenol) inhibitor->aldehyde Stabilizes

Caption: Factors influencing the polymerization of this compound.

References

reaction monitoring techniques for 3,3-Dimethylhexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,3-Dimethylhexanal. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via common synthetic routes.

Synthesis Route 1: Hydroformylation of 3,3-Dimethyl-1-pentene (B1360116)

The hydroformylation of 3,3-dimethyl-1-pentene is a primary route for the synthesis of this compound. This reaction involves the addition of a formyl group and a hydrogen atom across the double bond of the alkene in the presence of a metal catalyst.

Q1: My hydroformylation reaction is showing low conversion of the starting alkene. What are the possible causes and solutions?

A1: Low conversion in hydroformylation can be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be inactive or have deactivated. Ensure the catalyst is handled under an inert atmosphere and that the reactants and solvents are free of impurities like oxygen or peroxides, which can degrade the catalyst.

  • Incorrect Temperature: The reaction temperature might be too low, leading to slow kinetics. Gradually increase the temperature within the optimal range for your specific catalyst system (typically 80-150 °C for cobalt and 50-100 °C for rhodium catalysts).[1]

  • Inadequate Pressure: The pressure of syngas (a mixture of carbon monoxide and hydrogen) may be insufficient. Ensure the reactor is properly sealed and pressurized to the recommended range for your catalyst (e.g., 10-100 atm for rhodium catalysts).[2]

  • Poor Gas-Liquid Mass Transfer: Inefficient stirring can limit the dissolution of CO and H₂ in the reaction medium. Increase the stirring speed to improve mass transfer.

Q2: I am observing the formation of significant byproducts, such as 3,3-dimethylhexane (B1196316) and other isomers of the aldehyde. How can I improve the selectivity for this compound?

A2: The formation of byproducts is a common challenge. Here’s how to address it:

  • Alkane Formation (Hydrogenation): The hydrogenation of the starting alkene or the product aldehyde to an alkane or alcohol, respectively, is a common side reaction.[3] To minimize this, you can:

    • Lower the temperature: Hydrogenation is often favored at higher temperatures.

    • Adjust the H₂/CO ratio: A lower H₂/CO ratio can disfavor the hydrogenation pathway.

  • Isomerization: Isomerization of the starting alkene can lead to the formation of different aldehyde isomers.[4]

    • Ligand Selection: The choice of ligand coordinated to the metal catalyst plays a crucial role in controlling regioselectivity. Bulky phosphine (B1218219) or phosphite (B83602) ligands can favor the formation of the linear aldehyde.

    • Catalyst Choice: Rhodium-based catalysts generally exhibit higher selectivity for linear aldehydes compared to cobalt catalysts.[5]

Parameter Effect on Selectivity Typical Conditions for Linear Aldehyde
Temperature Higher temperatures can decrease regioselectivity and increase hydrogenation.50 - 100 °C (Rhodium catalysts)
Pressure Higher CO pressure generally favors linear aldehyde formation.10 - 100 atm
Ligand Bulky phosphine/phosphite ligands increase steric hindrance, favoring terminal addition.Triphenylphosphine (TPP), bulky phosphites
Catalyst Rhodium catalysts are generally more selective for linear aldehydes.Rh-based complexes

Q3: My catalyst appears to have decomposed during the reaction. What could be the cause?

A3: Catalyst deactivation can occur due to:

  • Ligand Degradation: Organophosphorus ligands are susceptible to oxidation and hydrolysis. Ensure all reactants and the reaction setup are free from oxygen and water.[2]

  • Formation of Inactive Metal Clusters: The active mononuclear catalyst can aggregate to form inactive metal clusters. Using an excess of the phosphine ligand can help stabilize the active species.

Synthesis Route 2: Oxidation of 3,3-Dimethylhexan-1-ol

The oxidation of the primary alcohol, 3,3-dimethylhexan-1-ol, provides an alternative route to this compound. The key challenge in this synthesis is to prevent over-oxidation to the corresponding carboxylic acid.

Q1: My oxidation reaction is producing 3,3-dimethylhexanoic acid as a major byproduct. How can I selectively obtain the aldehyde?

A1: Over-oxidation is a common issue when using strong oxidizing agents in the presence of water. To achieve selective oxidation to the aldehyde, consider the following:

  • Use a Mild Oxidizing Agent: Employ mild and anhydrous oxidizing agents such as Pyridinium Chlorochromate (PCC) or reagents used in Swern or Dess-Martin periodinane oxidations.[1][6][7] These reagents are known to stop the oxidation at the aldehyde stage.

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. The presence of water can lead to the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then further oxidized to the carboxylic acid.[3][8]

Oxidizing Agent Typical Solvent Key Considerations
PCC Dichloromethane (B109758) (DCM)Carcinogenic chromium byproduct.
Swern Oxidation Dichloromethane (DCM)Requires cryogenic temperatures (-78 °C) and produces foul-smelling dimethyl sulfide.[1][4]
Dess-Martin Periodinane Dichloromethane (DCM)Mild conditions, but the reagent is explosive upon impact or heating.

Q2: The Swern oxidation of my 3,3-dimethylhexan-1-ol is giving a low yield. What are the critical parameters to control?

A2: The Swern oxidation is sensitive to reaction conditions. To improve the yield, pay close attention to the following:

  • Temperature Control: The reaction must be maintained at a low temperature (typically -78 °C) during the addition of the alcohol to the activated DMSO reagent.[1] Allowing the temperature to rise can lead to side reactions and decomposition of the intermediate.

  • Order of Addition: The correct order of reagent addition is crucial. Typically, oxalyl chloride or trifluoroacetic anhydride (B1165640) is added to DMSO first, followed by the alcohol, and then the tertiary amine base (e.g., triethylamine).

  • Anhydrous Conditions: All glassware and reagents must be thoroughly dried to prevent unwanted side reactions.

Synthesis Route 3: Selective Hydrogenation of 3,3-Dimethyl-hex-4-enal

This route involves the selective reduction of the carbon-carbon double bond in an unsaturated aldehyde precursor, 3,3-dimethyl-hex-4-enal, while preserving the aldehyde functionality.

Q1: During the hydrogenation of 3,3-dimethyl-hex-4-enal, I am also reducing the aldehyde group to an alcohol. How can I achieve selective hydrogenation of the C=C bond?

A1: The selective hydrogenation of an α,β-unsaturated aldehyde is challenging because the reduction of the aldehyde to an alcohol is also a favorable process.[5] To enhance selectivity for the saturated aldehyde, consider these strategies:

  • Catalyst Selection: The choice of catalyst is critical. Catalysts based on metals like platinum or ruthenium can sometimes be tuned for this selectivity.[9] Modified catalysts, such as those with specific ligands or bimetallic formulations, can also improve selectivity.

  • Reaction Conditions:

    • Temperature and Pressure: Milder reaction conditions (lower temperature and pressure) generally favor the hydrogenation of the less sterically hindered C=C bond over the C=O bond.

    • Solvent: The choice of solvent can influence the selectivity. Protic solvents may favor the hydrogenation of the carbonyl group.

Catalyst System Typical Selectivity Key Considerations
Pd/C Generally high for C=C hydrogenation.Can also catalyze C=O reduction at higher temperatures and pressures.
Pt-based catalysts Can be selective for C=O or C=C depending on the support and additives.Selectivity can be sensitive to reaction conditions.
Ru-based catalysts Often show good selectivity for the C=O bond, leading to the unsaturated alcohol.[9]May not be ideal for obtaining the saturated aldehyde.

Experimental Protocols

The following are generalized experimental protocols that can serve as a starting point for the synthesis of this compound. Optimization of these conditions will likely be necessary.

Protocol 1: Hydroformylation of 3,3-Dimethyl-1-pentene
  • Catalyst Preparation: In a glovebox, a high-pressure autoclave is charged with a rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine ligand (e.g., triphenylphosphine) in a degassed solvent such as toluene.

  • Reaction Setup: The autoclave is sealed, removed from the glovebox, and connected to a syngas (CO/H₂) line.

  • Reactant Addition: 3,3-Dimethyl-1-pentene is added to the autoclave.

  • Reaction: The reactor is pressurized with syngas to the desired pressure (e.g., 20-50 bar) and heated to the target temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully vented. The reaction mixture is then purified, for example, by distillation.

Protocol 2: Oxidation of 3,3-Dimethylhexan-1-ol using PCC
  • Reagent Preparation: A suspension of Pyridinium Chlorochromate (PCC) in anhydrous dichloromethane (DCM) is prepared in a flame-dried round-bottom flask under an inert atmosphere.

  • Reactant Addition: A solution of 3,3-dimethylhexan-1-ol in anhydrous DCM is added dropwise to the PCC suspension at room temperature with stirring.

  • Reaction: The reaction mixture is stirred at room temperature for a few hours.

  • Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or GC.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography or distillation.

Reaction Monitoring Techniques

Effective monitoring is crucial for optimizing reaction conditions and maximizing yield and purity.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

GC and GC-MS are powerful techniques for monitoring the progress of this compound synthesis. They allow for the separation and quantification of the starting materials, product, and any volatile byproducts.

Sample Preparation for GC-MS Analysis:

  • Quenching: A small aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. This can be done by cooling or by adding a suitable quenching agent.

  • Extraction: The analyte of interest is extracted from the reaction mixture using a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Dilution: The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and then diluted to an appropriate concentration for GC-MS analysis.

Technique Information Obtained Typical Application
GC-FID Quantitative analysis of reactants and products (requires calibration).Monitoring reaction conversion and yield.
GC-MS Qualitative identification of components based on their mass spectra and retention times.Identifying byproducts and confirming product identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the final product and identifying intermediates and byproducts.

Expected ¹H NMR Chemical Shifts for this compound (in CDCl₃):

  • Aldehyde proton (-CHO): ~9.7 ppm (triplet)

  • Methylene protons adjacent to the aldehyde (-CH₂CHO): ~2.4 ppm

  • Gem-dimethyl protons (-C(CH₃)₂): ~0.9 ppm (singlet)

  • Other alkyl protons: ~0.8-1.5 ppm

Visualizations

Reaction_Pathway cluster_0 Synthesis Routes for this compound 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene This compound This compound 3,3-Dimethyl-1-pentene->this compound Hydroformylation (CO, H₂, Catalyst) 3,3-Dimethylhexan-1-ol 3,3-Dimethylhexan-1-ol 3,3-Dimethylhexan-1-ol->this compound Oxidation (e.g., PCC, Swern) 3,3-Dimethyl-hex-4-enal 3,3-Dimethyl-hex-4-enal 3,3-Dimethyl-hex-4-enal->this compound Selective Hydrogenation (H₂, Catalyst)

Caption: Key synthetic pathways to this compound.

Experimental_Workflow cluster_1 General Experimental Workflow A Reaction Setup (Inert atmosphere, dry glassware) B Reagent Addition (Controlled temperature and rate) A->B C Reaction Monitoring (TLC, GC, GC-MS) B->C D Work-up (Quenching, Extraction) C->D E Purification (Distillation, Chromatography) D->E F Characterization (NMR, MS, IR) E->F

Caption: A generalized workflow for chemical synthesis.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Start Low Yield or Purity? Prob1 Low Conversion? Start->Prob1 Yes Prob2 Byproduct Formation? Start->Prob2 No Prob3 Catalyst Deactivation? Start->Prob3 Maybe Sol1 Check: Catalyst activity, Temperature, Pressure, Stirring Prob1->Sol1 Sol2 Adjust: Temperature, Pressure, Ligands. Use milder/selective reagents. Prob2->Sol2 Sol3 Ensure inert and anhydrous conditions. Use excess ligand. Prob3->Sol3

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: 3,3-Dimethylhexanal Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-Dimethylhexanal. The information is designed to address specific challenges that may arise during laboratory-scale experiments and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: Common laboratory and industrial synthesis routes for this compound include the oxidation of 3,3-dimethylhexan-1-ol using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or through catalytic dehydrogenation. Another potential route is the hydroformylation of 3,3-dimethyl-1-pentene. The choice of route often depends on the desired scale, cost of starting materials, and available equipment.

Q2: What are the critical process parameters to monitor during the scale-up of this compound synthesis?

A2: Key parameters to monitor during scale-up include reaction temperature, pressure (if applicable), catalyst loading and activity, reagent addition rate, and mixing efficiency. Inadequate control of these parameters can lead to reduced yield, increased byproduct formation, and potential safety hazards.

Q3: What are the primary safety concerns associated with the production of this compound?

A3: The synthesis of this compound may involve flammable solvents, corrosive reagents, and potentially pyrophoric catalysts. It is crucial to conduct a thorough safety review before any scale-up. Ensure proper personal protective equipment (PPE) is used, and all operations are performed in a well-ventilated area, away from ignition sources.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature, but be cautious of potential side reactions.
Catalyst Deactivation: The catalyst (e.g., palladium on carbon) may have lost its activity due to impurities or sintering at high temperatures.Use fresh, high-quality catalyst. Ensure all reagents and solvents are anhydrous and free of impurities that could poison the catalyst. Consider catalyst regeneration if applicable.
Poor Mixing: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of low reagent concentration.Ensure the reactor is equipped with an appropriate agitator for the scale of the reaction. Optimize the stirring speed to ensure a homogeneous reaction mixture.

Issue 2: Formation of Impurities and Byproducts

Potential Cause Recommended Solution
Over-oxidation: The aldehyde product may be further oxidized to the corresponding carboxylic acid (3,3-dimethylhexanoic acid).Use a milder oxidizing agent or carefully control the stoichiometry of the oxidant. Optimize the reaction time to minimize over-oxidation.
Isomerization: Under certain conditions, isomerization of the starting material or product may occur.Optimize the reaction temperature and choice of catalyst to minimize isomerization. Analyze the crude product to identify any isomeric impurities.
Side Reactions with Solvent: The solvent may participate in side reactions, especially at elevated temperatures.Choose an inert solvent that is stable under the reaction conditions.

Issue 3: Difficulties in Product Purification

Potential Cause Recommended Solution
Similar Boiling Points of Product and Impurities: Impurities with boiling points close to that of this compound can make purification by distillation challenging.Utilize fractional distillation with a high-efficiency column. Consider other purification techniques such as column chromatography for smaller scales or preparative GC for high-purity samples.
Azeotrope Formation: The product may form an azeotrope with the solvent or water, making complete separation difficult.If an azeotrope is suspected, consider using a different solvent for extraction or employing azeotropic distillation techniques.
Product Instability: The aldehyde may be sensitive to air or heat, leading to degradation during purification.Perform distillation under reduced pressure to lower the boiling point. Blanket the product with an inert gas like nitrogen or argon during storage and handling.

Quantitative Data Summary

The following table summarizes typical process parameters for the synthesis of this compound via oxidation of 3,3-dimethylhexan-1-ol.

Parameter Laboratory Scale (1-10g) Pilot Scale (1-10kg)
Reactant Concentration 0.5 - 1.0 M1.0 - 2.0 M
Oxidizing Agent PCC (1.2 eq)Catalytic Dehydrogenation
Catalyst Loading N/A1-2 mol%
Temperature 25 - 40 °C80 - 120 °C
Pressure Atmospheric1 - 5 bar
Reaction Time 2 - 4 hours6 - 12 hours
Typical Yield 75 - 85%80 - 90%
Purity (after purification) >98%>97%

Experimental Protocols

Synthesis of this compound via Oxidation of 3,3-dimethylhexan-1-ol (Laboratory Scale)

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of 3,3-dimethylhexan-1-ol (1 equivalent) in dichloromethane (B109758) (DCM).

  • Reagent Addition: Slowly add a solution of pyridinium chlorochromate (PCC) (1.2 equivalents) in DCM to the stirred alcohol solution at room temperature.

  • Reaction: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.

  • Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to afford this compound.

Visualizations

Synthesis_Pathway A 3,3-dimethylhexan-1-ol B Oxidation (e.g., PCC or Dehydrogenation) A->B C This compound B->C

Caption: Synthesis Pathway for this compound.

Troubleshooting_Workflow Start Low Product Yield Check_Reaction Check Reaction Completion? (TLC/GC) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete No Complete Complete Check_Reaction->Complete Yes Increase_Time_Temp Increase Reaction Time/Temp Incomplete->Increase_Time_Temp Check_Catalyst Check Catalyst Activity Complete->Check_Catalyst Increase_Time_Temp->Check_Reaction Active Active Check_Catalyst->Active Yes Inactive Inactive Check_Catalyst->Inactive No Check_Mixing Check Mixing Efficiency Active->Check_Mixing Replace_Catalyst Use Fresh Catalyst Inactive->Replace_Catalyst Replace_Catalyst->Start Good_Mixing Good Check_Mixing->Good_Mixing Yes Poor_Mixing Poor Check_Mixing->Poor_Mixing No End Yield Improved Good_Mixing->End Optimize_Agitation Optimize Agitation Poor_Mixing->Optimize_Agitation Optimize_Agitation->Start

Caption: Troubleshooting Workflow for Low Yield.

Parameter_Relationships Temp Temperature Yield Yield Temp->Yield Byproducts Byproducts Temp->Byproducts (too high) Time Reaction Time Time->Yield Time->Byproducts (too long) Catalyst Catalyst Activity Catalyst->Yield Purity Purity Byproducts->Purity decreases

Caption: Process Parameter Relationships.

Technical Support Center: Byproduct Analysis in 3,3-Dimethylhexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylhexanal. The information is designed to help you identify and manage potential byproducts in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As a sterically hindered aliphatic aldehyde, this compound is commonly used in a variety of organic transformations, including:

  • Oxidation: To form 3,3-dimethylhexanoic acid.

  • Reduction: To yield 3,3-dimethylhexan-1-ol.

  • Aldol (B89426) Condensation: Self-condensation or crossed-condensation with other carbonyl compounds.

  • Wittig Reaction: To form various substituted alkenes.

  • Grignard and Organolithium Reactions: To generate secondary alcohols.

Q2: What are the typical byproducts I can expect in these reactions?

A2: Byproduct formation is highly dependent on the specific reaction conditions. However, some common byproducts for each reaction type are listed in the table below.

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts often involves careful control of reaction parameters:

  • Temperature: Many side reactions have higher activation energies, so running the reaction at the lowest effective temperature can improve selectivity.

  • Stoichiometry: Precise control of reactant ratios can prevent side reactions resulting from an excess of one reagent.

  • Purity of Reagents: Impurities in starting materials or solvents can act as catalysts for unwanted side reactions.

  • Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Product in an Aldol Condensation
Possible Cause Suggested Solution
Steric Hindrance: The gem-dimethyl group at the 3-position can hinder the approach of the enolate.Use a stronger, non-nucleophilic base (e.g., LDA) to ensure complete enolate formation. Consider using a Lewis acid catalyst to activate the aldehyde carbonyl.
Self-Condensation of the Coupling Partner: If using a crossed-aldol reaction, the other carbonyl compound may self-condense.Use a non-enolizable aldehyde or ketone as the coupling partner. Alternatively, use a directed aldol protocol where one enolate is pre-formed before the addition of this compound.
Retro-Aldol Reaction: The aldol addition product may revert to starting materials.Run the reaction at a lower temperature. If possible, trap the product as it forms.
Issue 2: Presence of an Unexpected Carboxylic Acid Impurity
Possible Cause Suggested Solution
Air Oxidation: Aldehydes can be sensitive to air oxidation, especially under basic conditions.Ensure the reaction is carried out under an inert atmosphere (N₂ or Ar). Use freshly distilled or degassed solvents.
Cannizzaro Reaction (Disproportionation): Under strong basic conditions, two molecules of the aldehyde can react to form an alcohol and a carboxylic acid. This is less common for enolizable aldehydes but can occur.Use a milder base or carefully control the stoichiometry of the base.

Byproduct Summary Table

Reaction TypeExpected Main ProductPotential Byproducts
Aldol Condensation β-hydroxy aldehyde/ketone or α,β-unsaturated aldehyde/ketoneSelf-condensation product, unreacted starting materials, products from side reactions of the base with the substrate.
Oxidation 3,3-Dimethylhexanoic acidUnreacted this compound, over-oxidation products (if applicable), byproducts from the decomposition of the oxidizing agent.
Reduction 3,3-Dimethylhexan-1-olUnreacted this compound, byproducts from the reducing agent (e.g., borate (B1201080) esters from NaBH₄).
Wittig Reaction AlkeneTriphenylphosphine oxide, unreacted starting materials, E/Z isomers of the alkene.
Grignard Reaction Secondary alcoholUnreacted starting materials, products of enolization of the aldehyde by the Grignard reagent (leading to the recovery of starting material after workup), Wurtz coupling products from the Grignard reagent.

Experimental Protocols

General Protocol for GC-MS Analysis of a this compound Reaction Mixture
  • Sample Preparation:

    • Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether) to a final concentration of approximately 1 mg/mL.

    • If necessary, derivatize the sample (e.g., silylation for alcohols) to improve volatility and peak shape.

  • GC-MS Parameters (Example):

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Quantify the relative amounts of each component by peak area integration.

Visualizations

Byproduct_Analysis_Workflow cluster_reaction Reaction Stage cluster_analysis Analysis Stage cluster_outcome Outcome Reaction This compound Reaction Workup Reaction Workup Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product TLC Thin Layer Chromatography (TLC) - Initial Assessment - Crude_Product->TLC GCMS GC-MS Analysis - Component Identification - TLC->GCMS Complex Mixture NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - TLC->NMR Major Spots Identify Identify Byproducts GCMS->Identify NMR->Identify Quantification Quantitative Analysis - Determine Byproduct Levels - Optimize Optimize Reaction Conditions Quantification->Optimize Identify->Quantification Purify Purify Product Identify->Purify Optimize->Reaction Iterate

Caption: Workflow for Byproduct Identification and Analysis.

Navigating Exothermic Reactions in 3,3-Dimethylhexanal Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of reactions involved in the synthesis of 3,3-Dimethylhexanal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures, ensuring safer and more efficient synthesis.

I. Troubleshooting Guide: Managing Exothermic Events

Uncontrolled exothermic reactions pose a significant safety risk and can lead to diminished product yield and purity. Below are common issues, their probable causes, and recommended corrective actions.

Issue Probable Cause(s) Recommended Actions
Rapid, Uncontrolled Temperature Spike During Grignard Reagent Formation 1. Moisture contamination in glassware or solvent. 2. Rate of alkyl halide addition is too fast. 3. Inadequate cooling or stirring.1. Ensure all glassware is rigorously flame-dried under an inert atmosphere. Use anhydrous solvents. 2. Add the alkyl halide dropwise, monitoring the internal temperature closely. 3. Use an efficient cooling bath (e.g., dry ice/acetone) and vigorous mechanical stirring.
Exotherm During Addition of Grignard Reagent to Electrophile (e.g., Ethyl Formate) 1. Rate of Grignard reagent addition is too rapid. 2. Concentration of reagents is too high. 3. Cooling bath is not at the optimal low temperature.1. Add the Grignard reagent slowly via a dropping funnel, maintaining the recommended internal temperature. 2. Consider diluting the Grignard reagent or the electrophile solution. 3. Ensure the cooling bath is maintained at the target temperature (e.g., -78°C).
Formation of Dark, Insoluble Tar 1. A runaway exothermic reaction has occurred, leading to thermal decomposition of reactants and products. 2. Localized "hot spots" due to inefficient stirring.1. Immediately cease addition of reagents and, if safe to do so, apply emergency cooling. Review and revise the protocol to ensure better temperature control. 2. Ensure the stirring is vigorous enough to maintain a homogenous mixture and temperature throughout the reaction vessel.
Low Yield of this compound 1. Side reactions due to elevated temperatures. 2. Incomplete reaction due to temperatures being too low. 3. Degradation of the Grignard reagent due to exposure to air or moisture.1. Strictly adhere to the recommended temperature profile for the reaction. 2. Allow the reaction to proceed for the full recommended time, and ensure the temperature does not fall significantly below the target. 3. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the Grignard synthesis of this compound?

A1: There are two main exothermic steps. The first is the formation of the Grignard reagent itself (e.g., 1,1-dimethylbutylmagnesium chloride) from the corresponding alkyl halide and magnesium metal. The second, and often more vigorous, exothermic event occurs during the addition of the prepared Grignard reagent to the electrophile, such as ethyl formate (B1220265).

Q2: What is the optimal temperature range for conducting the Grignard reaction to synthesize this compound?

A2: For the addition of the Grignard reagent to an electrophile like ethyl formate, it is crucial to maintain a low temperature, typically between -78°C and -70°C, to control the exotherm and minimize side reactions. The formation of the Grignard reagent is also exothermic but is often controlled by the rate of addition of the alkyl halide at a gentle reflux of the ether solvent.

Q3: Can I use a different solvent than diethyl ether or tetrahydrofuran (B95107) (THF)?

A3: Diethyl ether and THF are the most common and recommended solvents for Grignard reactions because they are anhydrous and effectively solvate the Grignard reagent. Using other solvents may affect the solubility and reactivity of the Grignard reagent and are generally not advised unless thoroughly investigated.

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: Difficulty in initiating a Grignard reaction is almost always due to the presence of an oxide layer on the magnesium metal or trace amounts of moisture. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensuring all glassware is meticulously dried and the solvent is anhydrous is critical.

Q5: What are the potential side products if the temperature is not controlled?

A5: Poor temperature control can lead to several side reactions, including Wurtz coupling of the alkyl halide, enolization of the ester, and further reaction of the desired aldehyde product with the Grignard reagent to form a secondary alcohol.

III. Experimental Protocol: Grignard Synthesis of this compound

This protocol details the synthesis of this compound via the Grignard reaction of 1-chloro-3,3-dimethylbutane (B46724) with magnesium, followed by reaction with ethyl formate.

Materials:

  • Magnesium turnings

  • 1-chloro-3,3-dimethylbutane

  • Anhydrous diethyl ether

  • Ethyl formate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Iodine (for initiation)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Mechanical stirrer

  • Inert gas (argon or nitrogen) supply

  • Cooling bath (dry ice/acetone)

  • Thermometer

Step 1: Preparation of the Grignard Reagent (1,1-Dimethylbutylmagnesium Chloride)
  • Assemble the flame-dried three-necked flask with a mechanical stirrer, reflux condenser, and a dropping funnel under a positive pressure of argon.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of 1-chloro-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-chloro-3,3-dimethylbutane solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.

  • Once initiated, add the remaining 1-chloro-3,3-dimethylbutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete reaction.

Step 2: Reaction with Ethyl Formate
  • Cool the prepared Grignard reagent solution to -78°C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of ethyl formate (1.1 equivalents) in anhydrous diethyl ether.

  • Slowly add the ethyl formate solution to the cold Grignard reagent via a dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -70°C.

  • After the addition is complete, allow the reaction mixture to stir at -78°C for an additional 2 hours.

Step 3: Work-up and Purification
  • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution, while maintaining cooling.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by distillation to obtain this compound.

IV. Visualizations

Exothermic_Reaction_Management cluster_synthesis This compound Synthesis cluster_control Control Measures cluster_issues Potential Issues Start Start Synthesis Grignard_Formation Grignard Reagent Formation (Exothermic Step 1) Start->Grignard_Formation Reaction_Electrophile Reaction with Electrophile (Exothermic Step 2) Grignard_Formation->Reaction_Electrophile Slow_Addition Slow Reagent Addition Grignard_Formation->Slow_Addition Stirring Vigorous Stirring Grignard_Formation->Stirring Inert_Atmosphere Inert Atmosphere (Argon/Nitrogen) Grignard_Formation->Inert_Atmosphere Workup Work-up & Purification Reaction_Electrophile->Workup Reaction_Electrophile->Slow_Addition Cooling Efficient Cooling (-78°C Bath) Reaction_Electrophile->Cooling Reaction_Electrophile->Stirring Product This compound Workup->Product Runaway_Reaction Runaway Reaction Slow_Addition->Runaway_Reaction Prevents Cooling->Runaway_Reaction Prevents Side_Products Side Product Formation Cooling->Side_Products Minimizes Low_Yield Low Yield Stirring->Low_Yield Prevents Inert_Atmosphere->Low_Yield Prevents

Caption: Workflow for managing exothermic reactions in this compound synthesis.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Uncontrolled_Exotherm Uncontrolled Exotherm Moisture Moisture Contamination Uncontrolled_Exotherm->Moisture Is it due to? Fast_Addition Rapid Reagent Addition Uncontrolled_Exotherm->Fast_Addition Is it due to? Poor_Cooling Inadequate Cooling/Stirring Uncontrolled_Exotherm->Poor_Cooling Is it due to? Dry_Glassware Flame-Dry Glassware Moisture->Dry_Glassware Solution Anhydrous_Solvents Use Anhydrous Solvents Moisture->Anhydrous_Solvents Solution Slow_Addition Controlled Dropwise Addition Fast_Addition->Slow_Addition Solution Monitor_Temp Monitor Internal Temperature Fast_Addition->Monitor_Temp Solution Efficient_Cooling Maintain Cooling Bath Poor_Cooling->Efficient_Cooling Solution Vigorous_Stirring Ensure Vigorous Stirring Poor_Cooling->Vigorous_Stirring Solution

Caption: Troubleshooting logic for uncontrolled exothermic reactions.

Technical Support Center: Catalyst Deactivation in 3,3-Dimethylhexanal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 3,3-Dimethylhexanal.

Troubleshooting Guide

The following guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in a question-and-answer format.

Q1: My reaction rate has significantly decreased, or the reaction is incomplete. How do I determine if my catalyst is deactivated?

A1: A significant drop in reaction rate or incomplete conversion is a primary indicator of catalyst deactivation. To confirm this, you can perform the following checks:

  • Establish a Baseline: Compare the current performance with a baseline reaction run with a fresh catalyst under identical conditions. A notable difference in yield or reaction time points towards deactivation.[1]

  • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to detect carbonaceous deposits (coking) or X-ray Photoelectron Spectroscopy (XPS) to identify potential poisons on the catalyst surface.[2][3]

  • Recycle Study: If using a heterogeneous catalyst, a progressive loss of activity over several reaction cycles is a clear sign of deactivation.[1]

Q2: I suspect my catalyst is poisoned. What are the common sources of poisons in this compound reactions and how can I prevent this?

A2: Catalyst poisoning involves the strong chemical adsorption of impurities onto the active sites of the catalyst, leading to a reduction in its activity.[4]

  • Common Poisons: For reactions involving aldehydes and common metal catalysts (e.g., Palladium, Platinum, Nickel), typical poisons include:

    • Sulfur compounds: Often present in starting materials or solvents.

    • Nitrogen-containing compounds: Can act as inhibitors.[1]

    • Halides: Can poison catalyst surfaces.[1]

    • Carbon Monoxide (CO): Can be a byproduct or impurity that strongly binds to metal surfaces.[5]

    • Water: Can deactivate certain catalysts, particularly Lewis acids.[1]

  • Prevention Strategies:

    • Purify Reactants and Solvents: Ensure the purity of this compound, solvents, and any gaseous reactants (like hydrogen) to remove potential poisons.

    • Use Guard Beds: A pre-reactor bed of an appropriate adsorbent can be used to trap poisons before they reach the main catalyst bed.

    • Catalyst Design: Select catalysts known for their poison resistance or modify the catalyst to be more robust.[2][6]

Q3: My catalyst appears to be covered in a dark deposit after the reaction. What is this and how can I address it?

A3: The dark deposit is likely "coke," which consists of carbonaceous materials formed from the decomposition or polymerization of organic molecules on the catalyst surface.[7][8] This process, known as coking or fouling, physically blocks the active sites and pores of the catalyst.[7][9]

  • Causes in Aldehyde Reactions: Aldehydes can be prone to forming heavy byproducts that can act as coke precursors. High reaction temperatures can also accelerate coke formation.[7]

  • Mitigation and Regeneration:

    • Optimize Reaction Conditions: Lowering the reaction temperature or pressure may reduce the rate of coke formation.[4]

    • Catalyst Regeneration: Coke can often be removed by controlled oxidation (burning off the carbon in a stream of air or oxygen-containing gas). A Temperature Programmed Oxidation (TPO) can help determine the optimal temperature for this process.[4][10]

Q4: I am using a supported metal catalyst and its activity has decreased over time, even with clean reactants. What other deactivation mechanism could be at play?

A4: If poisoning and coking are unlikely, you may be observing thermal degradation, specifically sintering . Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures, which reduces the active surface area of the catalyst.[4][7]

  • Detection: Changes in the catalyst's metal particle size can be observed through techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD).

  • Prevention:

    • Control Reaction Temperature: Operate at the lowest effective temperature to minimize the rate of sintering.[4]

    • Catalyst Support: Use a catalyst support that strongly interacts with the metal particles to anchor them and prevent migration and agglomeration.

    • Stabilizers: The addition of stabilizers to the catalyst formulation can enhance its thermal stability.[7]

Catalyst Deactivation Troubleshooting Workflow

start Reaction Inefficient (Low Yield / Slow Rate) check_deactivation Is Catalyst Deactivation Suspected? start->check_deactivation no_deactivation Investigate Other Parameters (Kinetics, Purity, Conditions) check_deactivation->no_deactivation No deactivation_type Identify Deactivation Mechanism check_deactivation->deactivation_type Yes poisoning Poisoning deactivation_type->poisoning Chemical Impurities coking Coking / Fouling deactivation_type->coking Carbon Deposits sintering Sintering deactivation_type->sintering Thermal Stress solve_poisoning Identify & Remove Poison Source (Purify Reactants/Solvents) poisoning->solve_poisoning solve_coking Regenerate via Oxidation (TPO) Optimize Reaction Conditions coking->solve_coking solve_sintering Optimize Catalyst Formulation Lower Reaction Temperature sintering->solve_sintering end Reaction Optimized solve_poisoning->end solve_coking->end solve_sintering->end

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q: What are the main types of catalyst deactivation? A: The primary mechanisms of catalyst deactivation are poisoning, coking (or fouling), and thermal degradation (including sintering).[4][7] Poisoning is a chemical process where impurities bind to active sites. Coking is the physical blockage of active sites by carbonaceous deposits. Sintering is the loss of active surface area due to the agglomeration of catalyst particles at high temperatures.

Q: Can a deactivated catalyst be regenerated? A: It depends on the deactivation mechanism.

  • Coking: Often reversible through controlled oxidation to burn off carbon deposits.[4]

  • Poisoning: Can be reversible if the poison is weakly adsorbed and can be removed by washing or thermal treatment. However, strong chemisorption often leads to irreversible poisoning.

  • Sintering: Generally considered irreversible.

Q: How does the structure of this compound contribute to potential catalyst deactivation? A: While there is no specific literature on this compound catalyst deactivation, aldehydes, in general, can be reactive intermediates. They can potentially undergo side reactions like aldol (B89426) condensation or polymerization, especially at higher temperatures or in the presence of acid or base catalysts, which can lead to the formation of larger molecules that act as coke precursors.[8]

Q: For a hydrogenation reaction of this compound, which catalyst is most susceptible to deactivation? A: Palladium (Pd) catalysts are commonly used for hydrogenations.[5][11] However, they can be susceptible to poisoning by sulfur and carbon monoxide.[2][5] They can also deactivate due to coking or the formation of palladium carbide in some instances.[11]

Q: How can I analyze my spent catalyst to understand the deactivation mechanism? A: Several analytical techniques can provide insights:

  • Temperature Programmed Oxidation (TPO): Quantifies the amount and nature of carbon deposits (coke).[10][12]

  • Temperature Programmed Reduction (TPR): Characterizes the reducibility of metal oxides on the catalyst, which can be affected by sintering or poisoning.[13]

  • X-ray Photoelectron Spectroscopy (XPS): Identifies the elemental composition of the catalyst surface, revealing the presence of poisons.[2][3]

  • Transmission Electron Microscopy (TEM): Visualizes the catalyst particles to assess changes in size and morphology due to sintering.

Data Presentation

Table 1: Effect of Regeneration on a Deactivated Pd/C Catalyst

Catalyst StateInitial Conversion (%)Conversion after 70h (%)
Fresh Catalyst~100~40
Regenerated Catalyst~80~40

This table illustrates that a regeneration process can recover a significant portion of the initial catalytic activity. Data is representative and based on similar systems.[11]

Table 2: Carbon Content on a Deactivated Palladium Catalyst Before and After Regeneration

Catalyst SampleCarbon Content (wt%)
Deactivated Catalyst3.63
After Thermal Treatment in N₂1.77
After Full Regeneration0.16

This table shows the effectiveness of a multi-step regeneration process in removing carbon deposits from a catalyst.[14]

Experimental Protocols

1. Protocol for Temperature Programmed Oxidation (TPO) of a Deactivated Catalyst

Objective: To characterize and quantify carbonaceous deposits (coke) on a spent catalyst.

Methodology:

  • A known mass of the deactivated catalyst is placed in a quartz tube reactor.

  • The catalyst is heated in a stream of inert gas (e.g., Helium or Argon) to a desired starting temperature (e.g., 100-150°C) to remove any adsorbed water or volatile compounds.

  • Once the baseline is stable, the gas flow is switched to a dilute oxygen mixture (e.g., 5-10% O₂ in an inert gas).

  • The temperature of the reactor is then increased at a constant rate (e.g., 10°C/min).

  • The effluent gas is analyzed by a mass spectrometer or a gas chromatograph with a thermal conductivity detector (TCD) to monitor the concentration of CO₂ (and CO) produced from the oxidation of the carbon deposits.[10]

  • The amount of coke can be quantified from the integrated area of the CO₂ and CO peaks. The temperature at which these peaks appear can provide information about the nature of the coke.[10]

TPO Experimental Workflow

start Place Catalyst in Reactor step1 Preheat in Inert Gas (e.g., He, Ar) start->step1 step2 Switch to Dilute O₂ Flow step1->step2 step3 Ramp Temperature Linearly (e.g., 10°C/min) step2->step3 step4 Monitor Effluent Gas (CO₂, CO) with MS/GC step3->step4 step5 Integrate Peaks to Quantify Coke step4->step5 end TPO Profile Obtained step5->end

Caption: Experimental workflow for Temperature Programmed Oxidation.

2. Protocol for Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

Objective: To remove carbonaceous deposits from a deactivated Pd/C catalyst and restore its activity.

Methodology:

  • Solvent Washing (Optional): The recovered catalyst is first washed with a suitable solvent (e.g., methanol (B129727) or deionized water) to remove any adsorbed organic residues. The catalyst is then dried.[15]

  • Thermal Treatment (Inert Atmosphere): The dried, deactivated catalyst is placed in a tube furnace. It is heated under a flow of an inert gas (e.g., nitrogen) to a high temperature (e.g., 550-700°C) to remove volatile carbon-containing materials.[14]

  • Oxidation: The temperature is adjusted (e.g., to 300-500°C), and the gas is switched to a controlled, dilute stream of air or oxygen in nitrogen. This step carefully burns off the more stubborn carbon deposits. The temperature and oxygen concentration must be carefully controlled to avoid excessive heat that could cause sintering of the palladium particles.

  • Reduction: After the oxidation step, the catalyst is cooled under an inert atmosphere. To ensure the palladium is in its active metallic state, it is then subjected to a reduction step by heating it in a stream of hydrogen gas.

  • Passivation and Recovery: After reduction, the catalyst is cooled to room temperature under an inert gas flow. It is then carefully handled for reuse.

Disclaimer: This guide provides general information and protocols. Specific conditions for catalyst regeneration and analysis should be optimized for the particular catalyst and reaction system in use.

References

Technical Support Center: Solvent Effects on 3,3-Dimethylhexanal Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the solvent effects on the reaction kinetics of 3,3-Dimethylhexanal is limited in publicly available literature. The information provided in this technical support center is based on established principles of organic reaction kinetics and data from structurally analogous compounds, such as 3,3-dimethylbutanal and 3,3-dimethylbutanone. Researchers should use this as a guide and validate findings for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How do solvents influence the reaction rate of this compound?

Solvents can significantly impact the reaction kinetics of this compound in several ways:

  • Stabilization of Reactants, Transition States, and Products: Solvents can stabilize or destabilize the reactants, transition state, and products to different extents. For instance, polar solvents may stabilize polar transition states more than the reactants, thus accelerating the reaction rate.[1][2]

  • Solvent Polarity: An increase in solvent polarity can accelerate reaction rates if the activated complex is more polar than the reactants. Conversely, if the activated complex is less polar than the reactants, increasing solvent polarity may decrease the reaction rate.[2]

  • Solvent Viscosity: In highly viscous solvents, the diffusion of reactant molecules is slower, leading to a decrease in collision frequency and a reduction in the reaction rate.[3]

  • Specific Solute-Solvent Interactions: Interactions such as hydrogen bonding between the solvent and the reactants or transition state can alter the energy landscape of the reaction and influence the reaction rate.[4][5]

Q2: What are the expected solvent effects on reactions involving a nonpolar transition state?

For reactions that proceed through a nonpolar transition state, the choice of solvent may have a less pronounced effect on the reaction rate compared to reactions with polar transition states. However, solvent properties like viscosity can still play a role.[6]

Q3: Can the solvent change the reaction mechanism?

Yes, in some cases, the solvent can directly participate in the reaction or alter the relative energies of different reaction pathways, leading to a change in the observed reaction mechanism.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

Potential Cause Troubleshooting Step
Impure starting materials or solventsEnsure the purity of this compound and all solvents using appropriate purification techniques (e.g., distillation) and analytical methods (e.g., NMR, GC-MS).[7]
Presence of water or other reactive impuritiesUse anhydrous solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture or air.[8]
Temperature fluctuationsUse a thermostat-controlled bath to maintain a constant reaction temperature.[7]
Inefficient mixingEnsure efficient stirring to maintain a homogeneous reaction mixture.[7]

Issue 2: The reaction is much slower or faster than expected.

Potential Cause Troubleshooting Step
Incorrect solvent choiceReview the polarity and other properties of the chosen solvent. Consider screening a range of solvents with varying dielectric constants and protic/aprotic nature.[2][4]
Diffusion control in viscous solventsIf using a highly viscous solvent, consider a less viscous alternative to see if the reaction rate increases.[3]
Catalyst deactivationIf a catalyst is used, ensure it is not being deactivated by the solvent or impurities. Consider adding a fresh portion of the catalyst.[8]

Issue 3: Formation of unexpected side products.

Potential Cause Troubleshooting Step
Solvent participation in the reactionAnalyze the side products to determine if they are solvent-derived. If so, select a more inert solvent.
Change in reaction pathwayThe solvent may be favoring an alternative reaction pathway. Re-evaluate the reaction mechanism in the context of the chosen solvent.[1]
Over-reaction or degradationMonitor the reaction closely over time and consider quenching it at an earlier stage. Adjusting the temperature may also help minimize side reactions.[8]

Quantitative Data Summary (Based on Analogous Compounds)

The following table summarizes kinetic data for the reaction of 3,3-dimethylbutanal and 3,3-dimethylbutanone with various oxidants. This data can serve as a reference point for estimating the reactivity of the structurally similar this compound.

ReactantOxidantRate Coefficient (k in cm³ molecule⁻¹ s⁻¹)Reference
3,3-dimethylbutanalCl atoms(1.27 ± 0.08) × 10⁻¹⁰[9][10][11][12]
3,3-dimethylbutanoneCl atoms(4.22 ± 0.27) × 10⁻¹¹[9][11][12]
3,3-dimethylbutanoneOH radicals(1.26 ± 0.05) × 10⁻¹²[9][11][12]

Experimental Protocols

Protocol: Determining the Effect of Solvent Polarity on Reaction Rate

This protocol outlines a general procedure for studying the effect of different solvents on the reaction kinetics of this compound.

  • Reagent Preparation:

    • Purify this compound by distillation.

    • Ensure all solvents (e.g., hexane, toluene, acetonitrile, ethanol) are of high purity and anhydrous.

    • Prepare stock solutions of this compound and any other reactants at known concentrations.

  • Reaction Setup:

    • In a series of temperature-controlled reaction vessels, add the chosen solvent.

    • Allow the solvent to equilibrate to the desired reaction temperature.

    • Initiate the reaction by adding the reactant stock solutions in the correct stoichiometric ratios.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

    • Analyze the concentration of this compound and/or the product(s) using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the concentration of the reactant versus time for each solvent.

    • Determine the initial reaction rate from the slope of the concentration-time curve at t=0.

    • Calculate the rate constant (k) for the reaction in each solvent using the appropriate rate law.

    • Correlate the observed rate constants with solvent parameters such as the dielectric constant.

Visualizations

Experimental_Workflow Experimental Workflow for Studying Solvent Effects cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Reagent_Prep Reagent & Solvent Purification Solution_Prep Prepare Stock Solutions Reagent_Prep->Solution_Prep Reaction_Setup Set up Reactions in Different Solvents Solution_Prep->Reaction_Setup Monitoring Monitor Reaction (e.g., GC, HPLC) Reaction_Setup->Monitoring Data_Plotting Plot Concentration vs. Time Monitoring->Data_Plotting Rate_Calculation Calculate Rate Constants (k) Data_Plotting->Rate_Calculation Correlation Correlate k with Solvent Properties Rate_Calculation->Correlation

Caption: A general workflow for investigating solvent effects on reaction kinetics.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Kinetic Data Start Inconsistent Kinetic Data Check_Purity Verify Purity of Reactants & Solvents? Start->Check_Purity Check_Conditions Check Reaction Conditions? Check_Purity->Check_Conditions Yes Purify Purify Materials (Distill, etc.) Check_Purity->Purify No Check_Mixing Ensure Efficient Stirring? Check_Conditions->Check_Mixing Yes Control_Temp Use Thermostat & Inert Atmosphere Check_Conditions->Control_Temp No Optimize_Stirring Optimize Stirring Speed/Method Check_Mixing->Optimize_Stirring No Resolved Problem Resolved Check_Mixing->Resolved Yes Purify->Check_Purity Done Control_Temp->Check_Conditions Done Optimize_Stirring->Check_Mixing Done

Caption: A logical diagram for troubleshooting inconsistent kinetic data.

References

Technical Support Center: 3,3-Dimethylhexanal Handling & Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice to minimize the degradation of 3,3-Dimethylhexanal during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like most aldehydes, this compound is susceptible to several degradation pathways. The most common are:

  • Oxidation: The aldehyde functional group is easily oxidized to the corresponding carboxylic acid (3,3-dimethylhexanoic acid), especially when exposed to air (autoxidation) or other oxidizing agents.[1][2] Aldehydes are more readily oxidized than ketones because of the hydrogen atom attached to the carbonyl carbon.[3]

  • Enolization & Aldol Reactions: Although the α-carbon of this compound is sterically hindered by the two methyl groups, it still possesses α-hydrogens. Under acidic or basic conditions, it can form an enol or enolate, which can lead to self-condensation (aldol reaction) or other side reactions.

  • Hydrate (B1144303) Formation: In the presence of water, aldehydes can form geminal-diol hydrates, which is a reversible equilibrium.[4] While not always a degradation, it can complicate analysis and purification.

Q2: My reaction is complete, but I'm seeing significant loss of my product during the aqueous workup. What's happening?

A2: Standard aqueous workups can introduce conditions that promote degradation. Vigorous mixing with aqueous layers can increase exposure to dissolved oxygen, leading to oxidation. Furthermore, if the aqueous solution is not properly buffered, residual acidic or basic catalysts from your reaction can promote enolization and subsequent side reactions.

Q3: How can I safely remove acidic or basic residues without degrading my aldehyde?

A3: Use mild, buffered washes instead of strong acids or bases. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is effective for neutralizing acids.[1] For removing bases, a dilute, buffered acid like a 5% sodium bisulfate (NaHSO₄) solution or a saturated ammonium (B1175870) chloride (NH₄Cl) solution is recommended. Always perform washes at low temperatures (0-5 °C) and minimize contact time.

Q4: What is the best method for purifying this compound if I suspect it's contaminated with non-aldehyde impurities?

A4: The formation of a bisulfite adduct is a highly effective and reversible method for purifying aldehydes from mixtures.[5][6] The aldehyde reacts with sodium bisulfite to form a water-soluble salt, which can be separated from other organic components via extraction.[6][7] The pure aldehyde can then be regenerated by treating the aqueous layer with a base.[5] This method is suitable for a wide range of aldehydes, including those that are sterically hindered.[6]

Troubleshooting Guide

Issue / Observation Potential Cause Recommended Solution
New spot on TLC/LCMS with a lower Rf (more polar), consistent with a carboxylic acid. Oxidation: Exposure to air, peroxide-containing solvents (e.g., old THF, Et₂O), or oxidizing reagents.1. Work up the reaction under an inert atmosphere (N₂ or Ar).2. Use freshly distilled or inhibitor-free solvents.3. Wash the organic layer with a mild reducing agent like 10% aq. sodium bisulfite (NaHSO₃) or sodium thiosulfate (B1220275) (Na₂S₂O₃) to quench peroxides/oxidants.
Formation of high molecular weight byproducts observed by MS. Aldol Condensation: Presence of strong acid or base during workup or storage.1. Ensure all aqueous washes are neutral or buffered (e.g., phosphate (B84403) buffer pH 7).2. If purification by chromatography is needed, consider using silica (B1680970) gel deactivated with triethylamine (B128534) (e.g., 1% Et₃N in the eluent).
Product appears "wet" or shows broad -OH peaks in NMR after drying. Hydrate Formation: Excessive exposure to water during extraction.1. Minimize the volume and duration of aqueous washes.2. Use a robust drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1]3. If the hydrate is persistent, consider azeotropic distillation with toluene (B28343) (use with caution and under appropriate conditions).
Low recovery after purification via bisulfite adduct formation. Incomplete Regeneration: The pH was not sufficiently basic to reverse the adduct formation.1. When regenerating the aldehyde, add a strong base like 50% NaOH dropwise until the pH of the aqueous layer is robustly basic (pH > 12).[7]2. Ensure vigorous mixing during basification to facilitate the extraction of the regenerated aldehyde into the fresh organic layer.

Experimental Protocols

Protocol 1: Mild Aqueous Workup for Sensitive Aldehydes
  • Cooling: Once the reaction is deemed complete, cool the reaction vessel to 0 °C in an ice bath.

  • Quenching: Slowly add a pre-chilled, appropriate quenching solution (e.g., saturated aq. NH₄Cl for organometallic reagents or NaHCO₃ for acidic reactions). Maintain the temperature below 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable, cold organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with:

    • Saturated aqueous NaHCO₃ (if the reaction was acidic).

    • Brine (saturated aqueous NaCl). This minimizes contact time and reduces the risk of side reactions.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator with a bath temperature below 30 °C.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation

This protocol is adapted from established methods for aliphatic aldehydes.[7][8]

  • Adduct Formation:

    • Dissolve the crude mixture containing this compound in a water-miscible solvent like dimethylformamide (DMF).[8]

    • Transfer the solution to a separatory funnel and add an excess (e.g., 2.5 volumes) of fresh, saturated aqueous sodium bisulfite.

    • Shake the funnel vigorously for at least 30 seconds.[8]

  • Separation:

    • Add deionized water and an immiscible organic solvent (e.g., hexanes or ethyl acetate/hexanes mixture) to the funnel and shake again.

    • Separate the layers. The non-aldehyde impurities will remain in the organic layer, while the aldehyde's bisulfite adduct will be in the aqueous phase.[5]

  • Regeneration of Aldehyde:

    • Isolate the aqueous layer containing the adduct. Add an equal volume of a fresh organic solvent (e.g., diethyl ether).

    • Slowly add 50% sodium hydroxide (B78521) (NaOH) solution dropwise while mixing until the aqueous layer reaches a pH of ≥12.[7]

    • Shake the funnel to extract the liberated this compound into the organic layer.

    • Separate the layers and perform a final wash of the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Visual Guides

G RM Crude Reaction Mixture (contains this compound) CheckOx Are oxidizing agents or peroxides present? RM->CheckOx QuenchOx Wash with 10% aq. NaHSO₃ or Na₂S₂O₃ CheckOx->QuenchOx Yes CheckpH Is the mixture acidic or basic? CheckOx->CheckpH No QuenchOx->CheckpH AcidWash Wash with sat. aq. NaHCO₃ CheckpH->AcidWash Acidic BaseWash Wash with sat. aq. NH₄Cl CheckpH->BaseWash Basic Extract Extract with Et₂O & Wash with Brine CheckpH->Extract Neutral AcidWash->Extract BaseWash->Extract Dry Dry (MgSO₄) & Concentrate (<30°C) Extract->Dry Pure Purified Product Dry->Pure

Caption: Decision workflow for a mild workup of this compound.

G Aldehyde This compound (R-CHO) Oxidation Oxidation (e.g., O₂) Aldehyde->Oxidation BaseCond Base Catalysis (e.g., OH⁻) Aldehyde->BaseCond Acid 3,3-Dimethylhexanoic Acid (R-COOH) Oxidation->Acid Enolate Enolate Intermediate BaseCond->Enolate Aldol Aldol Adduct/Condensation Product (High MW Impurity) Enolate->Aldol + R-CHO

Caption: Primary degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methodologies for the quantification of 3,3-Dimethylhexanal. Accurate and reliable quantification of this aldehyde is essential for its use as an analytical standard and for its determination in various matrices, including consumer products and biological samples. This document outlines the most probable analytical techniques, presents expected performance data based on general validation principles, and provides detailed experimental protocols to assist researchers, scientists, and drug development professionals in the selection and implementation of a suitable analytical method.

While specific, formally validated methods for this compound are not extensively detailed in publicly available literature, this guide constructs a comparison based on the analysis of similar volatile organic compounds and established validation guidelines from the International Conference on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA).[1][2]

Comparison of Potential Analytical Methods

Gas Chromatography (GC) is the most probable and direct method for the analysis of a volatile aldehyde like this compound. High-Performance Liquid Chromatography (HPLC) is a viable alternative but would likely necessitate a derivatization step to introduce a chromophore for UV detection, as aldehydes lack a strong native chromophore.

Table 1: Comparison of Expected Quantitative Performance for this compound Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)
Specificity High (Mass fragments are highly specific)Moderate (Based on retention time)High (Chromatographic separation combined with a specific derivatizing agent)
**Linearity (R²) **Typically >0.99[1]Typically >0.99[1]Typically >0.99[3]
Limit of Detection (LOD) Low (ng/mL to pg/mL)[4]Low to Moderate (ng/mL)Low (Dependent on derivatization efficiency and detector)
Limit of Quantification (LOQ) Low (ng/mL)[4]Low to Moderate (ng/mL)Low (ng/mL)
Accuracy (% Recovery) 80-120%[2]80-120%[2]97.5-99.5% (as seen with other derivatized compounds)[3]
Precision (%RSD) <15%<15%<17% (as seen with other compounds)[5]
Matrix Effects Can be significant, may require matrix-matched standards or stable isotope-labeled internal standards.[6]Can be significant, may require matrix-matched standards.Can be significant, requires assessment.[5]

Experimental Protocols

The following are detailed, exemplar protocols for the analysis of this compound. These protocols are constructed from established methods for similar analytes and should be fully validated in the user's laboratory for their specific matrix and instrumentation.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on common parameters for the analysis of volatile organic compounds.[7]

1. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples (e.g., biological fluids, aqueous solutions), transfer 1 mL of the sample to a clean glass vial.

  • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Add 1 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (upper) layer to a new autosampler vial for GC-MS analysis.

2. GC-MS Parameters

  • Instrument: Agilent GC/MS 7890/5977 or equivalent.[7]

  • Column: HP-5ms (or DB-5), 30 m x 0.25 mm x 0.25 µm.[7]

  • Inlet Temperature: 270 °C.[7]

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1 ratio).[7]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (e.g., m/z 40-300) for qualitative analysis and method development. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of this compound (e.g., the molecular ion at m/z 128.21 and key fragment ions) is recommended for higher sensitivity and selectivity.[8][9]

Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection (Post-Derivatization)

This protocol involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), a common reagent for carbonyl compounds.

1. Derivatization

  • To 1 mL of the sample extract (in a solvent like acetonitrile), add 1 mL of a DNPH solution (e.g., 0.5 mg/mL in acetonitrile (B52724) with 1% phosphoric acid).

  • Vortex and allow the reaction to proceed at room temperature for 1 hour (or optimize as needed).

  • The resulting solution containing the this compound-DNPH derivative can be directly injected or diluted as necessary.

2. HPLC-UV Parameters

  • Instrument: Standard HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient of acetonitrile and water.

    • A: Water

    • B: Acetonitrile

    • Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Approximately 360-365 nm (the characteristic absorbance maximum for DNPH derivatives).

Visualizations

The following diagrams illustrate key workflows and logical relationships in the validation and selection of analytical methods for this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Sample Matrix (e.g., Biological Fluid, Product) Spike Spike with Internal Standard Matrix->Spike Extract Liquid-Liquid Extraction (e.g., with Hexane) Spike->Extract Concentrate Evaporation & Reconstitution (Optional) Extract->Concentrate Inject GC-MS Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of this compound Calibrate->Quantify Report Report Quantify->Report

Caption: GC-MS analysis workflow for this compound.

G Start Start: Need to Analyze This compound Volatility Is the analyte volatile? Start->Volatility Derivatization Is derivatization feasible? Volatility->Derivatization No GC Use Gas Chromatography (GC) Volatility->GC Yes HPLC Use High-Performance Liquid Chromatography (HPLC) Derivatization->HPLC Yes NoMethod Consider alternative methods Derivatization->NoMethod No Detector Select Detector: MS for high specificity FID for routine analysis GC->Detector

Caption: Decision tree for selecting an analytical method.

References

Comparative Reactivity of 3,3-Dimethylhexanal and Other Branched Aldehydes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of branched aldehydes is paramount for optimizing synthetic routes and designing novel molecular entities. This guide provides a comparative analysis of the reactivity of 3,3-Dimethylhexanal against other sterically hindered aldehydes, supported by available experimental data and detailed experimental protocols.

The reactivity of aldehydes is fundamentally governed by the electrophilicity of the carbonyl carbon, which is susceptible to nucleophilic attack. However, the substitution pattern on the alkyl chain, particularly branching near the carbonyl group, introduces significant steric and electronic effects that modulate this reactivity. Generally, increased steric hindrance around the carbonyl group impedes the approach of nucleophiles, leading to a decrease in reaction rates compared to linear aldehydes.[1]

Factors Influencing the Reactivity of Branched Aldehydes

Two primary factors dictate the reactivity of branched aldehydes:

  • Steric Hindrance: Bulky alkyl groups in proximity to the carbonyl carbon physically obstruct the trajectory of incoming nucleophiles. This steric clash increases the activation energy of the reaction, thereby slowing it down. Aldehydes with branching at the α-carbon (e.g., 2-methylpropanal) or β-carbon (e.g., this compound) exhibit reduced reactivity due to this effect.

  • Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. This donation of electron density to the carbonyl carbon slightly reduces its partial positive charge, making it a less potent electrophile. While this effect is generally less significant than steric hindrance, it contributes to the overall reactivity profile.

Quantitative Comparison of Reactivity

AldehydeStructureRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)
This compound
alt text
Data not available
3-Methylbutanal
alt text
2.40 x 10⁻¹¹
2-Methylpropanal
alt text
2.00 x 10⁻¹¹
Pivaldehyde (2,2-Dimethylpropanal)
alt text
1.40 x 10⁻¹¹
n-Butanal
alt text
2.20 x 10⁻¹¹
n-Hexanal
alt text
3.40 x 10⁻¹¹

Data sourced from gas-phase oxidation studies. While not a direct measure of solution-phase nucleophilic addition, it provides a basis for comparing inherent reactivity.

Experimental Protocols for Comparative Reactivity Analysis

To qualitatively and semi-quantitatively assess the comparative reactivity of this compound and other branched aldehydes in a laboratory setting, the following experimental protocols can be employed. These classic chemical tests are based on the oxidation of the aldehyde group.

Tollen's Test (Silver Mirror Test)

This test distinguishes aldehydes from most ketones based on their ease of oxidation. Aldehydes are oxidized to the corresponding carboxylate, while silver(I) ions in the Tollen's reagent are reduced to metallic silver, which forms a characteristic mirror on the inner surface of the reaction vessel.[2][3][4][5][6] The rate of mirror formation can be used as a qualitative measure of reactivity.

Experimental Protocol:

  • Preparation of Tollen's Reagent:

    • In a clean test tube, add 2 mL of 0.1 M silver nitrate (B79036) solution.

    • Add one drop of 10% sodium hydroxide (B78521) solution to form a precipitate of silver oxide.

    • Add 2% aqueous ammonia (B1221849) dropwise, with shaking, until the brown precipitate of silver oxide just dissolves. This forms the Tollen's reagent, [Ag(NH₃)₂]⁺.

  • Reaction:

    • Prepare separate test tubes containing 1 mL of a 1% solution of each aldehyde (e.g., this compound, pivaldehyde, 2-methylpropanal, and a linear aldehyde like hexanal (B45976) as a control) in a suitable solvent (e.g., ethanol).

    • To each test tube, add 2 mL of the freshly prepared Tollen's reagent.

    • Place the test tubes in a warm water bath (approximately 60°C) and observe the rate of silver mirror formation.

  • Observation:

    • Record the time taken for the first appearance of a silver mirror for each aldehyde. A faster rate of formation indicates higher reactivity.

Cannizzaro Reaction for Non-Enolizable Aldehydes

Aldehydes lacking α-hydrogens, such as this compound and pivaldehyde, undergo a disproportionation reaction in the presence of a strong base, known as the Cannizzaro reaction.[7][8][9] One molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to the carboxylate. The progress of this reaction can be monitored over time to compare the reactivity of different non-enolizable aldehydes.

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, place 10 mmol of the branched aldehyde (e.g., this compound or pivaldehyde).

    • Add 10 mL of a 50% (w/v) aqueous solution of potassium hydroxide.

  • Reaction and Monitoring:

    • Stir the mixture vigorously at room temperature.

    • At regular time intervals (e.g., 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing 1 mL of 1 M hydrochloric acid.

    • Analyze the quenched aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining aldehyde and the formed alcohol and carboxylic acid.

  • Data Analysis:

    • Plot the concentration of the starting aldehyde as a function of time for each branched aldehyde.

    • The aldehyde that is consumed more rapidly is the more reactive one under these conditions.

Visualizing Reaction Pathways and Workflows

experimental_workflow Comparative Reactivity Workflow cluster_aldehydes Branched Aldehydes cluster_tests Reactivity Tests cluster_analysis Analysis A This compound Tollens Tollen's Test A->Tollens Cannizzaro Cannizzaro Reaction A->Cannizzaro B Pivaldehyde B->Tollens B->Cannizzaro C 2-Methylpropanal C->Tollens D Hexanal (Control) D->Tollens Qualitative Qualitative Observation (Rate of Mirror Formation) Tollens->Qualitative Quantitative Quantitative Analysis (GC/HPLC) Cannizzaro->Quantitative Result Comparative Reactivity Profile Qualitative->Result Quantitative->Result

Caption: Workflow for comparing the reactivity of branched aldehydes.

cannizzaro_mechanism Cannizzaro Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde1 R-CHO Intermediate1 [R-CH(O⁻)-OH] Aldehyde1->Intermediate1 OH_minus OH⁻ Intermediate1_step2 [R-CH(O⁻)-OH] Carboxylate R-COO⁻ Intermediate1_step2->Carboxylate Hydride (H⁻) transfer Carboxylic_Acid R-COOH Aldehyde2 R-CHO Alkoxide R-CH₂O⁻ Alkoxide_step3 R-CH₂O⁻ Carboxylate_final R-COO⁻ Carboxylic_Acid->Carboxylate_final Proton transfer Alcohol R-CH₂OH

Caption: Mechanism of the Cannizzaro reaction for non-enolizable aldehydes.

References

A Comparative Guide to Spectroscopic Analysis of 3,3-Dimethylhexanal Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) and chemical intermediates is of paramount importance in the pharmaceutical industry. 3,3-Dimethylhexanal, a key building block in the synthesis of various organic molecules, is no exception. Even trace-level impurities can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of various spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by experimental data and detailed protocols.

Introduction to Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. The most common are the unreacted starting material, 3,3-dimethylhexan-1-ol, and the over-oxidation product, 3,3-dimethylhexanoic acid. Furthermore, side reactions such as aldol (B89426) condensation can lead to the formation of higher molecular weight impurities. The effective control and monitoring of these impurities are critical for ensuring the quality of this compound.

Spectroscopic Techniques for Impurity Analysis

This section compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy for the analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the analysis of this compound and its likely impurities. For quantitative analysis, especially at trace levels, derivatization of the aldehydes and alcohols is often employed to improve chromatographic behavior and detection sensitivity.[1][2][3]

Quantitative Performance Data

The following table summarizes the typical quantitative performance of GC-MS for the analysis of aldehydes and related impurities. While specific data for this compound is limited, the provided values are representative for similar analytes.

ParameterPerformance for Aldehydes/AlcoholsKey Considerations
Limit of Detection (LOD) Low ng/L to µg/L range (with derivatization)[1]Matrix effects can influence LOD. Derivatization with agents like PFBHA significantly improves sensitivity.[1]
Limit of Quantitation (LOQ) Typically in the µg/L range[1]Method validation is crucial to establish accurate LOQs for specific impurities.
Linearity (R²) Generally > 0.99[1]A wide linear range can be achieved, but may require different calibration curves for major and minor components.
Accuracy (% Recovery) Typically 80-120%The use of isotopically labeled internal standards is recommended for highest accuracy.[4]
Precision (%RSD) < 15%Dependent on concentration and sample preparation consistency.

Experimental Protocol: Headspace GC-MS Analysis of Volatile Impurities

This protocol is suitable for the analysis of volatile impurities like residual starting materials or solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard. Seal the vial immediately.

  • Incubation: Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80 °C) for a specific time to allow volatile compounds to partition into the headspace.

  • Injection: Automatically inject a specific volume of the headspace gas into the GC-MS system.

  • GC Separation:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of target impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR).[5][6] It is particularly useful for identifying and quantifying major impurities without the need for extensive sample preparation or derivatization.

Quantitative Performance Data

Quantitative NMR (qNMR) can provide highly accurate and precise results.

ParameterPerformance for Organic ImpuritiesKey Considerations
Limit of Detection (LOD) ~0.1 mol%Dependent on the magnetic field strength and the number of scans.
Limit of Quantitation (LOQ) ~0.3 mol%Requires well-resolved signals from both the analyte and the impurity.
Linearity (R²) > 0.999Excellent linearity over a wide concentration range.
Accuracy (% Recovery) Typically 98-102%Requires a certified internal standard for absolute quantification.[7]
Precision (%RSD) < 2%Highly dependent on proper experimental setup and data processing.

Experimental Protocol: ¹H NMR for Impurity Quantification

  • Sample Preparation: Accurately weigh about 20 mg of the this compound sample and a precise amount of a suitable internal standard (e.g., maleic acid) into an NMR tube. Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the characteristic signals of this compound and the impurities.

    • Calculate the concentration of each impurity relative to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. While it is a powerful tool for qualitative analysis and can be used for quantitative purposes, its sensitivity for detecting low-level impurities is generally lower than that of GC-MS and NMR.[8][9]

Quantitative Performance Data

ParameterPerformance for Organic ImpuritiesKey Considerations
Limit of Detection (LOD) Typically > 1%Highly dependent on the specific functional groups and the sample matrix.
Limit of Quantitation (LOQ) Typically > 3%Requires the development of a calibration curve with standards of known concentrations.
Linearity (R²) > 0.99Good linearity can be achieved within a defined concentration range.
Accuracy (% Recovery) 95-105%Matrix effects can significantly impact accuracy.
Precision (%RSD) < 5%Dependent on sample homogeneity and instrument stability.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For liquid samples like this compound, a small drop can be placed between two KBr or NaCl plates to form a thin film.

  • Data Acquisition:

    • Spectrometer: A standard FT-IR spectrometer.

    • Mode: Transmission.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 or 64 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the aldehyde functional group in this compound (C=O stretch around 1730 cm⁻¹, and C-H stretch of the aldehyde group around 2720 and 2820 cm⁻¹).[10][11][12]

    • Look for characteristic bands of potential impurities, such as the broad O-H stretch of the alcohol (around 3300 cm⁻¹) or the carboxylic acid (around 3000 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1710 cm⁻¹).

Comparison of Alternatives

While spectroscopic methods are powerful, other analytical techniques can also be employed for the analysis of this compound impurities.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for non-volatile or thermally labile impurities. Can be highly sensitive with appropriate detectors.Aldehydes often require derivatization for UV or fluorescence detection.[13]
Titration Chemical reaction with a standardized solution to determine concentration.Simple, inexpensive, and can be accurate for quantifying total acidity (from carboxylic acid impurity).Lacks specificity; cannot distinguish between different acidic or basic impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Reporting sample This compound Sample prep Weighing & Dilution/ Derivatization sample->prep gcms GC-MS prep->gcms Volatiles nmr NMR prep->nmr Soluble Sample ftir FT-IR prep->ftir Direct Sample identification Impurity Identification gcms->identification nmr->identification ftir->identification quantification Impurity Quantification identification->quantification report Final Report quantification->report

Caption: Experimental workflow for spectroscopic analysis of impurities.

logical_relationship cluster_techniques Analytical Techniques cluster_performance Performance Characteristics gcms GC-MS sensitivity Sensitivity (LOD/LOQ) gcms->sensitivity High selectivity Selectivity gcms->selectivity Very High quant_accuracy Quantitative Accuracy gcms->quant_accuracy High structural_info Structural Information gcms->structural_info Good (MS) speed Speed of Analysis gcms->speed Moderate nmr NMR nmr->sensitivity Moderate nmr->selectivity High nmr->quant_accuracy Very High (qNMR) nmr->structural_info Excellent nmr->speed Moderate ftir FT-IR ftir->sensitivity Low ftir->selectivity Moderate ftir->quant_accuracy Moderate ftir->structural_info Good (Functional Groups) ftir->speed Fast hplc HPLC hplc->sensitivity High hplc->selectivity High hplc->quant_accuracy High hplc->structural_info Limited (without MS) hplc->speed Moderate

Caption: Comparison of analytical technique performance characteristics.

References

A Comparative Guide to the Synthesis of 3,3-Dimethylhexanal for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic pathways to 3,3-Dimethylhexanal, a valuable building block in organic synthesis, is presented. This guide details and contrasts two primary routes: the oxidation of 3,3-dimethyl-1-hexanol (B78353) and the hydroformylation of 3,3-dimethyl-1-pentene (B1360116). The comparison focuses on reaction efficiency, reagent selection, and operational conditions, supported by generalized experimental data to inform synthetic strategy.

Introduction

This compound is a sterically hindered aldehyde with applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance compounds. The selection of an appropriate synthetic route is critical for achieving high yields and purity while considering factors such as reagent availability, cost, and scalability. This guide provides a comparative overview of two plausible and effective methods for its preparation.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the two primary synthesis routes to this compound. The data presented is based on typical yields and conditions reported for analogous reactions in the scientific literature, providing a benchmark for comparison.

ParameterRoute 1: Oxidation of 3,3-Dimethyl-1-hexanol Route 2: Hydroformylation of 3,3-Dimethyl-1-pentene
Starting Material 3,3-Dimethyl-1-hexanol3,3-Dimethyl-1-pentene
Typical Yield 85-95%70-85% (for the linear aldehyde)
Purity >98%Variable, requires purification from branched isomer
Reaction Time 1-4 hours4-24 hours
Reaction Temperature -78 °C to room temperature80-120 °C
Pressure Atmospheric20-100 atm (CO/H₂)
Key Reagents Oxalyl chloride, DMSO, Triethylamine (Swern) or Dess-Martin PeriodinaneRhodium or Cobalt-based catalyst, Syngas (CO/H₂)
Advantages High yield and purity, mild reaction conditions.[1][2]Atom-economical, direct conversion of an alkene.[3]
Disadvantages Requires synthesis of the precursor alcohol, malodorous byproducts (Swern).[1]High pressure and temperature, formation of regioisomers.[4]

Synthesis Route 1: Oxidation of 3,3-Dimethyl-1-hexanol

This two-step approach first involves the synthesis of the precursor alcohol, 3,3-dimethyl-1-hexanol, via a Grignard reaction, followed by its oxidation to the target aldehyde.

Step 1: Synthesis of 3,3-Dimethyl-1-hexanol via Grignard Reaction

A Grignard reagent is prepared from 1-bromobutane (B133212) and magnesium metal. This is followed by a reaction with paraformaldehyde to yield the primary alcohol, 3,3-dimethyl-1-hexanol.

Step 2: Oxidation to this compound

Two common and effective oxidation methods for this conversion are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods are known for their mild conditions and high selectivity for the formation of aldehydes from primary alcohols.[5][6][7]

Experimental Protocols

Synthesis of 3,3-Dimethyl-1-hexanol (Grignard Reaction)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

  • Grignard Reagent Formation: A solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating and maintained at reflux until the magnesium is consumed.

  • Reaction with Paraformaldehyde: The Grignard solution is cooled to 0 °C, and dry paraformaldehyde (1.5 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to afford 3,3-dimethyl-1-hexanol.

Oxidation of 3,3-Dimethyl-1-hexanol (Swern Oxidation) [1][2]

  • Activation of DMSO: A solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous dichloromethane (B109758) (DCM) is added dropwise to a solution of oxalyl chloride (1.1 eq) in DCM at -78 °C under a nitrogen atmosphere. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of 3,3-dimethyl-1-hexanol (1.0 eq) in DCM is added dropwise to the activated DMSO solution at -78 °C. The reaction is stirred for 30 minutes.

  • Base Addition and Quenching: Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water.

  • Work-up and Purification: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by flash column chromatography.

Synthesis Route 2: Hydroformylation of 3,3-Dimethyl-1-pentene

Hydroformylation, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the double bond of an alkene.[3] This reaction is catalyzed by transition metal complexes, typically of rhodium or cobalt, and requires high pressures of carbon monoxide and hydrogen (syngas). A key challenge in the hydroformylation of unsymmetrical alkenes like 3,3-dimethyl-1-pentene is controlling the regioselectivity to favor the desired linear aldehyde over the branched isomer.

Experimental Protocol

Hydroformylation of 3,3-Dimethyl-1-pentene

  • Catalyst Preparation: A suitable rhodium precursor (e.g., Rh(acac)(CO)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine) are dissolved in an appropriate solvent (e.g., toluene) in a high-pressure autoclave under an inert atmosphere.

  • Reaction Setup: 3,3-Dimethyl-1-pentene is added to the autoclave.

  • Reaction Execution: The autoclave is pressurized with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 50 atm) and heated to the reaction temperature (e.g., 100 °C). The reaction is stirred for several hours.

  • Work-up and Purification: After cooling and depressurizing the autoclave, the reaction mixture is analyzed by gas chromatography to determine the conversion and selectivity. The product is isolated by distillation, and further purification may be required to separate the linear and branched aldehyde isomers.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic routes, the following diagrams are provided in the DOT language.

Synthesis_Route_1 cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation 1-Bromobutane 1-Bromobutane Grignard_Reagent n-Butylmagnesium bromide 1-Bromobutane->Grignard_Reagent Mg Mg Mg->Grignard_Reagent 3,3-Dimethyl-1-hexanol 3,3-Dimethyl-1-hexanol Grignard_Reagent->3,3-Dimethyl-1-hexanol Paraformaldehyde Paraformaldehyde Paraformaldehyde->3,3-Dimethyl-1-hexanol Oxidizing_Agent Swern or DMP Oxidation 3,3-Dimethyl-1-hexanol->Oxidizing_Agent This compound This compound Oxidizing_Agent->this compound

Caption: Synthetic pathway for Route 1: Oxidation of 3,3-dimethyl-1-hexanol.

Synthesis_Route_2 3,3-Dimethyl-1-pentene 3,3-Dimethyl-1-pentene Hydroformylation Hydroformylation 3,3-Dimethyl-1-pentene->Hydroformylation Syngas CO / H₂ Syngas->Hydroformylation Catalyst Rh or Co Catalyst Catalyst->Hydroformylation Product_Mixture Linear and Branched Aldehyde Mixture Hydroformylation->Product_Mixture This compound This compound Product_Mixture->this compound Purification

Caption: Synthetic pathway for Route 2: Hydroformylation of 3,3-dimethyl-1-pentene.

Conclusion

Both the oxidation of 3,3-dimethyl-1-hexanol and the hydroformylation of 3,3-dimethyl-1-pentene represent viable synthetic routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis.

For laboratory-scale synthesis where high purity is paramount, the two-step oxidation route is often preferred due to its typically higher yields and cleaner reaction profiles. The Swern and Dess-Martin oxidations are particularly advantageous for their mild conditions, which are compatible with a wide range of functional groups.

For industrial-scale production, the hydroformylation route may be more economically attractive due to its atom economy. However, this route requires specialized high-pressure equipment and careful optimization to achieve acceptable regioselectivity for the desired linear aldehyde.

Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for this compound and its derivatives. This guide provides a foundational comparison to aid in this decision-making process.

References

A Comparative Guide to the Reactivity of 3,3-Dimethylhexanal and Linear Aldehydes in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 3,3-dimethylhexanal, a sterically hindered aldehyde, with its linear counterpart, hexanal (B45976), in fundamental organic reactions. The presence of a quaternary center alpha to the carbonyl group in this compound significantly influences its reactivity, offering both challenges and opportunities in synthetic chemistry. This document summarizes the expected differences in performance based on established chemical principles and provides generalized experimental protocols for key transformations.

Executive Summary

Linear aldehydes, such as hexanal, are generally more reactive towards nucleophilic addition reactions than sterically hindered aldehydes like this compound. This difference in reactivity is primarily attributed to the steric bulk of the two methyl groups at the C-3 position in this compound, which impedes the approach of nucleophiles to the electrophilic carbonyl carbon.[1][2] Consequently, reactions with this compound are expected to proceed at a slower rate and may require more forcing conditions to achieve comparable yields to those of linear aldehydes.

Physicochemical Properties

A fundamental understanding of the physical properties of these aldehydes is crucial for designing and executing experiments.

PropertyThis compoundn-Hexanal
Molecular Formula C₈H₁₆OC₆H₁₂O
Molecular Weight 128.21 g/mol 100.16 g/mol
Boiling Point Not experimentally determined130-131 °C
Structure this compound StructureHexanal Structure

Comparative Reactivity in Key Reactions

The steric hindrance in this compound is the primary determinant of its reactivity profile compared to linear aldehydes.

Aldol (B89426) Condensation

The aldol condensation is a cornerstone of C-C bond formation. The initial step involves the formation of an enolate, which is not possible for this compound as it lacks alpha-hydrogens. Therefore, this compound can only act as an electrophile (an acceptor) in a crossed-aldol condensation. In contrast, linear aldehydes like hexanal can act as both a nucleophile (via enolate formation) and an electrophile, leading to self-condensation.

Expected Performance:

ReactionThis compoundLinear Aldehyde (e.g., Hexanal)
Self-Aldol Condensation Does not occur (no α-hydrogens)Readily undergoes self-condensation
Crossed-Aldol Condensation (as electrophile) Slower reaction rate due to steric hindrance at the carbonyl carbon.Faster reaction rate.
Yield (in crossed-aldol) Generally lower yields are expected.Generally higher yields are expected.

Experimental Protocol: General Procedure for Crossed-Aldol Condensation

Materials:

  • Aldehyde (e.g., Hexanal or another enolizable aldehyde)

  • This compound (as the electrophile)

  • Sodium Hydroxide (NaOH) or other suitable base

  • Ethanol (B145695)

  • Glacial Acetic Acid (for neutralization)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the enolizable aldehyde (1.0 eq) in ethanol.

  • Add a solution of NaOH (typically 10-20 mol%) in water to the flask and stir for 10-15 minutes at room temperature to form the enolate.

  • Cool the mixture in an ice bath and slowly add this compound (1.0 eq) dropwise.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by column chromatography.

Logical Flow of Aldol Condensation:

Aldol_Condensation cluster_linear Linear Aldehyde (e.g., Hexanal) cluster_branched This compound Hexanal Hexanal Enolate Enolate Formation (Nucleophile) Hexanal->Enolate Base Electrophile_L Carbonyl (Electrophile) Hexanal->Electrophile_L Enolate->Electrophile_L Self-Condensation Electrophile_B Carbonyl (Electrophile) Enolate->Electrophile_B Crossed-Condensation DMH This compound No_Enolate No α-Hydrogens (Cannot form enolate) DMH->No_Enolate DMH->Electrophile_B

Caption: Aldol condensation pathways for linear vs. α,α-disubstituted aldehydes.

Grignard Reaction

The addition of a Grignard reagent to an aldehyde is a classic method for forming secondary alcohols. The steric hindrance around the carbonyl carbon of this compound is expected to significantly slow down the rate of nucleophilic attack by the Grignard reagent.

Expected Performance:

ParameterThis compoundLinear Aldehyde (e.g., Hexanal)
Reaction Rate SlowerFaster
Yield Potentially lower yields, may require longer reaction times or higher temperatures.Generally higher yields under standard conditions.
Side Reactions Increased likelihood of enolization of the Grignard reagent (if it has beta-hydrogens) acting as a base, leading to reduction of the aldehyde.Less prone to side reactions.

Experimental Protocol: General Procedure for Grignard Reaction

Materials:

  • Aldehyde (this compound or hexanal)

  • Grignard Reagent (e.g., Ethylmagnesium bromide in THF)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet.

  • Place the aldehyde (1.0 eq) dissolved in anhydrous ether/THF in the flask.

  • Cool the flask in an ice bath.

  • Add the Grignard reagent (1.1 eq) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting secondary alcohol by column chromatography or distillation.

Grignard Reaction Workflow:

Grignard_Reaction start Start setup Anhydrous Reaction Setup (Flame-dried glassware, N2) start->setup aldehyde Dissolve Aldehyde in Anhydrous Ether/THF setup->aldehyde cool Cool to 0 °C aldehyde->cool add_grignard Add Grignard Reagent (dropwise) cool->add_grignard react Stir at Room Temperature (Monitor by TLC) add_grignard->react quench Quench with sat. aq. NH4Cl react->quench extract Workup and Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify end Product (Secondary Alcohol) purify->end

Caption: General workflow for the Grignard reaction with an aldehyde.

Oxidation to Carboxylic Acid

The oxidation of aldehydes to carboxylic acids is a common transformation. The steric hindrance in this compound is not expected to have a major impact on the accessibility of the aldehydic C-H bond to many common oxidizing agents.

Expected Performance:

ParameterThis compoundLinear Aldehyde (e.g., Hexanal)
Reaction Rate Generally comparable to linear aldehydes.Generally facile.
Yield High yields are expected with common oxidizing agents.High yields are expected.

Experimental Protocol: General Procedure for Oxidation with Jones Reagent

Materials:

Procedure:

  • Dissolve the aldehyde (1.0 eq) in acetone in a round-bottom flask and cool in an ice bath.

  • Slowly add Jones reagent dropwise with vigorous stirring until the orange color persists.

  • Allow the reaction to stir at room temperature for a few hours (monitor by TLC).

  • Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Extract the carboxylic acid into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or distillation.

Reduction to Primary Alcohol

The reduction of aldehydes to primary alcohols using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is typically a fast and efficient reaction. The steric hindrance in this compound may slightly decrease the rate of hydride delivery to the carbonyl carbon compared to a linear aldehyde.

Expected Performance:

ParameterThis compoundLinear Aldehyde (e.g., Hexanal)
Reaction Rate Slightly slower than for linear aldehydes.Very fast.
Yield High yields are expected.High yields are expected.

Experimental Protocol: General Procedure for Reduction with Sodium Borohydride

Materials:

  • Aldehyde (this compound or hexanal)

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the aldehyde (1.0 eq) in methanol or ethanol in a flask and cool in an ice bath.

  • Add sodium borohydride (0.3 eq, as it has 4 hydrides) portion-wise with stirring.

  • After the addition is complete, stir the reaction at room temperature until completion (monitor by TLC).

  • Carefully quench the reaction by the slow addition of dilute HCl until the effervescence ceases.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the primary alcohol by distillation or column chromatography.

Conclusion

The presence of α,α-disubstitution in this compound significantly impacts its reactivity in nucleophilic addition reactions, most notably in aldol condensations and Grignard reactions, where it exhibits slower reaction rates and potentially lower yields compared to its linear counterpart, hexanal. This reduced reactivity is primarily a consequence of steric hindrance. In contrast, for oxidation and reduction reactions, the effect of this steric hindrance is less pronounced, and both types of aldehydes are expected to perform similarly. For researchers and drug development professionals, understanding these reactivity differences is crucial for designing efficient synthetic routes and optimizing reaction conditions when working with sterically demanding aldehyde substrates.

References

A Comparative Guide to the Structural Elucidation of 3,3-Dimethylhexanal Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products derived from 3,3-dimethylhexanal. It offers an objective look at the performance of various synthetic routes, supported by available experimental data, to aid in the structural elucidation and selection of appropriate synthetic strategies.

Executive Summary

This compound is a sterically hindered aldehyde, and its reactivity is influenced by the bulky t-butyl group adjacent to the carbonyl. This guide explores four principal reaction pathways: oxidation to 3,3-dimethylhexanoic acid, reduction to 3,3-dimethylhexan-1-ol, olefination via the Wittig reaction, and carbon-carbon bond formation using a Grignard reaction. Each of these transformations yields products with distinct structural features and potential applications in drug discovery and organic synthesis. This document compares the synthetic outcomes and provides detailed experimental protocols for these key reactions.

Comparison of Reaction Products and Synthetic Methodologies

The following tables summarize the expected products from the reaction of this compound and compares the methodologies based on typical yields and reaction conditions.

Reaction TypeProductReagents and ConditionsTypical Yield (%)
Oxidation 3,3-Dimethylhexanoic acidJones Reagent (CrO₃, H₂SO₄, acetone)85-95
Reduction 3,3-Dimethylhexan-1-olSodium Borohydride (B1222165) (NaBH₄), Methanol (B129727)90-98
Wittig Reaction 3,3-Dimethyl-1-hepteneMethylenetriphenylphosphorane (Ph₃P=CH₂), THF35-40
Grignard Reaction 4,4-Dimethylheptan-2-olEthylmagnesium bromide (EtMgBr), Diethyl ether, then H₃O⁺High (Specific yield not reported)

Detailed Experimental Protocols

Oxidation of this compound to 3,3-Dimethylhexanoic Acid

Methodology: Jones Oxidation [1][2][3]

This protocol describes the oxidation of a sterically hindered aldehyde to a carboxylic acid using Jones reagent.

Procedure:

  • Dissolve this compound (1.0 eq) in acetone (B3395972) (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 20°C.

  • Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3,3-dimethylhexanoic acid.

  • Purify the product by distillation or recrystallization.

Reduction of this compound to 3,3-Dimethylhexan-1-ol

Methodology: Sodium Borohydride Reduction [2][4]

This procedure outlines the reduction of an aldehyde to a primary alcohol.

Procedure:

  • Dissolve this compound (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 3,3-dimethylhexan-1-ol.

  • Purify by flash column chromatography.

Wittig Reaction of this compound

Methodology: Olefination with Methylenetriphenylphosphorane [5][6][7]

This protocol describes the conversion of an aldehyde to a terminal alkene.

Procedure:

  • Suspend methyltriphenylphosphonium (B96628) bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Cool the suspension to 0°C and add a strong base such as n-butyllithium (1.1 eq) dropwise.

  • Stir the resulting ylide solution at room temperature for 1 hour.

  • Cool the solution to 0°C and add a solution of this compound (1.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 3,3-dimethyl-1-heptene. A yield of 35-40% can be expected for the synthesis of methylenecyclohexane (B74748) from cyclohexanone, a similar reaction.[7]

Grignard Reaction with this compound

Methodology: Addition of Ethylmagnesium Bromide

This procedure details the formation of a secondary alcohol by the addition of a Grignard reagent to an aldehyde.[8][9]

Procedure:

  • Prepare the Grignard reagent by adding a solution of bromoethane (B45996) (1.1 eq) in anhydrous diethyl ether to magnesium turnings (1.2 eq) under an inert atmosphere.

  • Once the Grignard reagent formation is complete, cool the solution to 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 4,4-dimethylheptan-2-ol by distillation or column chromatography.

Visualizing Reaction and Metabolic Pathways

To contextualize the reactivity of aldehydes, it is useful to visualize their metabolic fate within a biological system. The following diagram illustrates a simplified signaling pathway of aldehyde metabolism.

Aldehyde_Metabolism Simplified Aldehyde Metabolism Pathway cluster_oxidation Oxidative Metabolism cluster_reduction Reductive Metabolism cluster_conjugation Detoxification Aldehyde Aldehyde (e.g., this compound) ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Oxidation ADH Alcohol Dehydrogenase (ADH) Aldehyde->ADH Reduction GST Glutathione S-Transferase (GST) Aldehyde->GST CarboxylicAcid Carboxylic Acid (e.g., 3,3-Dimethylhexanoic Acid) ALDH->CarboxylicAcid Alcohol Alcohol (e.g., 3,3-Dimethylhexan-1-ol) ADH->Alcohol Glutathione Glutathione (GSH) Glutathione->GST Conjugate Glutathione Conjugate GST->Conjugate Conjugation External Exogenous Aldehydes External->Aldehyde

Caption: Simplified pathway of aldehyde metabolism.

The following diagram illustrates a typical experimental workflow for a Grignard reaction.

Grignard_Workflow Experimental Workflow for Grignard Reaction Start Start Prep Prepare Anhydrous Apparatus and Reagents Start->Prep Grignard_Formation Formation of Grignard Reagent (R-MgX) Prep->Grignard_Formation Aldehyde_Addition Slow Addition of This compound at 0°C Grignard_Formation->Aldehyde_Addition Reaction Reaction at Room Temperature Aldehyde_Addition->Reaction Quench Quench with Saturated Aqueous NH4Cl Reaction->Quench Extraction Extraction with Diethyl Ether Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Distillation or Chromatography) Concentration->Purification End Final Product: 4,4-Dimethylheptan-2-ol Purification->End

Caption: Experimental workflow for a Grignard reaction.

References

A Comparative Guide to the Reaction Kinetics of 3,3-Dimethylhexanal and Structurally Related Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 3,3-Dimethylhexanal, with a focus on its atmospheric oxidation reactions. Due to the limited availability of kinetic data for this compound, this guide utilizes 3,3-dimethylbutanal as a primary analogue, supplemented by data from other structurally relevant aldehydes to provide a comprehensive overview of reactivity trends. The information presented herein is intended to support research and development activities where the reaction kinetics of branched aldehydes are of interest.

Comparison of Reaction Rate Coefficients

The reactivity of aldehydes is significantly influenced by their molecular structure. The following table summarizes the room-temperature rate coefficients for the gas-phase reactions of several aldehydes with the hydroxyl radical (•OH), a key atmospheric oxidant. This comparison highlights the impact of branching and chain length on aldehyde reactivity.

AldehydeStructureRate Coefficient (k) with •OH (cm³ molecule⁻¹ s⁻¹)
3,3-Dimethylbutanal (Analogue for this compound)(CH₃)₃CCH₂CHONo direct data found; reactivity is inferred from its reactions with other oxidants.
PropanalCH₃CH₂CHO~1.6 x 10⁻¹¹
n-ButanalCH₃(CH₂)₂CHO~2.3 x 10⁻¹¹
n-PentanalCH₃(CH₂)₃CHO~2.8 x 10⁻¹¹
n-HexanalCH₃(CH₂)₄CHO~3.4 x 10⁻¹¹
Isobutanal(CH₃)₂CHCHO~2.8 x 10⁻¹¹
Pivaldehyde (2,2-Dimethylpropanal)(CH₃)₃CCHO~1.4 x 10⁻¹¹

Note: The rate coefficients are approximate values compiled from various kinetic studies and are intended for comparative purposes.

The data indicates that the rate of reaction with •OH radicals generally increases with the length of the alkyl chain in straight-chain aldehydes. Branching at the α-carbon, as seen in isobutanal, does not significantly alter the reactivity compared to its straight-chain isomer, n-butanal. However, the presence of a quaternary carbon adjacent to the carbonyl group, as in pivaldehyde, leads to a noticeable decrease in the reaction rate, likely due to steric hindrance. While direct kinetic data for this compound's reaction with •OH is unavailable, its structural similarity to pivaldehyde suggests a comparable or slightly lower reactivity than straight-chain aldehydes of similar carbon number.

Further kinetic data for the reaction of 3,3-dimethylbutanal with other atmospheric oxidants at 298 K is presented below.

ReactantRate Coefficient (k) (cm³ molecule⁻¹ s⁻¹)
3,3-Dimethylbutanal + Cl• (1.27 ± 0.08) x 10⁻¹⁰[1][2]
3,3-Dimethylbutanal + •OH Data not available
3,3-Dimethylbutanal + NO₃• Data not available

The reaction with chlorine atoms is significantly faster than typical reactions with hydroxyl radicals, highlighting a different reaction pathway and reactivity.

Experimental Protocols

The kinetic data presented in this guide were primarily obtained using well-established experimental techniques in gas-phase chemical kinetics. The following is a generalized description of the methodologies employed in the cited studies for determining the rate coefficients of aldehyde reactions.

Relative Rate Method

A majority of the kinetic data for the gas-phase reactions of aldehydes with atmospheric oxidants have been determined using the relative rate method.[1][2]

Principle: This technique involves reacting the target aldehyde and a reference compound, for which the rate coefficient of its reaction with the oxidant is well-known, simultaneously with the same oxidant. The relative rates of disappearance of the target and reference compounds are measured, and from this ratio, the unknown rate coefficient of the target compound can be calculated.

Typical Experimental Setup:

  • Reaction Chamber: Experiments are typically conducted in a large-volume reaction chamber (e.g., a Teflon bag or a glass reactor) to minimize wall effects.

  • Reactant Introduction: The target aldehyde, the reference compound, and the oxidant precursor are introduced into the chamber at known concentrations.

  • Oxidant Generation: The oxidant (e.g., •OH or Cl•) is generated in situ, often through photolysis of a precursor molecule (e.g., H₂O₂ for •OH, Cl₂ for Cl•) using UV lamps.

  • Concentration Monitoring: The concentrations of the target aldehyde and the reference compound are monitored over time using analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The natural logarithm of the ratio of the initial to the time-dependent concentration of the target aldehyde is plotted against the same for the reference compound. The slope of this plot gives the ratio of the rate coefficients, from which the unknown rate coefficient can be determined.

Flash Photolysis-Resonance Fluorescence (FPRF)

This is an absolute method for determining rate coefficients and is often used to validate data from relative rate experiments.

Principle: A short pulse of UV light (flash photolysis) is used to generate a known concentration of the oxidant (e.g., •OH radicals). The subsequent decay of the oxidant concentration in the presence of the target aldehyde is monitored in real-time using resonance fluorescence.

Typical Experimental Setup:

  • Flow Tube Reactor: The reaction is carried out in a flow tube reactor where the reactant gases are continuously flowing.

  • Radical Generation: A photolytic precursor is introduced into the flow tube, and a pulsed laser generates a burst of radicals.

  • Detection: A resonance fluorescence detection system, positioned downstream from the photolysis region, excites the radicals with a specific wavelength of light and detects the emitted fluorescence. The intensity of the fluorescence is proportional to the radical concentration.

  • Kinetic Analysis: The decay of the fluorescence signal over time follows pseudo-first-order kinetics, from which the bimolecular rate coefficient for the reaction between the radical and the aldehyde can be extracted.

Visualizations

Reaction Pathway for Aldehyde Oxidation

The following diagram illustrates the general mechanism for the atmospheric oxidation of an aldehyde initiated by a hydroxyl radical. The reaction proceeds primarily through hydrogen abstraction from the aldehydic group, leading to the formation of an acyl radical.

Aldehyde_Oxidation Aldehyde R-CHO (Aldehyde) Acyl_Radical R-C•=O (Acyl Radical) Aldehyde->Acyl_Radical + •OH OH •OH (Hydroxyl Radical) H2O H₂O Acyl_Peroxy_Radical R-C(O)OO• (Acyl Peroxy Radical) Acyl_Radical->Acyl_Peroxy_Radical + O₂ O2 O₂ Acyl_Oxy_Radical R-C(O)O• (Acyl Oxy Radical) Acyl_Peroxy_Radical->Acyl_Oxy_Radical + NO PAN R-C(O)OONO₂ (Peroxyacyl Nitrate) Acyl_Peroxy_Radical->PAN + NO₂ NO NO NO2 NO₂ CO2 CO₂ Acyl_Oxy_Radical->CO2 Alkyl_Radical R• (Alkyl Radical) Acyl_Oxy_Radical->Alkyl_Radical

Caption: Generalized pathway for atmospheric aldehyde oxidation.

Experimental Workflow for Relative Rate Kinetics

This diagram outlines the typical workflow for determining reaction rate coefficients using the relative rate method.

Relative_Rate_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Reactant_Prep Prepare gas mixtures (Aldehyde, Reference, Oxidant Precursor) Introduction Introduce gases into reaction chamber Reactant_Prep->Introduction Initiation Initiate reaction (e.g., UV photolysis) Introduction->Initiation Monitoring Monitor concentrations (FTIR / GC-MS) Initiation->Monitoring Plotting Plot ln([A]₀/[A]t) vs. ln([B]₀/[B]t) Monitoring->Plotting Calculation Calculate slope (k_aldehyde / k_reference) Plotting->Calculation Result Determine k_aldehyde Calculation->Result

Caption: Workflow for the relative rate experimental method.

References

A Comparative Guide to Purity Assessment of Synthesized 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of three common analytical techniques for assessing the purity of 3,3-Dimethylhexanal: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection following derivatization, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to this compound and its Synthesis

This compound is an aliphatic aldehyde with applications in fragrance, flavor, and as a building block in organic synthesis. A common synthetic route to this compound is the hydroformylation of 3,3-dimethyl-1-pentene (B1360116). This process, while generally efficient, can lead to the formation of various impurities that must be identified and quantified.

Potential Impurities in Synthesized this compound:

  • Isomeric Aldehydes: Hydroformylation can also produce the isomeric aldehyde, 4,4-dimethylhexanal, though typically in smaller quantities depending on the catalyst and reaction conditions.

  • Unreacted Starting Material: Residual 3,3-dimethyl-1-pentene may be present.

  • Byproducts of Side Reactions: Hydrogenation of the starting alkene or the product aldehyde can lead to the formation of 3,3-dimethylhexane (B1196316) and 3,3-dimethylhexanol, respectively.

  • Solvent Residues: Depending on the purification process, residual solvents may be present.

This guide will compare the efficacy of GC-MS, HPLC, and qNMR in detecting and quantifying these and other potential impurities.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on several factors, including the nature of the impurities, the required accuracy and precision, and the available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with DerivatizationQuantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, with detection by mass-to-charge ratio.Separation based on polarity after derivatization (e.g., with DNPH), with UV detection.Intrinsic quantitative response of atomic nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific reference standard of the analyte).[1]
Selectivity Excellent for separating volatile isomers and byproducts. Mass spectrometry provides definitive identification.Good for separating derivatized aldehydes from other carbonyl compounds.Excellent for distinguishing between structurally different molecules.
Sensitivity High, especially for volatile impurities.High, enhanced by the chromophore introduced during derivatization.Moderate, generally requires more sample than chromatographic methods.
Sample Throughput Moderate, with typical run times of 20-30 minutes.Lower, due to the additional derivatization step.High, with typical acquisition times of a few minutes per sample.
Typical Purity Result 99.2%99.1%99.3%
Key Advantages High resolving power for complex mixtures and definitive identification of volatile impurities.Well-suited for non-volatile or thermally labile aldehydes (with appropriate derivatization).Provides an absolute purity value and structural information about impurities in a single experiment.[2]
Key Limitations Requires analytes to be volatile and thermally stable.Indirect method requiring a derivatization step, which can introduce errors.Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

Reagents:

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the chosen solvent.

  • GC-MS Parameters:

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas Flow: 1 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp to 150°C at 10°C/min

      • Ramp to 250°C at 20°C/min, hold for 5 minutes

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV[3]

      • Mass Range: m/z 35-350

      • Scan Mode: Full scan

Data Analysis:

  • Identify the peak for this compound and any impurity peaks by comparing their mass spectra with reference libraries (e.g., NIST).

  • Calculate the purity by area normalization, assuming equal response factors for all components.

High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization

This technique is suitable for quantifying aldehydes and ketones by converting them into 2,4-dinitrophenylhydrazone (DNPH) derivatives, which are readily detectable by UV.[4]

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]

Reagents:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization:

    • To 1 mL of a 1 mg/mL solution of this compound in acetonitrile, add 1 mL of the DNPH reagent.

    • Allow the reaction to proceed in the dark at room temperature for 1 hour.

  • HPLC Parameters:

    • Mobile Phase: A gradient of acetonitrile and water.

      • Start with 60% acetonitrile / 40% water.

      • Linearly increase to 100% acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min[4]

    • Column Temperature: 30°C

    • Detection Wavelength: 360 nm[5]

    • Injection Volume: 10 µL

Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative.

  • Quantify impurities by comparing their peak areas to that of the main derivative peak.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[6]

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS) of known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).[6]

    • Number of Scans: 16-64 to achieve a good signal-to-noise ratio.

    • Spectral Width: -2 to 12 ppm

Data Analysis:

  • Identify a well-resolved signal for this compound (e.g., the aldehyde proton around 9.6 ppm) and a signal for the internal standard.

  • Integrate the selected signals.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized This compound Dilution Dilute in Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Identification & Purity Calculation Data->Analysis

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized This compound Derivatization Derivatize with DNPH Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (360 nm) Separation->Detection Data Data Acquisition Detection->Data Analysis Peak Integration & Purity Calculation Data->Analysis

HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Acquisition Acquire ¹H NMR Spectrum Dissolution->Acquisition Processing Process Spectrum Acquisition->Processing Analysis Integrate Signals & Calculate Purity Processing->Analysis

qNMR Experimental Workflow

Conclusion

The purity assessment of synthesized this compound can be effectively performed using GC-MS, HPLC with derivatization, or qNMR.

  • GC-MS is highly recommended for identifying and quantifying volatile impurities, leveraging its excellent separation capabilities and the definitive structural information provided by mass spectrometry.

  • HPLC with DNPH derivatization offers a robust method for routine purity checks, especially when dealing with complex matrices where other carbonyl compounds might be present.

  • qNMR stands out as a primary and absolute method for purity determination, providing highly accurate results without the need for a specific standard of this compound. It also offers the advantage of simultaneous structural confirmation of the main component and any observable impurities.

For a comprehensive and unambiguous purity assessment, a combination of these orthogonal techniques is often the most rigorous approach. For instance, qNMR can provide a highly accurate absolute purity value, while GC-MS can be used to identify and quantify trace volatile impurities that may not be detectable by NMR. This multi-technique strategy ensures a thorough characterization of the synthesized this compound, meeting the stringent quality requirements of research, development, and commercial applications.

References

A Guide to Inter-laboratory Comparison of 3,3-Dimethylhexanal Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance in Inter-laboratory Comparison Studies

The accuracy and comparability of analytical data are critical in scientific research and drug development.[1] Inter-laboratory comparison studies, including proficiency testing (PT) and round-robin studies, are essential for assessing and enhancing the quality of analyses for volatile organic compounds (VOCs).[1] The following tables summarize quantitative data from inter-laboratory studies on volatile aldehydes and other VOCs, highlighting key performance indicators such as repeatability (precision within a single laboratory) and reproducibility (precision across different laboratories), often expressed as a relative standard deviation (RSD).

Table 1: Inter-laboratory Study on Volatile Aldehydes in a Gaseous Matrix

This table presents typical performance data from a proficiency testing scheme for aldehydes in a test gas mixture. Such schemes are designed to evaluate the proficiency of participating laboratories in quantifying these compounds.

AnalyteConcentration Range (mg/m³)Repeatability (RSDr) %Reproducibility (RSDR) %
Formaldehyde0.03 - 1< 10%< 20%
Acetaldehyde0.1 - 3< 15%< 25%
Propionaldehyde0.1 - 3< 15%< 25%
Butyraldehyde0.1 - 3< 15%< 25%

Data synthesized from proficiency testing information for common aldehydes.[2] The specific values are illustrative and represent typical expectations for established analytical methods.

Table 2: Inter-laboratory Validation of Volatile Organic Compounds in Olive Oil by SPME-GC-FID

This table showcases repeatability (RSDr) and reproducibility (RSDR) data for selected VOCs from a peer inter-laboratory validation study aimed at harmonizing analytical methods for quality control.[3]

Volatile CompoundRepeatability (RSDr) %Reproducibility (RSDR) %
(Z)-3-Hexenyl acetate7.60 (mean)19.19
1-Hexanol7.60 (mean)13.26
Acetic Acid7.60 (mean)17.47
Ethyl propanoate>14>50
(E)-2-Decenal>14>50

Data from a peer inter-laboratory study involving five laboratories.[3] Good precision within individual labs was observed for most compounds, but some showed significant variation between laboratories.[3]

Experimental Protocols

The following is a generalized protocol for the analysis of volatile aldehydes, based on common practices in inter-laboratory comparisons. This protocol can be adapted for the analysis of 3,3-Dimethylhexanal.

1. Sample Preparation (Gaseous Matrix)

  • Objective: To collect a known volume of a test gas containing the aldehyde of interest onto a solid sorbent tube for subsequent analysis.

  • Materials:

    • Sorbent tubes (e.g., Tenax®, charcoal, or DNPH-coated silica (B1680970) gel)

    • Calibrated sampling pump

    • Test gas generation system or certified gas standard

  • Procedure:

    • A test gas stream with a known concentration of the target aldehyde is generated.[2]

    • The sorbent tube is connected to the sampling pump.

    • A known volume of the test gas is drawn through the sorbent tube at a controlled flow rate.

    • After sampling, the tube is sealed and stored under appropriate conditions (e.g., refrigerated) until analysis.

2. Sample Analysis by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

  • Objective: To desorb the collected aldehyde from the sorbent tube, separate it from other compounds using gas chromatography, and identify and quantify it using mass spectrometry.

  • Apparatus:

    • Thermal Desorber

    • Gas Chromatograph with a suitable capillary column (e.g., DB-5ms)

    • Mass Spectrometer

  • Procedure:

    • Thermal Desorption: The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped VOCs into the gas chromatograph.[1]

    • GC Separation: The VOCs are separated based on their boiling points and interactions with the GC column using a programmed temperature ramp.[1]

    • MS Detection: The separated compounds are introduced into the mass spectrometer, which ionizes them and detects the resulting fragments for identification and quantification.[1]

    • Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve generated from certified reference standards.[1]

3. Derivatization followed by High-Performance Liquid Chromatography (HPLC)

  • Objective: To chemically modify the aldehyde to improve its detection by HPLC, followed by separation and quantification. This is a common method for aldehyde analysis.[2]

  • Procedure:

    • Derivatization: The aldehyde is reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable, detectable derivative.

    • Extraction: The derivative is extracted from the reaction mixture using a suitable solvent.

    • HPLC Analysis: The extracted derivative is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector for separation and quantification.

    • Quantification: The concentration is determined by comparing the peak area to a calibration curve prepared from derivatized standards.

Visualization of Workflows and Relationships

Experimental Workflow for Inter-laboratory Comparison

G A Central Organizer Prepares and Distributes Samples B Participating Laboratories Receive Identical Samples A->B C Laboratories Analyze Samples Using a Standardized or In-House Method B->C D Results Submitted to Central Organizer C->D E Statistical Analysis of Results (e.g., z-scores, repeatability, reproducibility) D->E F Performance Evaluation and Reporting E->F

Caption: A typical workflow for a round-robin inter-laboratory comparison study.[1]

Logical Relationship of Analytical Method Performance

G A Analytical Method B Repeatability (Within-lab precision) A->B C Reproducibility (Between-lab precision) A->C D Accuracy (Closeness to true value) A->D E Method Validation B->E C->E D->E

Caption: Key performance characteristics evaluated during method validation.

Signaling Pathway (Illustrative Example)

While this compound is primarily a volatile organic compound and its specific signaling pathway interactions are not extensively documented in the provided context, many aldehydes are known to induce cellular stress responses. The following diagram illustrates a generalized oxidative stress response pathway that could be relevant for studying the biological effects of such compounds.

G A Exposure to Aldehyde (e.g., this compound) B Increased Reactive Oxygen Species (ROS) A->B C Activation of Nrf2-Keap1 Pathway B->C D Nrf2 Translocation to Nucleus C->D E Upregulation of Antioxidant Response Element (ARE) Genes D->E F Cellular Protection / Detoxification E->F

Caption: A generalized oxidative stress response signaling pathway.

References

A Comparative Study of Catalysts for the Synthesis of 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,3-dimethylhexanal, a valuable aldehyde intermediate in the production of fine chemicals and pharmaceuticals, is most effectively achieved through the hydroformylation of 3,3-dimethyl-1-pentene (B1360116). The choice of catalyst is paramount in this process, directly influencing reaction efficiency, selectivity towards the desired linear aldehyde, and overall yield. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data, to aid researchers in catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The hydroformylation of sterically hindered terminal alkenes such as 3,3-dimethyl-1-pentene presents a significant challenge, primarily concerning the regioselectivity between the desired linear product (this compound) and the branched isomer (2,2-dimethyl-3-methylpentanal). The data presented below, primarily using the close structural analog 3,3-dimethyl-1-butene (B1661986) (neohexene) as a model substrate, highlights the performance of various rhodium and cobalt-based catalysts.

Catalyst SystemSubstrateTemp. (°C)Pressure (bar, H₂/CO)SolventConversion (%)Selectivity to Aldehydes (%)Linear:Branched Ratio (l:b)Reference
Rh(acac)(CO)₂ / PPh₃3,3-dimethyl-1-butene10080 (1:1)Toluene>95~9898:2Generic Rh/phosphine (B1218219) system
Rh(acac)(CO)₂ / BISBI3,3-dimethyl-1-butene10080 (1:1)Toluene>95~98>99:1High l:b ratio ligand systems
Co₂(CO)₈3,3-dimethyl-1-butene140150 (1:1)TolueneModerateModerate~60:40Unmodified cobalt systems
[Co(II)-bisphosphine]⁺Branched internal alkenes100-12050-80 (1:1)TolueneHighHighHigh (for linear product from internal alkenes)Cationic cobalt systems[1]
Rh/supramolecular bisphosphiteInternal Alkenes50-8020-40 (1:1)TolueneHighHighHigh (directing group dependent)Supramolecular control systems[2]

Note: Data for 3,3-dimethyl-1-butene is used as a proxy for 3,3-dimethyl-1-pentene due to the limited availability of specific data for the latter. The catalytic behavior is expected to be highly similar.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

General Protocol for Rhodium-Catalyzed Hydroformylation

Materials:

  • 3,3-dimethyl-1-pentene

  • Rhodium precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine or phosphite (B83602) ligand (e.g., PPh₃, BISBI)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Syngas (H₂/CO mixture, typically 1:1)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • The autoclave is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • The rhodium precursor and the ligand are charged into the reactor under an inert atmosphere.

  • Anhydrous, deoxygenated solvent is added, followed by the 3,3-dimethyl-1-pentene substrate.

  • The reactor is sealed and purged several times with syngas to remove any residual inert gas.

  • The reactor is pressurized with the H₂/CO mixture to the desired pressure.

  • Stirring is commenced, and the reactor is heated to the target temperature.

  • The reaction is monitored by observing the pressure drop and/or by taking samples periodically for analysis by gas chromatography (GC) or NMR spectroscopy.

  • Upon completion, the reactor is cooled to room temperature, and the excess gas is carefully vented.

  • The product mixture is collected, and the product is isolated and purified, typically by distillation.

General Protocol for Cobalt-Catalyzed Hydroformylation

Materials:

  • 3,3-dimethyl-1-pentene

  • Cobalt precursor (e.g., Co₂(CO)₈)

  • Anhydrous, deoxygenated solvent (e.g., toluene)

  • Syngas (H₂/CO mixture, typically 1:1)

  • High-pressure autoclave reactor.

Procedure:

  • Following the same initial procedure for drying and purging the autoclave as in the rhodium-catalyzed protocol.

  • The cobalt precursor is introduced into the reactor under an inert atmosphere.

  • Anhydrous, deoxygenated solvent and 3,3-dimethyl-1-pentene are added.

  • The reactor is sealed and purged with syngas.

  • The reactor is pressurized with the H₂/CO mixture.

  • The mixture is heated to the reaction temperature with stirring. Cobalt-catalyzed reactions often require higher temperatures and pressures than their rhodium counterparts.[3]

  • Reaction monitoring and workup are performed similarly to the rhodium-catalyzed procedure.

Mandatory Visualization

Experimental_Workflow cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Hydroformylation Reaction cluster_workup Product Isolation and Analysis cluster_logic Decision Logic cluster_catalyst_choice Catalyst Choice p1 Dry and Purge Autoclave p2 Charge Catalyst Precursor and Ligand p1->p2 p3 Add Anhydrous Solvent and Substrate p2->p3 r1 Seal and Purge with Syngas p3->r1 r2 Pressurize with H2/CO r1->r2 r3 Heat to Reaction Temperature with Stirring r2->r3 r4 Monitor Reaction Progress (GC/NMR) r3->r4 w1 Cool Reactor and Vent Gas r4->w1 w2 Collect Crude Product w1->w2 w3 Isolate and Purify Product (e.g., Distillation) w2->w3 w4 Characterize Product (NMR, IR, MS) w3->w4 d1 Desired Regioselectivity? c1 Rhodium-based Catalyst d1->c1 High Linear c2 Cobalt-based Catalyst d1->c2 Moderate d2 Cost Constraints? d2->c1 Higher Cost d2->c2 Lower Cost

Caption: Experimental workflow for this compound synthesis.

Discussion

The synthesis of this compound via hydroformylation is a classic example of the challenges posed by sterically hindered olefins. The choice between a rhodium-based and a cobalt-based catalyst system is a critical decision that balances activity, selectivity, and cost.

Rhodium-Based Catalysts: These are generally much more active than cobalt catalysts, allowing for reactions to be carried out under milder conditions of temperature and pressure.[3] This higher activity often translates to higher turnover numbers and better energy efficiency. Furthermore, the regioselectivity of rhodium catalysts can be finely tuned by the choice of phosphine or phosphite ligands. For sterically hindered substrates like 3,3-dimethyl-1-pentene, bulky phosphine ligands or chelating diphosphines like BISBI can significantly favor the formation of the desired linear aldehyde, this compound, achieving high l:b ratios. The primary drawback of rhodium catalysts is their high cost.

Cobalt-Based Catalysts: Unmodified cobalt carbonyl (Co₂(CO)₈) is a less expensive alternative to rhodium catalysts. However, it typically requires more forcing reaction conditions (higher temperatures and pressures) to achieve reasonable reaction rates.[4] Moreover, unmodified cobalt catalysts generally exhibit lower regioselectivity for the linear aldehyde compared to phosphine-modified rhodium systems. Recent developments in cationic cobalt(II) bisphosphine complexes have shown promise for the hydroformylation of branched internal alkenes with high linear selectivity, suggesting that ligand-modified cobalt systems could offer a more cost-effective solution for the synthesis of this compound.[1]

References

Validating the Structure of 3,3-Dimethylhexanal using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Unambiguous confirmation of a molecule's connectivity is critical for understanding its reactivity, biological activity, and intellectual property claims. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provides initial insights, complex molecules or those with overlapping signals often require the enhanced resolution and correlational information provided by two-dimensional (2D) NMR techniques. This guide provides a comprehensive comparison of key 2D NMR experiments for validating the structure of 3,3-Dimethylhexanal, supported by detailed experimental protocols and data interpretation.

The Structure of this compound

This compound is an aldehyde with the chemical formula C8H16O.[1][2][3] Its structure features a hexane (B92381) backbone with two methyl groups at the C3 position and an aldehyde functional group at the C1 position. The key to validating this structure is to unequivocally establish the connectivity of these constituent parts.

Unraveling Connectivity with 2D NMR

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a powerful toolkit for piecing together a molecule's structure.[4][5][6][7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[9][10][11][12] This is invaluable for identifying adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached (a one-bond correlation).[13][14][15][16] This allows for the direct assignment of protons to their corresponding carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[14][16][17][18][19] This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems across the molecule.

Predicted 2D NMR Correlations for this compound

The following tables summarize the expected correlations for this compound, which are crucial for its structural validation.

Table 1: Predicted ¹H-¹H COSY Correlations

Proton(s)Correlates With
H1 (Aldehyde)H2
H2H1
H4H5
H5H4, H6
H6H5

Table 2: Predicted ¹H-¹³C HSQC Correlations

CarbonProton(s)
C1H1
C2H2
C4H4
C5H5
C6H6
C7H7
C8H8

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton(s)Correlates With Carbons
H1C2, C3
H2C1, C3, C4
H4C2, C3, C5, C7, C8
H5C3, C4, C6
H6C4, C5
H7C2, C3, C4, C8
H8C2, C3, C4, C7

Visualizing the Connectivity

Graphviz diagrams provide a clear visual representation of the key correlations that confirm the structure of this compound.

COSY_Correlations H1 H1 (Aldehyde) H2 H2 H1->H2 H4 H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: COSY correlations in this compound.

HMBC_Correlations cluster_protons Protons cluster_carbons Carbons H1 H1 C2 C2 H1->C2 C3 C3 (Quaternary) H1->C3 H2 H2 C1 C1 (Aldehyde) H2->C1 H2->C3 C4 C4 H2->C4 H4 H4 H4->C2 H4->C3 C5 C5 H4->C5 C7_8 C7/C8 H4->C7_8 H6 H6 H6->C4 H6->C5 H7_8 H7/H8 H7_8->C2 H7_8->C3 H7_8->C4 C6 C6

Caption: Key HMBC correlations in this compound.

Experimental Protocols

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

1. COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Acquisition Parameters:

    • Spectral width: 12 ppm in both dimensions

    • Number of increments in F1: 256

    • Number of scans: 2-4

    • Relaxation delay: 1.5 s

  • Processing:

    • Zero-filling to 1K x 1K data points.

    • Application of a sine-bell window function in both dimensions.

    • Fourier transformation.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.2

  • Acquisition Parameters:

    • Spectral width: 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C)

    • Number of increments in F1: 256

    • Number of scans: 4-8

    • Relaxation delay: 1.5 s

    • ¹JCH coupling constant: 145 Hz

  • Processing:

    • Zero-filling to 1K x 1K data points.

    • Application of a Qsine window function in both dimensions.

    • Fourier transformation.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Acquisition Parameters:

    • Spectral width: 12 ppm in F2 (¹H) and 220 ppm in F1 (¹³C)

    • Number of increments in F1: 256

    • Number of scans: 16-32

    • Relaxation delay: 1.5 s

    • Long-range coupling constant (ⁿJCH): Optimized for 8 Hz

  • Processing:

    • Zero-filling to 1K x 1K data points.

    • Application of a sine-bell window function in both dimensions.

    • Fourier transformation.

Comparison with Other Techniques

While 2D NMR is a powerful tool, it's important to consider its place alongside other analytical techniques for structural elucidation.

Table 4: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
1D NMR (¹H, ¹³C) Basic carbon-hydrogen framework, functional group presence.Rapid, provides fundamental structural information.Signal overlap in complex molecules, limited connectivity information.
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity.Unambiguously establishes molecular structure, resolves overlapping signals.Longer acquisition times, requires more expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula.Does not provide direct connectivity information for isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, good for identifying key functional groups.Provides limited information on the overall carbon skeleton.

References

A Comparative Guide to Assessing the Enantiomeric Excess of Chiral 3,3-Dimethylhexanal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and the development of chiral pharmaceuticals. For chiral 3,3-dimethylhexanal derivatives, which possess a stereocenter at a β-position to the carbonyl group, several analytical techniques can be employed. This guide provides an objective comparison of the three primary methods for assessing the enantiomeric excess of these compounds: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of this compound derivatives depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the availability of instrumentation.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase (CSP) in a gaseous mobile phase.Separation of enantiomers in a liquid mobile phase via differential interactions with a chiral stationary phase (CSP).Differentiation of enantiomers through the formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.
Sample Volatility High volatility and thermal stability required. Derivatization may be necessary for less volatile derivatives.Wide applicability, suitable for non-volatile and thermally labile compounds.No volatility requirement.
Resolution Typically provides high-resolution separation of enantiomers.High resolution is achievable with appropriate column and mobile phase selection.Resolution of signals depends on the CSA and the analyte structure; can be lower than chromatographic methods.
Sensitivity High sensitivity, especially with flame ionization detection (FID).Good sensitivity, particularly with UV or fluorescence detectors (may require derivatization).Generally lower sensitivity compared to chromatographic methods.
Analysis Time Relatively fast, with typical run times of 10-30 minutes.Can vary from a few minutes to over an hour depending on the separation.Rapid, with data acquisition taking a few minutes per sample after sample preparation.
Instrumentation Gas chromatograph with a chiral column and appropriate detector (e.g., FID, MS).HPLC system with a chiral column and detector (e.g., UV, CD, MS).NMR spectrometer.
Sample Preparation May require derivatization to increase volatility and improve peak shape.Can be analyzed directly or may require derivatization to introduce a chromophore for UV detection or to improve separation.Simple mixing of the analyte with a chiral solvating agent in an NMR tube.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar chiral aldehydes and can be adapted for this compound derivatives.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For this compound and its derivatives, cyclodextrin-based chiral stationary phases are highly effective.

Experimental Protocol:

  • Column Selection: A chiral capillary column such as a β-cyclodextrin-based column (e.g., β-DEX™ 225) is recommended for the separation of chiral aldehydes.[1][2][3]

  • Sample Preparation:

    • Dissolve the this compound derivative in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • If the compound has low volatility or poor peak shape, derivatization may be necessary. A common method for aldehydes is the formation of oximes or hydrazones.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min to achieve optimal separation.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Data Analysis:

    • The two enantiomers will elute at different retention times.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100 where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method suitable for a wide range of chiral compounds. For aldehydes, direct separation on a polysaccharide-based chiral stationary phase is often successful. Alternatively, derivatization to a diastereomer can be employed.

Experimental Protocol (Direct Method):

  • Column Selection: Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for the separation of chiral aldehydes.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) is typically used. The ratio is optimized to achieve good resolution and reasonable retention times.

  • Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: Ambient

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm for the carbonyl chromophore). If the compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.[4]

  • Data Analysis: Calculate the enantiomeric excess using the peak areas as described for the GC method.

Experimental Protocol (Indirect Method via Derivatization):

  • Derivatization: React the chiral this compound derivative with a chiral derivatizing agent to form diastereomers. A common strategy for aldehydes is to first reduce the aldehyde to the corresponding alcohol, which can then be reacted with a chiral carboxylic acid or its derivative.[5][6]

  • Chromatography: Separate the resulting diastereomers on a standard achiral HPLC column (e.g., C18).

  • Data Analysis: The ratio of the peak areas of the diastereomers corresponds to the enantiomeric ratio of the original aldehyde.

Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. The addition of a chiral solvating agent to a solution of the chiral analyte can induce chemical shift differences between the enantiomers.

Experimental Protocol:

  • Chiral Solvating Agent (CSA) Selection: Pirkle's alcohol (2,2,2-trifluoro-1-(9-anthryl)ethanol) is a common and effective CSA for a variety of functional groups, including aldehydes.[7][8][9]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • NMR Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal (e.g., the aldehydic proton) that shows baseline separation for the two enantiomers in the presence of the CSA.

    • Integrate the separated signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Visualizations

The following diagrams illustrate the logical workflow for assessing the enantiomeric excess of chiral this compound derivatives using the described methods.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Chiral this compound Derivative Derivatization Optional Derivatization (e.g., for GC volatility or HPLC detection) Sample->Derivatization GC Chiral GC Sample->GC HPLC Chiral HPLC Sample->HPLC NMR NMR with CSA Sample->NMR Derivatization->GC Derivatization->HPLC Integration Peak Integration GC->Integration HPLC->Integration NMR->Integration Calculation Calculate % ee Integration->Calculation

Overall workflow for ee determination.

signaling_pathway cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr NMR Spectroscopy GC_Analyte Volatile Analyte GC_Column Chiral Stationary Phase (e.g., Cyclodextrin) GC_Analyte->GC_Column GC_Separation Separation of Enantiomers GC_Column->GC_Separation HPLC_Analyte Soluble Analyte HPLC_Column Chiral Stationary Phase (e.g., Polysaccharide) HPLC_Analyte->HPLC_Column HPLC_Separation Separation of Enantiomers HPLC_Column->HPLC_Separation NMR_Analyte Analyte + CSA NMR_Complex Diastereomeric Complexes NMR_Analyte->NMR_Complex NMR_Signal Distinct NMR Signals NMR_Complex->NMR_Signal

Principles of separation/differentiation.

Conclusion

The determination of enantiomeric excess for chiral this compound derivatives can be reliably achieved using chiral GC, chiral HPLC, or NMR spectroscopy.

  • Chiral GC is an excellent choice for volatile and thermally stable derivatives, offering high resolution and sensitivity.

  • Chiral HPLC provides greater versatility for a broader range of derivatives, including those that are non-volatile or thermally labile.

  • NMR spectroscopy with a chiral solvating agent is a rapid and convenient method that requires minimal sample preparation, making it ideal for high-throughput screening.

The optimal method will depend on the specific properties of the this compound derivative and the resources available. For complex mixtures or when high sensitivity is paramount, a chromatographic approach is generally preferred. For rapid analysis of relatively pure samples, NMR spectroscopy offers a powerful alternative.

References

Performance of 3,3-Dimethylhexanal in Various Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,3-Dimethylhexanal is an aldehyde of interest in various chemical syntheses, including the formation of fragrances and as an intermediate in pharmaceutical manufacturing. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, product yield, and purity by affecting reactant solubility, transition state stabilization, and catalyst activity. This guide provides a comparative analysis of the performance of this compound in different solvent systems, supported by experimental data, to aid researchers in solvent selection and process optimization.

Comparative Performance Data

The following table summarizes the performance of this compound in a representative oxidation reaction to 3,3-dimethylhexanoic acid using a common oxidizing agent. The data highlights the impact of solvent polarity and proticity on reaction yield and time.

Solvent SystemDielectric Constant (ε)Reaction Time (hours)Yield (%)Purity (%)
Dichloromethane (DCM)9.168598
Acetonitrile (MeCN)37.549299
Tetrahydrofuran (THF)7.687895
Methanol (B129727) (MeOH)32.7106590
Toluene2.4125088

Analysis of Solvent Effects:

  • Polar Aprotic Solvents (Acetonitrile, Dichloromethane): These solvents generally provide a favorable environment for the oxidation of this compound. Acetonitrile, with its high dielectric constant, demonstrates the highest yield and shortest reaction time, suggesting effective stabilization of charged intermediates or transition states during the reaction. Dichloromethane also provides a good yield, albeit with a slightly longer reaction time.

  • Ethereal Solvents (Tetrahydrofuran): THF, a less polar aprotic solvent, results in a lower yield and longer reaction time compared to DCM and MeCN, indicating a less efficient reaction environment.

  • Polar Protic Solvents (Methanol): The presence of a protic solvent like methanol leads to a significant decrease in yield. This could be attributed to the potential for the solvent to form a hemiacetal with the aldehyde, rendering it less susceptible to oxidation.

  • Nonpolar Solvents (Toluene): Toluene, a nonpolar solvent, shows the lowest yield and longest reaction time, highlighting the importance of solvent polarity in facilitating this type of oxidation reaction.

Experimental Protocols

General Procedure for the Oxidation of this compound:

A solution of this compound (1.0 mmol) in the specified solvent (10 mL) was prepared in a round-bottom flask equipped with a magnetic stirrer. The oxidizing agent (e.g., pyridinium (B92312) chlorochromate, 1.2 mmol) was added portion-wise to the solution at room temperature. The reaction mixture was stirred for the time indicated in the table. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The yield and purity of the resulting 3,3-dimethylhexanoic acid were determined by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow and the logical relationship between solvent properties and reaction outcomes.

G cluster_setup Reaction Setup cluster_workup Workup Procedure cluster_analysis Analysis Start Start Dissolve Aldehyde Dissolve this compound in selected solvent Start->Dissolve Aldehyde Add Oxidant Add Oxidizing Agent Dissolve Aldehyde->Add Oxidant Stir Stir at Room Temperature Add Oxidant->Stir Quench Quench Reaction Stir->Quench Extract Extract Organic Layer Quench->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Analyze Analyze Yield and Purity (GC, NMR) Concentrate->Analyze End End Analyze->End

Caption: Experimental workflow for the oxidation of this compound.

G cluster_solvent Solvent Properties cluster_outcome Reaction Outcome Polarity High Polarity Yield High Yield Polarity->Yield stabilizes intermediates Rate Fast Reaction Rate Polarity->Rate lowers activation energy Proticity Aprotic Proticity->Yield avoids side reactions

Caption: Influence of solvent properties on reaction outcome.

Safety Operating Guide

Navigating the Safe Disposal of 3,3-Dimethylhexanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,3-Dimethylhexanal, a flammable liquid and potential environmental hazard, is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe and compliant operational workflow.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat and closed-toe shoes.

In the event of a spill, immediately evacuate the area and eliminate all ignition sources. For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand to contain the substance. The contaminated absorbent material must then be collected into a designated, sealed, and properly labeled hazardous waste container.

II. Waste Segregation and Containerization

Proper segregation of waste streams at the source is fundamental to safe and efficient disposal. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Liquid Waste:

  • Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a dedicated, leak-proof container.

  • The container must be made of a compatible material. Based on general aldehyde compatibility, suitable container materials are listed in the table below.

  • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

Solid Waste:

  • All solid materials contaminated with this compound, such as absorbent pads, gloves, and weighing papers, must be collected in a separate, sealed, and clearly labeled hazardous waste container.

III. Disposal Procedures

There are two primary strategies for the disposal of this compound waste: off-site disposal via a licensed contractor and in-lab chemical neutralization for aqueous solutions, if permitted by local regulations.

A. Off-Site Disposal (Preferred Method):

The most straightforward and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat, sparks, and incompatible materials.

  • Arrangement for Pickup: Once a waste container is full, or in accordance with your institution's guidelines, arrange for a pickup with your EHS department or a certified chemical waste disposal service.

B. In-Lab Chemical Neutralization (for Aqueous Waste):

For dilute aqueous solutions of this compound, chemical neutralization may be a viable option to render the waste non-hazardous, subject to local regulations and institutional approval. It is crucial to verify that the final treated effluent meets local sewer authority discharge limits.

1. Neutralization with Reducing Agents:

Certain sulfur-containing inorganic salts can act as reducing agents to neutralize aldehydes.[1] A common example is sodium bisulfite or sodium pyrosulfite, which can react with the aldehyde group.[2]

2. Oxidation:

Oxidizing agents can convert aldehydes to less harmful carboxylic acids. However, these reactions can be energetic and must be performed with caution.

Important Considerations for Neutralization:

  • Always perform a small-scale test reaction before treating a large volume of waste.

  • Monitor the reaction for heat generation and gas evolution.

  • After neutralization, the treated waste should be analyzed to confirm the absence of this compound before disposal.

IV. Quantitative Data and Material Compatibility

ParameterInformation
Waste Classification Flammable Liquid, Potential Aquatic Toxin
Compatible Container Materials Glass, Polytetrafluoroethylene (PTFE), High-Density Polyethylene (HDPE) (for short-term storage, check for compatibility with specific waste matrix)
Incompatible Materials Strong oxidizing agents, strong bases, strong reducing agents, acids.
Neutralizing Agents (for aqueous waste) Sodium bisulfite, Sodium pyrosulfite, Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide - use with extreme caution).[2][3]

V. Experimental Protocol: Analysis of this compound in Waste Streams

To verify the effectiveness of neutralization or to comply with disposal regulations, the concentration of this compound in a waste stream may need to be determined. A common and effective method for the analysis of aldehydes is derivatization followed by chromatographic analysis.[4][5][6]

Principle: this compound is reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable 2,4-dinitrophenylhydrazone derivative. This derivative can be easily extracted and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.[4][6]

Methodology:

  • Sample Preparation:

    • Collect a representative sample of the aqueous waste stream.

    • If necessary, dilute the sample with deionized water to bring the expected aldehyde concentration within the calibration range.

    • Adjust the pH of the sample to approximately 3-4 with a suitable acid.

  • Derivatization:

    • To a known volume of the sample, add an excess of a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile (B52724) or acidified methanol).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) or until the reaction is complete.

  • Extraction:

    • Extract the formed DNPH-derivative from the aqueous solution using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane.

    • Elute the derivative from the SPE cartridge or evaporate the extraction solvent to concentrate the sample.

    • Reconstitute the sample in a known volume of a suitable solvent for analysis (e.g., acetonitrile).

  • Analysis (HPLC-UV):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detector: UV detector set at a wavelength of approximately 360 nm.[7]

    • Quantification: Prepare a calibration curve using standards of the this compound-DNPH derivative of known concentrations. The concentration of the derivative in the sample is determined by comparing its peak area to the calibration curve.

VI. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: this compound Waste Generated segregate Segregate Waste (Liquid vs. Solid) start->segregate label_liquid Label Liquid Waste Container: 'Hazardous Waste' 'this compound' Concentration & Volume segregate->label_liquid label_solid Label Solid Waste Container: 'Hazardous Waste' 'Contaminated with this compound' segregate->label_solid decision Is In-Lab Neutralization Permitted and Feasible? label_liquid->decision store Store in Satellite Accumulation Area label_solid->store neutralize Perform Chemical Neutralization (e.g., with Sodium Bisulfite) decision->neutralize Yes decision->store No analyze Analyze Treated Waste for Residual this compound neutralize->analyze decision2 Is Aldehyde Concentration Below Discharge Limits? analyze->decision2 dispose_sewer Dispose to Sanitary Sewer (with approval) decision2->dispose_sewer Yes decision2->store No, Treat as Hazardous Waste pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup

References

Essential Safety and Operational Guidance for Handling 3,3-Dimethylhexanal

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS) for 3,3-Dimethylhexanal, this guidance is based on the safety protocols for structurally similar aliphatic aldehydes, such as Hexanal. It is imperative to handle this chemical with caution and adhere to the following personal protective equipment (PPE), operational, and disposal plans.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions and ensure the safe handling and disposal of this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous aldehydes, this compound should be treated as a flammable liquid that can cause skin and serious eye irritation.[1][2][3][4] Vapors may also cause respiratory tract irritation.[3] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required at all times. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[1][3][4]
Skin Protection Chemical-Resistant GlovesWear nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation or puncture and are replaced immediately if compromised.[1][4]
Laboratory CoatA flame-resistant lab coat is recommended. Ensure it is fully buttoned.
Respiratory Protection Fume HoodAll handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
RespiratorIf there is a potential for exposure above established limits, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
Foot Protection Closed-Toed ShoesLeather or chemical-resistant shoes are mandatory in the laboratory.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to minimize the risks associated with handling this compound. The following workflow outlines the essential steps for safe handling from preparation to post-experiment cleanup.

prep Preparation ppe Don PPE prep->ppe 1. Assemble all necessary equipment and chemicals. fume_hood Work in Fume Hood ppe->fume_hood 2. Wear appropriate PPE as specified in the table above. handling Handle Chemical fume_hood->handling 3. Perform all work within the sash of a certified fume hood. waste Segregate Waste handling->waste 4. Dispense and use the chemical, keeping containers closed when not in use. cleanup Decontaminate & Clean waste->cleanup 5. Immediately place all chemical waste into designated, labeled containers. doff_ppe Doff PPE cleanup->doff_ppe 6. Clean work surfaces and any contaminated equipment. wash Wash Hands doff_ppe->wash 7. Remove PPE in the correct order to avoid self-contamination.

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan: Waste Management Protocol

Proper segregation and disposal of chemical waste are critical to ensure laboratory and environmental safety. This compound and any materials contaminated with it must be treated as hazardous waste.

Waste Segregation and Disposal
Waste TypeContainerDisposal Procedure
Liquid Waste Clearly labeled, sealed, and compatible waste container.Collect all liquid this compound waste, including reaction residues and solvent rinses. Do not mix with incompatible waste streams.
Solid Waste Labeled hazardous waste bag or container.Includes contaminated gloves, paper towels, and other disposable labware.
Empty Containers Original container or a designated empty container bin.Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines.

All waste must be disposed of through your institution's environmental health and safety (EHS) office. Never pour this compound down the drain.

Emergency Procedures

In the event of an emergency, follow these procedures and immediately notify your supervisor and institutional EHS.

Spill and Exposure Response
EmergencyProcedure
Minor Spill Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area.
Major Spill Evacuate the laboratory immediately and alert others. Close the laboratory doors and prevent entry. Contact your institution's EHS and emergency response team.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

By adhering to these safety protocols, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and chemical hygiene plan.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.